Octanoic acid-d3
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
8,8,8-trideuteriooctanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-2-3-4-5-6-7-8(9)10/h2-7H2,1H3,(H,9,10)/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWZKQHOCKIZLMA-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00672928 | |
| Record name | (8,8,8-~2~H_3_)Octanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00672928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156779-05-4 | |
| Record name | (8,8,8-~2~H_3_)Octanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00672928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 156779-05-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Octanoic Acid-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octanoic acid-d3, also known as caprylic acid-d3, is a deuterated form of the eight-carbon saturated fatty acid, octanoic acid. Its primary application in research and drug development lies in its use as an internal standard for the quantification of endogenous octanoic acid in various biological matrices using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The incorporation of three deuterium (B1214612) atoms provides a distinct mass shift, allowing for precise differentiation from the naturally occurring analyte without significantly altering its chemical behavior. This guide provides a comprehensive overview of the known chemical properties of this compound, compiled from various sources to support its effective use in a laboratory setting.
Core Chemical Properties
The fundamental chemical and physical properties of this compound are summarized in the table below. It is important to note that some of these properties, such as boiling and melting points, are often reported for the non-deuterated form, Octanoic acid, but are expected to be very similar for the deuterated analogue.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₃D₃O₂ | N/A |
| Molecular Weight | 147.23 g/mol | N/A |
| CAS Number | 156779-05-4 | N/A |
| Synonyms | Caprylic acid-d3, FA 8:0-d3, Octanoic-8,8,8-d3 acid | N/A |
| Physical State | Liquid | [1] |
| Appearance | Colorless to light yellow liquid | [1] |
| Isotopic Purity | ≥99% deuterated forms (d₁-d₃); 99 atom % D | N/A |
| Boiling Point | ~237 °C (for non-deuterated form) | N/A |
| Melting Point | ~16 °C (for non-deuterated form) | N/A |
| Density | ~0.929 g/mL at 25 °C (for non-deuterated form) | N/A |
| pKa | ~4.89 (for non-deuterated form) | [2] |
Solubility
This compound exhibits solubility in a range of organic solvents, which is a critical consideration for its use as an internal standard in analytical methods.
| Solvent | Solubility |
| Dimethylformamide (DMF) | Soluble |
| Dimethyl sulfoxide (B87167) (DMSO) | Soluble |
| Ethanol | Soluble |
| Water | Very slightly soluble |
Spectroscopic Properties
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of this compound is expected to be very similar to that of octanoic acid, with the key difference being the absence of the signal corresponding to the terminal methyl protons (C8). The typical chemical shifts for the protons in octanoic acid are:
-
-COOH: A broad singlet typically observed between 10-12 ppm.
-
α-CH₂ (C2): A triplet around 2.35 ppm.
-
β-CH₂ (C3): A multiplet around 1.63 ppm.
-
-(CH₂)₄- (C4-C7): A broad multiplet around 1.2-1.4 ppm.
-
-CH₃ (C8): A triplet around 0.88 ppm.
In the spectrum of this compound, the triplet at ~0.88 ppm will be absent due to the replacement of protons with deuterium.
¹³C NMR: The carbon-13 NMR spectrum will also closely resemble that of octanoic acid. The deuterium substitution at C8 will cause the C8 signal to be a triplet (due to coupling with deuterium, which has a spin of 1) and will likely have a slightly different chemical shift due to the isotope effect. The approximate chemical shifts for the carbons in octanoic acid are:
-
C1 (-COOH): ~180 ppm
-
C2: ~34 ppm
-
C3: ~25 ppm
-
C4, C5, C6: ~29-32 ppm
-
C7: ~23 ppm
-
C8: ~14 ppm
Mass Spectrometry (MS)
As an internal standard, the mass spectrum of this compound is of primary importance. The molecular ion peak will be observed at m/z 147. The fragmentation pattern under electron ionization (EI) is expected to be similar to that of octanoic acid, with characteristic losses of water, the carboxyl group, and alkyl fragments. The key distinction will be a +3 Da shift for fragments containing the terminal methyl group. For instance, the molecular ion of non-deuterated octanoic acid is at m/z 144.
Chemical Stability and Reactivity
This compound is a stable, saturated fatty acid. Its reactivity is characteristic of a carboxylic acid, capable of undergoing esterification and other reactions at the carboxyl group. The deuterium-carbon bonds at the terminal methyl group are stronger than the corresponding proton-carbon bonds, making the deuterated methyl group more resistant to chemical and enzymatic oxidation. This increased stability against oxidative processes is a known property of deuterated fatty acids.
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are not commonly published. However, the following sections outline generalized methodologies applicable to this compound based on standard practices for fatty acid research.
Determination of pKa by Titration
The acid dissociation constant (pKa) of a fatty acid can be determined by potentiometric titration.
References
A Comprehensive Guide to the Synthesis and Isotopic Purity of Octanoic Acid-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical synthesis of Octanoic acid-d3, a deuterated analog of octanoic acid. Deuterium-labeled compounds, such as this compound, are invaluable tools in metabolic research, pharmacokinetic studies, and as internal standards in mass spectrometry-based quantification. This document details a viable synthetic route, methods for assessing isotopic purity, and the underlying principles of these analytical techniques.
Synthesis of this compound
A documented method for the synthesis of deuterated octanoic acid involves the hydrolysis of deuterated n-octanamide. This approach provides a pathway to introduce deuterium (B1214612) atoms into the octanoic acid molecule.
Synthetic Pathway Overview
The synthesis of this compound can be achieved through a two-step process starting from n-octanamide. The first step involves the deuteration of n-octanamide, followed by the hydrolysis of the resulting deuterated n-octanamide to yield this compound.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Deuteration of n-Octanamide
While a specific, detailed protocol for the deuteration of n-octanamide to produce a d3 variant was not found in the immediate search results, a general approach involves H/D exchange reactions. One study mentions the deuteration of n-octanamide in a TSSR (Temperature-Swing Sorption Reactor) with a platinum group metal catalyst, which suggests a heterogeneous catalytic exchange with a deuterium source like D2 gas or D2O[1].
Step 2: Synthesis of Deuterated 1-Octanoic Acid from Deuterated n-Octanamide [1]
This protocol is adapted from the work of Omori et al. (2022).
-
Materials:
-
Deuterated n-octanamide (starting material)
-
6 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Dissolve deuterated n-octanamide (0.23 g, 1.5 mmol) in 50 mL of 6 M aqueous HCl.
-
Heat the mixture at 100 °C for 6 hours.
-
After cooling to room temperature (20 °C), extract the mixture with diethyl ether (3 x 20 mL).
-
Combine the organic extracts and dry them over anhydrous magnesium sulfate.
-
Filter the solution and evaporate the solvent under reduced pressure to yield deuterated 1-octanoic acid.
-
-
Yield: 80.2% (0.18 g)[1]
Isotopic Purity Analysis
The determination of isotopic purity is critical to ensure the quality and reliability of the deuterated standard. The primary techniques for this analysis are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mass Spectrometry
High-resolution mass spectrometry (HRMS), particularly with electrospray ionization (ESI), is a powerful tool for determining the isotopic distribution of a deuterated compound[2][3]. The analysis involves identifying and quantifying the relative abundance of different isotopologues (molecules that differ only in their isotopic composition).
Table 1: Quantitative Data from ESI-MS Analysis of a Deuterated 1-Octanoic Acid Sample [1]
| Isotopologue | Relative Abundance (%) |
| d3 | 1.8 |
| d4 | 6.4 |
| d5 | 2.2 |
| d6 | 1.1 |
| ... | ... |
| d15 | (not specified) |
| Total Deuteration Ratio | 75% (±0.7%) |
Note: The table presents a partial distribution of isotopologues as reported in the source. The total deuteration ratio is a calculated value based on the full isotopic distribution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹H-NMR and ²H-NMR, provides detailed information about the sites and extent of deuteration.
-
¹H-NMR: This technique is highly precise for quantifying residual protons in a deuterated sample. By integrating the signals of the remaining protons against a known internal standard, the overall isotopic enrichment can be accurately determined[4]. In the synthesis described by Omori et al. (2022), residual proton signals were observed at δ 0.86, 1.28, 1.56, and 2.29 ppm in CD₂Cl₂[1].
-
²H-NMR: Deuterium NMR directly observes the deuterium nuclei, providing a spectrum of the deuterated positions. For the synthesized deuterated octanoic acid, signals were observed at δ 0.79, 1.20, 1.52, and 2.25 ppm in CD₂Cl₂[1].
Table 2: Comparison of Deuteration Ratios Determined by Different Analytical Methods [1]
| Analytical Method | Deuteration Ratio (%) |
| ESI-MS | 75 (±0.7) |
| ¹H-NMR | 69 (±0.3) |
The difference in the obtained deuteration ratio between ESI-MS and ¹H-NMR analysis was within 4.3%, indicating consistency between the two methods[1].
Alternative Synthetic Strategies
While the hydrolysis of deuterated n-octanamide is a viable route, other classical organic synthesis methods could be adapted for the preparation of this compound.
Malonic Ester Synthesis
The malonic ester synthesis is a well-established method for preparing carboxylic acids from alkyl halides[5][6][7]. To synthesize this compound, a deuterated hexyl halide (e.g., 1-bromohexane-d3) could be reacted with diethyl malonate.
Caption: Malonic ester synthesis pathway for this compound.
Grignard Reaction with Deuterated Carbon Dioxide
Another potential route involves the reaction of a heptyl Grignard reagent with deuterated carbon dioxide (¹³CO₂ or C¹⁸O₂ are more common, but conceptually applicable). This would introduce a deuterium-labeled carboxyl group. To obtain a -d3 species, a deuterated Grignard reagent would be necessary.
Conclusion
The synthesis of this compound, a valuable tool for scientific research, can be effectively achieved through the hydrolysis of a deuterated amide precursor. The isotopic purity of the final product can be rigorously assessed using a combination of mass spectrometry and NMR spectroscopy, ensuring the reliability of subsequent applications. While alternative synthetic routes exist, the described method offers a direct pathway with reported yields and characterization data. The precise control and verification of isotopic labeling are paramount for the successful application of such compounds in quantitative and mechanistic studies.
References
- 1. epj-conferences.org [epj-conferences.org]
- 2. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]
- 5. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Malonic Ester Synthesis - Chemistry Steps [chemistrysteps.com]
A Technical Guide to High-Purity Octanoic Acid-d3 for Research Applications
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the procurement and application of high-purity deuterated octanoic acid (Octanoic acid-d3). This stable isotope-labeled compound is a critical tool in quantitative analytical methods, particularly in mass spectrometry-based studies of fatty acid metabolism and pharmacokinetics.
Commercial Suppliers and Product Specifications
High-purity this compound is available from several reputable suppliers, each offering various grades and quantities suitable for research and as analytical standards. The choice of supplier may depend on the specific purity requirements, available documentation (e.g., Certificate of Analysis), and the intended application. Below is a comparative table of commercial suppliers and their product specifications.
| Supplier | Product Name | CAS Number | Purity/Isotopic Enrichment | Available Quantities | Intended Use |
| MedChemExpress | This compound | 156779-05-4 | 99.1%[1] | 5 mg | Research, Internal Standard for NMR, GC-MS, or LC-MS[1][2] |
| Cayman Chemical | This compound | 156779-05-4 | ≥99% deuterated forms (d1-d3)[3] | 10 mg, 25 mg, 50 mg, 100 mg[4] | Internal standard for the quantification of octanoic acid by GC- or LC-MS[3][5] |
| Sigma-Aldrich (Merck) | Octanoic-d15 acid | 69974-55-6 | ≥98 atom % D, ≥99% (CP)[1] | Inquire for bulk | Analytical standard |
| FB Reagents | Octanoic acid-d15 | 69974-55-6 | 99% Deuterium enrichment[3] | 5 mg - 1 g | Research |
| ResolveMass Laboratories Inc. | Octanoic-d15-acid | 69974-55-6 | High isotopic purity | 1g, larger quantities on inquiry | Internal standard in mass spectrometry, metabolic studies, lipidomics[6] |
| LGC Standards | Octanoic-8,8,8-d3 Acid | 156779-05-4 | Not specified | Not specified | Reference Material |
| Bertin Bioreagent | This compound | 156779-05-4 | ≥99% deuterated forms (d1-d3)[4] | 10 mg, 25 mg, 50 mg, 100 mg[4] | Internal standard for the quantification of octanoic acid by GC- or LC-MS[4][7] |
| Cosmo Bio USA | Octanoic-8,8,8-D3 acid | Not specified | >99% | Not specified | Research |
Experimental Protocols: Quantification of Fatty Acids using Deuterated Internal Standards
This compound is primarily utilized as an internal standard in quantitative mass spectrometry to ensure the accuracy and precision of fatty acid measurements in biological samples. The following protocols are generalized methodologies for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) based on established research practices.
Protocol 1: GC-MS Analysis of Total Fatty Acids in Biological Samples
This protocol outlines the extraction, derivatization, and analysis of total fatty acids from biological matrices such as plasma, cells, or tissues.
1. Sample Preparation and Internal Standard Spiking:
-
For plasma or cell suspensions, transfer a known volume or cell number into a glass tube.
-
For tissues, homogenize a known weight of the tissue.
-
Add a precise amount of this compound (internal standard) to each sample. The amount should be determined based on the expected concentration of endogenous octanoic acid.
2. Lipid Extraction and Saponification:
-
Perform a lipid extraction using a suitable solvent system, such as a modified Bligh and Dyer method with chloroform (B151607) and methanol (B129727).
-
After extraction, evaporate the organic solvent under a stream of nitrogen.
-
To release fatty acids from their esterified forms (e.g., triglycerides, phospholipids), perform saponification by adding a methanolic base (e.g., 0.5 M KOH in methanol) and heating the sample.
3. Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
Acidify the sample to protonate the free fatty acids.
-
Perform methylation to convert fatty acids into their more volatile FAMEs. A common method is to use boron trifluoride in methanol (BF3-methanol) and heat the sample.
-
After cooling, add water and a nonpolar solvent (e.g., hexane) to extract the FAMEs. The upper organic layer containing the FAMEs is collected.
4. GC-MS Analysis:
-
Inject an aliquot of the FAMEs extract onto a GC-MS system equipped with a suitable capillary column (e.g., a polar column for FAME separation).
-
The mass spectrometer is typically operated in selected ion monitoring (SIM) mode to monitor the characteristic ions of the target fatty acid methyl esters and the deuterated internal standard.
-
Quantification is achieved by calculating the ratio of the peak area of the endogenous fatty acid to the peak area of the deuterated internal standard and comparing this to a standard curve.
Protocol 2: LC-MS/MS Analysis of Free Fatty Acids in Biological Fluids
This protocol is suitable for the direct quantification of free fatty acids without derivatization, which can be advantageous for certain applications.
1. Sample Preparation and Internal Standard Spiking:
-
Thaw biological fluid samples (e.g., plasma, serum) on ice.
-
Add a precise amount of this compound internal standard to each sample.
2. Protein Precipitation and Extraction:
-
Precipitate proteins by adding a cold organic solvent such as acetonitrile (B52724).
-
Vortex the samples and centrifuge to pellet the precipitated proteins.
-
The supernatant containing the free fatty acids is transferred to a new tube.
3. LC-MS/MS Analysis:
-
Inject the supernatant directly onto a reverse-phase liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
The mobile phase typically consists of a gradient of water and an organic solvent (e.g., acetonitrile or methanol) with an additive like formic acid to improve ionization.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both the endogenous octanoic acid and the deuterated internal standard are monitored.
-
Quantification is performed by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a similar matrix.
Visualizing Experimental Workflows
The following diagrams illustrate the generalized workflows for the quantification of fatty acids using a deuterated internal standard.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. lipidmaps.org [lipidmaps.org]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound - Biochemicals - CAT N°: 28869 [bertin-bioreagent.com]
- 5. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lipidmaps.org [lipidmaps.org]
- 7. assets.fishersci.com [assets.fishersci.com]
Navigating the Isotopic Landscape: A Technical Guide to the Natural Abundance of Deuterium in Medium-Chain Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the natural abundance of deuterium (B1214612) in medium-chain fatty acids (MCFAs), a topic of increasing relevance in metabolic research, drug development, and authentication of natural products. Understanding the subtle variations in the isotopic composition of these molecules can offer profound insights into their biosynthetic origins and metabolic fates. This document details the underlying principles, analytical methodologies, and available data concerning the non-statistical distribution of deuterium in MCFAs.
Introduction: Beyond Bulk Abundance
Deuterium (²H or D), the stable heavy isotope of hydrogen, is present in all organic molecules at a natural abundance of approximately 150 parts per million (ppm). While this concentration may seem low, variations in the site-specific distribution of deuterium within a molecule can reveal a wealth of information. In fatty acids, the non-statistical distribution of deuterium is a result of kinetic isotope effects during enzymatic reactions in their biosynthesis and metabolism. Consequently, the isotopic fingerprint of an MCFA can serve as a tracer for its biological history.
Medium-chain fatty acids, typically those with aliphatic tails of 6 to 12 carbon atoms, play significant roles in energy metabolism. Their unique absorption and transport properties make them a focus in nutritional science and for the development of therapeutics for metabolic disorders. Key examples include caprylic acid (C8:0), capric acid (C10:0), and lauric acid (C12:0).
Metabolic Pathways of Medium-Chain Fatty Acids
Unlike their long-chain counterparts, MCFAs are readily absorbed from the small intestine and transported directly to the liver via the portal vein. In the liver, they undergo rapid mitochondrial β-oxidation to produce acetyl-CoA. This acetyl-CoA can then enter the citric acid cycle for energy production or be converted into ketone bodies, which serve as an alternative energy source for various tissues, including the brain. This metabolic route is distinct from that of long-chain fatty acids, which require carnitine palmitoyltransferase I (CPT1) for mitochondrial entry.
Figure 1: Metabolic pathway of medium-chain fatty acids (MCFAs).
Quantitative Data on Deuterium Abundance
The site-specific natural abundance of deuterium in fatty acids is known to be non-statistical.[1][2] However, there is a notable lack of publicly available, detailed quantitative data for common, straight-chain MCFAs such as caprylic, capric, and lauric acid. Much of the existing research has focused on long-chain unsaturated fatty acids.[3]
The most relevant available data comes from a study on the fatty acyl moieties of capsaicinoids, which are branched-chain medium-length fatty acids.[2] The (²H/¹H) ratios for methyl 8-methylnonanoate (B15497590) and methyl E-8-methylnon-6-enoate show a distinct alternating pattern along the carbon chain, highlighting the non-statistical distribution of deuterium.
| Carbon Position | Methyl 8-methylnonanoate (ppm) | Methyl E-8-methylnon-6-enoate (ppm) |
| C2 | 124 | 124 |
| C3 | 108 | 108 |
| C4 | 134 | 134 |
| C5 | 114 | 114 |
| C6 | 134 | 78 |
| C7 | 114 | 124 |
| C8 | 98 | 98 |
| C9/C10 | 98 | 98 |
| OCH₃ | 142 | 142 |
| Table 1: Site-specific (²H/¹H) ratios in parts per million (ppm) for the fatty acyl moieties of capsaicinoids.[2] |
This data underscores the importance of site-specific analysis, as bulk isotopic measurements would obscure these intricate variations. The observed differences are attributed to the kinetic isotope effects of the enzymes involved in fatty acid biosynthesis.
Experimental Protocols
The determination of the natural abundance of deuterium in MCFAs requires highly sensitive analytical techniques capable of site-specific isotopic analysis. The two primary methods employed are Quantitative ²H Nuclear Magnetic Resonance (NMR) Spectroscopy and Isotope Ratio Mass Spectrometry (IRMS), typically coupled with Gas Chromatography (GC-IRMS).
General Experimental Workflow
The general workflow for the analysis of deuterium abundance in MCFAs involves several key steps, from sample preparation to data analysis.
Figure 2: General experimental workflow for deuterium abundance analysis.
Quantitative ²H NMR Spectroscopy
Principle: ²H NMR spectroscopy directly measures the resonance of deuterium nuclei at different positions within a molecule, providing site-specific isotopic information.
Methodology:
-
Sample Preparation:
-
Extract total lipids from the sample matrix using a suitable solvent system (e.g., Folch or Bligh-Dyer methods).
-
Saponify the lipid extract to release free fatty acids.
-
Convert the free fatty acids to their methyl esters (FAMEs) using a reagent such as boron trifluoride in methanol. This improves volatility and chromatographic separation.
-
Purify the FAMEs using column chromatography or high-performance liquid chromatography (HPLC).
-
-
NMR Analysis:
-
Dissolve the purified FAME sample in a suitable deuterated solvent.
-
Acquire the ²H NMR spectrum on a high-field NMR spectrometer equipped with a deuterium probe.
-
Use a quantitative method, such as the ERETIC (Electronic REference To access In vivo Concentrations) method, to provide a calibrated electronic reference signal for accurate quantification.
-
-
Data Analysis:
-
Integrate the signals corresponding to the different proton positions in the MCFA molecule.
-
Calculate the site-specific (²H/¹H) ratios by comparing the integrals of the analyte signals to that of the calibrated reference.
-
Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS)
Principle: GC-IRMS combines the separation power of gas chromatography with the high precision of isotope ratio mass spectrometry to determine the bulk isotopic composition of individual compounds in a mixture. While traditionally providing bulk isotopic values, specific fragmentation analysis can yield some positional information.
Methodology:
-
Sample Preparation:
-
Follow the same extraction, saponification, and derivatization steps as for ²H NMR to obtain purified FAMEs.
-
-
GC-IRMS Analysis:
-
Inject the FAME sample into a gas chromatograph to separate the different fatty acid methyl esters.
-
The eluting compounds are quantitatively converted to H₂ gas in a high-temperature pyrolysis reactor.
-
The H₂ gas is then introduced into the ion source of the isotope ratio mass spectrometer.
-
-
Data Analysis:
-
The mass spectrometer measures the ratio of mass 3 (HD) to mass 2 (H₂), from which the δ²H value is calculated relative to a standard (Vienna Standard Mean Ocean Water - VSMOW).
-
Applications and Future Directions
The study of the natural abundance of deuterium in MCFAs has several important applications:
-
Authentication of Food and Natural Products: The isotopic fingerprint of MCFAs can be used to verify the geographical and botanical origin of products like coconut oil and palm kernel oil.
-
Metabolic Research: Tracking the changes in the isotopic profile of MCFAs and their metabolites can provide insights into metabolic fluxes and enzyme kinetics in vivo.
-
Drug Development: Deuterium-reinforced lipids are being investigated for their potential to protect against lipid peroxidation. Understanding the natural distribution of deuterium is fundamental to this field.
Future research should focus on establishing a comprehensive database of the natural deuterium abundance in a wide range of MCFAs from various sources. Advances in analytical instrumentation, such as high-resolution mass spectrometry (e.g., Orbitrap-MS), may offer new avenues for more detailed intramolecular isotopic analysis.
Conclusion
The natural abundance of deuterium in medium-chain fatty acids is a rich source of information for researchers in diverse scientific fields. While quantitative data for common MCFAs is still emerging, the analytical techniques of quantitative ²H NMR and GC-IRMS provide powerful tools for elucidating the site-specific isotopic distribution. The continued exploration of this "isotopic landscape" promises to deepen our understanding of the metabolism and biological roles of these important molecules.
References
- 1. Natural deuterium distribution in long-chain fatty acids is nonstatistical: a site-specific study by quantitative (2)H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Natural deuterium distribution in fatty acids isolated from peanut seed oil: a site-specific study by quantitative 2H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Stability of Octanoic Acid-d3: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability of octanoic acid-d3, a deuterated internal standard crucial for mass spectrometry-based quantification of its unlabeled counterpart, octanoic acid. Understanding the stability of this compound is paramount for ensuring the accuracy and reproducibility of analytical data in research and drug development. While specific quantitative stability data for this compound under a wide array of conditions is not extensively published, this document synthesizes general principles of deuterated compound stability, known data for this compound, and detailed experimental protocols for in-house stability assessment.
Core Concepts in the Stability of Deuterated Compounds
The stability of a deuterated compound such as this compound is influenced by several factors that can compromise its isotopic and chemical purity over time. The primary concerns are the potential for deuterium-hydrogen (H/D) exchange and chemical degradation.
Deuterium-Hydrogen (H/D) Exchange: This process involves the replacement of deuterium (B1214612) atoms with protons from the surrounding environment, most commonly from protic solvents (e.g., water, methanol) or acidic/basic functional groups within the matrix.[1] For this compound, where the deuterium atoms are located on the terminal methyl group (position 8), the risk of H/D exchange under neutral conditions is relatively low due to the stability of C-D bonds on a non-activated carbon. However, exposure to strong acidic or basic conditions could potentially facilitate this exchange.
Chemical Degradation: Like its non-deuterated analog, this compound can undergo chemical degradation. As a saturated fatty acid, it is generally stable against oxidation under normal conditions.[2] However, potential degradation pathways could include reactions at the carboxylic acid group, such as esterification if alcohols are present, or reactions promoted by extreme temperatures or exposure to UV light.
Known Stability of this compound
Based on manufacturer specifications, solid this compound is a stable compound with a long shelf-life when stored under appropriate conditions.
| Parameter | Recommendation | Source |
| Storage Temperature | -20°C | [1] |
| Guaranteed Stability | ≥ 2 years | [1] |
It is crucial to note that this stability data pertains to the neat compound stored in a tightly sealed container. The stability in solution will be highly dependent on the solvent and storage conditions.
Best Practices for Storage and Handling
To maintain the integrity of this compound, the following storage and handling procedures are recommended:
-
Long-term Storage: Store the neat compound at -20°C in its original, tightly sealed container to protect it from moisture and light.
-
Solution Preparation: Whenever possible, use aprotic, anhydrous solvents such as acetonitrile (B52724) or DMSO to prepare stock solutions.[1]
-
Aqueous Solutions: If working with aqueous buffers or biological matrices, it is advisable to prepare these solutions fresh and use them as quickly as possible. If storage of aqueous solutions is necessary, it should be at low temperatures (e.g., -20°C or -80°C) to minimize the rate of any potential H/D exchange or chemical degradation.
-
Protection from Light: Store both the neat compound and solutions in light-protecting containers (e.g., amber vials) to prevent photolytic degradation.
-
Inert Atmosphere: For utmost stability, especially for long-term storage of solutions, consider flushing the vial with an inert gas like argon or nitrogen before sealing to displace oxygen.
Experimental Protocols for Stability Assessment
For applications requiring rigorous validation, or when using this compound in novel formulations or under unique experimental conditions, it may be necessary to perform in-house stability studies. The following are standard protocols for assessing the stability of deuterated compounds.
Protocol 1: Assessment of H/D Back-Exchange Stability
This experiment is designed to determine the stability of the deuterium label in a specific experimental medium.[1]
Objective: To quantify the rate of H/D back-exchange under conditions relevant to the intended application.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in an aprotic, anhydrous solvent (e.g., acetonitrile).
-
Spike a known concentration of the stock solution into the test medium (e.g., phosphate-buffered saline pH 7.4, plasma, or a specific formulation buffer).
-
-
Incubation:
-
Incubate the samples at a relevant temperature (e.g., ambient temperature, 37°C for physiological studies).
-
Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours, and longer for long-term studies).
-
-
Sample Quenching and Extraction:
-
If the matrix contains active enzymes, immediately stop any potential enzymatic activity by adding a quenching solution (e.g., cold acetonitrile).
-
Extract the this compound from the matrix if necessary (e.g., using protein precipitation followed by liquid-liquid or solid-phase extraction).
-
-
Analysis:
-
Analyze the samples using LC-MS.
-
Monitor the mass isotopologue distribution of the compound over time. A shift towards lower masses (i.e., an increase in the signal for octanoic acid-d2, -d1, or -d0) indicates H/D back-exchange.
-
-
Data Interpretation:
-
Calculate the percentage of the deuterated form (d3) remaining at each time point to determine the rate of exchange.
-
Protocol 2: Forced Degradation Study
This study aims to identify potential degradation pathways and degradation products under stress conditions.[1]
Objective: To understand the degradation profile of this compound and to develop stability-indicating analytical methods.
Methodology:
-
Prepare Stress Samples:
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and incubate at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and incubate at an elevated temperature.
-
Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide and incubate.
-
Thermal Degradation: Store the solid compound or a solution in a sealed vial at a high temperature (e.g., 80°C).
-
Photostability: Expose a solution of the compound to a controlled light source (e.g., a photostability chamber).
-
-
Time Points: Collect samples at appropriate time points, depending on the observed rate of degradation.
-
Analysis: Analyze the stressed samples, along with a control sample (time zero), using a suitable analytical method, such as LC-MS, to separate and identify any degradants.
-
Data Interpretation:
-
Determine the percentage of this compound remaining under each stress condition.
-
Characterize the structure of any significant degradation products.
-
Summary of Experimental Conditions for Stability Testing
The following table summarizes the conditions typically employed in the experimental protocols described above.
| Experiment | Condition | Typical Parameters |
| H/D Back-Exchange | Solvent/Matrix | Aprotic solvent (control), aqueous buffer (e.g., PBS pH 7.4), plasma |
| Temperature | Ambient, 37°C, or other relevant temperature | |
| Time Points | 0, 1, 2, 4, 8, 24 hours (or longer) | |
| Forced Degradation | Acid Hydrolysis | 0.1 M HCl at 60°C |
| Base Hydrolysis | 0.1 M NaOH at 60°C | |
| Oxidation | 3% H₂O₂ at room temperature | |
| Thermal | Solid or solution at 80°C | |
| Photostability | Controlled UV/Visible light exposure |
Visualizing Experimental Workflows
The following diagrams illustrate the workflows for the stability testing protocols.
References
An In-Depth Technical Guide to Octanoic Acid-d3 and its Comparison with Other Deuterated Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Octanoic acid-d3, a deuterated medium-chain fatty acid, and compares its properties and applications with other significant deuterated fatty acids. This document is intended to serve as a valuable resource for professionals in research, scientific analysis, and drug development who utilize stable isotope-labeled compounds in their work.
Introduction to Deuterated Fatty Acids
Deuterated fatty acids are stable isotope-labeled molecules where one or more hydrogen atoms have been replaced by deuterium, a heavy isotope of hydrogen. This isotopic substitution results in a compound that is chemically identical to its non-deuterated counterpart but has a higher molecular weight. This mass difference is the cornerstone of their utility in a variety of scientific applications, most notably as internal standards in quantitative mass spectrometry-based analyses. The use of deuterated standards is critical for correcting analytical variability, thereby ensuring high accuracy and precision in experimental results.[1] They are also employed as tracers in metabolic studies to elucidate the pathways and kinetics of fatty acid metabolism.
This compound, also known as Caprylic acid-d3, is a deuterated medium-chain fatty acid (MCFA) widely used as an internal standard for the quantification of endogenous octanoic acid.[2] Its applications extend to metabolic research, particularly in studies related to medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, a genetic disorder of fatty acid oxidation.
This guide will compare this compound with a selection of other commonly used deuterated fatty acids, spanning short, long, and unsaturated chains, to provide a comparative framework for researchers selecting the appropriate standard for their specific analytical needs.
Comparative Data of Deuterated Fatty Acids
The following tables summarize the key physical and chemical properties of this compound and other selected deuterated fatty acids. This data is essential for method development in chromatography and mass spectrometry.
Table 1: Physical and Chemical Properties of Selected Deuterated Fatty Acids
| Deuterated Fatty Acid | Chemical Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | C₈H₁₃D₃O₂ | 147.23 | 16 | 237 |
| Lauric acid-d3 | C₁₂H₂₁D₃O₂ | 203.37 | 44-46 | 225 (at 100 mmHg) |
| Myristic acid-d3 | C₁₄H₂₅D₃O₂ | 231.42 | 52-54 | 250 (at 100 mmHg) |
| Palmitic acid-d31 | C₁₆D₃₁H₃O₂ | 287.61 | 63-64 | 215 (at 15 mmHg) |
| Stearic acid-d35 | C₁₈D₃₅H₃O₂ | 319.69 | 68-70 | 361 |
| Oleic acid-d17 | C₁₈H₁₇D₁₇O₂ | 299.6 | 13-14 | 360 |
| Arachidonic acid-d8 | C₂₀H₂₄D₈O₂ | 312.5 | -49.5 | 170 (at 0.15 mmHg) |
Note: Boiling points are often reported at reduced pressures for higher molecular weight compounds to prevent decomposition.
Table 2: Solubility of Selected Deuterated Fatty Acids
| Deuterated Fatty Acid | Water Solubility | Organic Solvent Solubility |
| This compound | Slightly soluble | Soluble in ethanol, methanol (B129727), DMF, DMSO |
| Lauric acid-d3 | Insoluble | Soluble in ethanol, ether, chloroform |
| Myristic acid-d3 | Insoluble | Soluble in ethanol, ether, chloroform |
| Palmitic acid-d31 | Insoluble | Slightly soluble in alcohol; soluble in hot alcohol, ether, chloroform |
| Stearic acid-d35 | Insoluble | Chloroform (Slightly), Methanol (Slightly) |
| Oleic acid-d17 | Insoluble | Soluble in ethanol, DMF, DMSO |
| Arachidonic acid-d8 | Insoluble | Soluble in ethanol, DMF, DMSO, methyl acetate (B1210297) |
Experimental Protocols
The accurate quantification of fatty acids in biological matrices is a critical aspect of many research endeavors. The use of deuterated fatty acids as internal standards is a widely accepted practice to ensure the reliability of these measurements. Below are detailed methodologies for the analysis of fatty acids using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Quantification of Fatty Acids using GC-MS with Deuterated Internal Standards
This protocol outlines a standard method for the extraction, derivatization, and analysis of free fatty acids from biological samples such as plasma, cells, or tissues.
Materials:
-
Deuterated fatty acid internal standard mix (e.g., containing this compound and other relevant standards) in ethanol.
-
Methanol, HPLC grade
-
Iso-octane, HPLC grade
-
Hydrochloric acid (HCl), concentrated
-
Potassium hydroxide (B78521) (KOH)
-
Pentafluorobenzyl (PFB) bromide
-
Diisopropylethylamine (DIPEA)
-
Acetonitrile (B52724), HPLC grade
-
Nitrogen gas, high purity
-
Vortex mixer
-
Centrifuge
-
SpeedVac or evaporator
Procedure:
-
Sample Preparation and Extraction:
-
To your biological sample (e.g., 200 µL of plasma or 1 million cells), add a known amount of the deuterated internal standard mixture.
-
Add two volumes of methanol to lyse the cells and precipitate proteins.
-
Acidify the mixture with HCl to a final concentration of approximately 25 mM to ensure fatty acids are in their protonated form.
-
Add 1 mL of iso-octane, vortex vigorously for 1 minute, and then centrifuge to separate the phases.
-
Carefully collect the upper organic phase (iso-octane), which contains the free fatty acids.
-
Repeat the iso-octane extraction step to ensure complete recovery and combine the organic phases.
-
-
Saponification (for total fatty acid analysis):
-
If analyzing total fatty acids (free and esterified), the lipid extract must be saponified.
-
After the initial extraction, evaporate the solvent under a stream of nitrogen.
-
Reconstitute the dried lipid extract in a methanolic potassium hydroxide solution and incubate to hydrolyze the ester bonds, releasing the free fatty acids.[1]
-
Neutralize the solution with HCl and re-extract the free fatty acids with iso-octane as described above.
-
-
Derivatization:
-
Dry the combined iso-octane extracts under a gentle stream of nitrogen or using a SpeedVac.
-
To the dried residue, add 25 µL of 1% PFB bromide in acetonitrile and 25 µL of 1% DIPEA in acetonitrile.[3]
-
Incubate at room temperature for 20-30 minutes to form the PFB esters of the fatty acids. This derivatization step enhances the volatility and detection sensitivity of the fatty acids in GC-MS.
-
Dry the sample again under nitrogen.
-
-
GC-MS Analysis:
-
Reconstitute the derivatized sample in a small volume of iso-octane (e.g., 50 µL).
-
Inject 1 µL of the sample into the GC-MS system.
-
The GC is typically equipped with a capillary column suitable for fatty acid methyl ester (FAME) or PFB ester analysis (e.g., a DB-5MS or equivalent).
-
The mass spectrometer is operated in negative chemical ionization (NCI) mode for PFB derivatives, which provides high sensitivity, or electron ionization (EI) mode.
-
Quantification is achieved by comparing the peak area of the endogenous fatty acid to the peak area of its corresponding deuterated internal standard. A calibration curve is generated using known concentrations of non-deuterated standards with a fixed amount of the deuterated internal standard.
-
GC-MS Workflow for Fatty Acid Analysis.
Quantification of Fatty Acids using LC-MS/MS with Deuterated Internal Standards
LC-MS/MS offers an alternative to GC-MS, often with simpler sample preparation as derivatization is not always required.
Materials:
-
Deuterated fatty acid internal standard mix.
-
Methanol, LC-MS grade
-
Acetonitrile, LC-MS grade
-
Isopropanol, LC-MS grade
-
Water, LC-MS grade
-
Formic acid or ammonium (B1175870) acetate (mobile phase modifier)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation and Extraction:
-
Add a known amount of the deuterated internal standard mixture to the biological sample.
-
Perform a protein precipitation and lipid extraction, for example, by adding 3 volumes of a cold solvent mixture like methanol:acetonitrile (1:1 v/v).
-
Vortex thoroughly and centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant containing the lipids to a clean tube.
-
Evaporate the solvent under a stream of nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried extract in a suitable injection solvent (e.g., methanol:isopropanol 1:1 v/v).
-
Inject the sample into the LC-MS/MS system.
-
Chromatographic separation is typically achieved on a reverse-phase column (e.g., C18).
-
The mobile phase usually consists of a gradient of an aqueous solvent (e.g., water with 0.1% formic acid or 5mM ammonium acetate) and an organic solvent (e.g., acetonitrile/isopropanol with the same modifier).
-
The mass spectrometer is operated in negative electrospray ionization (ESI) mode.
-
Quantification is performed using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions for each fatty acid and its deuterated internal standard are monitored.[4]
-
LC-MS/MS Workflow for Fatty Acid Analysis.
Metabolic Pathways
Medium-chain fatty acids such as octanoic acid follow a distinct metabolic pathway compared to long-chain fatty acids. Their efficient absorption and carnitine-independent transport into the mitochondria make them a rapid source of energy.
Mitochondrial Beta-Oxidation of Medium-Chain Fatty Acids
Once inside the cell, medium-chain fatty acids like octanoic acid can readily cross the inner mitochondrial membrane without the need for the carnitine shuttle system, which is obligatory for long-chain fatty acids. Inside the mitochondrial matrix, they are activated to their coenzyme A (CoA) esters and subsequently undergo beta-oxidation.
The beta-oxidation spiral is a four-step process that sequentially shortens the fatty acyl-CoA chain by two carbons in each cycle, producing acetyl-CoA, FADH₂, and NADH.
The key enzymes involved in the beta-oxidation of medium-chain fatty acids are:
-
Medium-chain acyl-CoA dehydrogenase (MCAD): Catalyzes the initial dehydrogenation step.
-
Enoyl-CoA hydratase: Adds a water molecule across the double bond.
-
3-hydroxyacyl-CoA dehydrogenase: Catalyzes the second dehydrogenation.
-
Ketoacyl-CoA thiolase: Cleaves the chain to release acetyl-CoA.
The acetyl-CoA produced can then enter the citric acid cycle for further oxidation and ATP production, or in the liver, it can be converted into ketone bodies.
Mitochondrial Beta-Oxidation of Medium-Chain Fatty Acids.
Conclusion
This compound is a valuable tool for researchers in various fields, offering high precision and accuracy as an internal standard for the quantification of its non-deuterated analog. Its properties as a medium-chain fatty acid lead to a distinct and efficient metabolic fate, which is of significant interest in metabolic research. When compared to other deuterated fatty acids, the choice of the most appropriate standard depends on the specific fatty acids being analyzed in a given study. This guide has provided a comparative overview of the properties, analytical methodologies, and metabolic context of this compound and other key deuterated fatty acids to aid researchers in making informed decisions for their experimental designs. The use of these stable isotope-labeled compounds will undoubtedly continue to be a cornerstone of precise and reliable bioanalysis.
References
An In-depth Technical Guide to the Physical Characteristics of Caprylic Acid-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the known physical characteristics of Caprylic Acid-d3 (also known as Octanoic Acid-d3). Caprylic acid-d3 is the deuterium-labeled form of caprylic acid, a medium-chain saturated fatty acid. It is frequently utilized as an internal standard for the quantification of octanoic acid in various biological samples by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[1] The incorporation of deuterium (B1214612) atoms provides a distinct mass difference, allowing for precise differentiation from the endogenous, unlabeled compound without significantly altering its chemical properties.
Quantitative Physical Data
The physical properties of caprylic acid-d3 are summarized in the table below. These characteristics are fundamental for its application in experimental settings, influencing its handling, storage, and solubility in various solvent systems.
| Property | Value | Source |
| Chemical Formula | C₈H₁₃D₃O₂ | [1] |
| Formula Weight | 147.2 g/mol | [1] |
| CAS Number | 156779-05-4 | [1][2] |
| Physical State | Oily Liquid | [1][2][3] |
| Appearance | Colorless to light yellow | [2][4] |
| Density | 0.929 g/cm³ | [2][3][4] |
| Solubility | DMF: 30 mg/mlDMSO: 30 mg/mlEthanol: 30 mg/ml | [1] |
| Purity | ≥99% deuterated forms (d₁-d₃) | [1] |
| Storage Conditions | Pure form: -20°C for 3 yearsIn solvent: -80°C | [2] |
Experimental Protocols
The determination of the physical characteristics of fatty acids like caprylic acid-d3 involves standardized laboratory procedures. Below are detailed methodologies for key experiments.
Determination of Appearance and Physical State
Objective: To visually inspect and record the physical state (solid, liquid, semi-solid) and appearance (color, clarity) of the substance at ambient temperature.
Methodology:
-
Place a small, representative sample of caprylic acid-d3 into a clear, clean glass vial or on a watch glass.
-
Observe the sample against a white background under adequate lighting conditions.
-
Record the physical state of the substance at room temperature (e.g., 20-25°C).
-
Note the color of the sample (e.g., colorless, light yellow).[2]
-
Describe its clarity and form (e.g., clear oily liquid).[2][5]
Measurement of Density
Objective: To determine the mass per unit volume of the substance.
Methodology:
-
Select a calibrated pycnometer (specific gravity bottle) of a known volume (e.g., 10 mL).
-
Measure and record the mass of the clean, dry pycnometer.
-
Carefully fill the pycnometer with the caprylic acid-d3 sample, ensuring no air bubbles are trapped. The temperature of the sample should be controlled and recorded (e.g., 25°C).[7]
-
Insert the stopper and wipe away any excess liquid that overflows.
-
Measure and record the mass of the pycnometer filled with the sample.
-
The density is calculated using the formula: Density = (Mass of filled pycnometer - Mass of empty pycnometer) / Volume of pycnometer
-
The procedure is typically repeated to ensure accuracy.
Assessment of Solubility
Objective: To determine the solubility of caprylic acid-d3 in various polar and non-polar solvents.
Methodology:
-
Prepare a series of clean, dry test tubes.
-
Add a specific volume (e.g., 1 mL) of the chosen solvent to each test tube. Solvents should include both polar (e.g., water) and non-polar or organic solvents (e.g., ethanol, DMSO, DMF).[1][8]
-
Add a small, pre-weighed amount of caprylic acid-d3 to the first test tube.
-
Agitate the mixture vigorously (e.g., using a vortex mixer) for a set period (e.g., 1-2 minutes).
-
Allow the tube to stand and observe if the solute has completely dissolved. The formation of two distinct layers indicates insolubility.[8]
-
If the solute dissolves, continue adding small, known increments of caprylic acid-d3, repeating steps 4 and 5, until saturation is reached (i.e., the solute no longer dissolves).
-
Record the maximum amount of solute that dissolves in the specific volume of the solvent to express solubility quantitatively (e.g., in mg/mL).[1]
-
Repeat the procedure for each selected solvent.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the physical characterization of caprylic acid-d3, from sample acquisition to data analysis and reporting.
Caption: Workflow for the physical characterization of Caprylic Acid-d3.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Caprylic acid - Wikipedia [en.wikipedia.org]
- 6. Octanoic Acid | C8H16O2 | CID 379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
- 8. aneshaa99.home.blog [aneshaa99.home.blog]
Methodological & Application
Application Note: Quantitative Analysis of Octanoic Acid in Biological Matrices using Octanoic acid-d3 as an Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the quantitative analysis of octanoic acid in biological samples, such as plasma and serum, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs octanoic acid-d3 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. This robust and sensitive method is suitable for various research applications, including pharmacokinetic studies, metabolism research, and biomarker discovery.
Introduction
Octanoic acid, a medium-chain fatty acid (MCFA), plays a significant role in various physiological and pathological processes. Accurate quantification of octanoic acid in biological matrices is crucial for understanding its role in energy metabolism, neurological disorders, and as a potential biomarker. LC-MS/MS is a powerful analytical technique for bioanalysis due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS assays.[1] A SIL-IS mimics the physicochemical properties of the analyte, ensuring that it behaves similarly during extraction, derivatization, and ionization, thereby compensating for potential variations and leading to reliable and reproducible results.
Principle of the Method
The quantitative analysis of octanoic acid is based on the principle of stable isotope dilution. A known amount of this compound is added to the biological sample at the beginning of the sample preparation process. Both the endogenous octanoic acid and the deuterated internal standard are extracted, and if necessary, derivatized, before being analyzed by LC-MS/MS. The concentration of the endogenous octanoic acid is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of octanoic acid and a constant concentration of the internal standard.
Experimental Protocols
Materials and Reagents
-
Solvents: HPLC-grade or LC-MS grade methanol (B129727), acetonitrile (B52724), isopropanol, hexane, and water.
-
Reagents: Formic acid, ammonium (B1175870) acetate, potassium hydroxide (B78521) (for total fatty acid analysis).
-
Standards: Octanoic acid (analytical standard), this compound (internal standard).
-
Biological Matrix: Plasma, serum, or other relevant biological fluid/tissue.
Standard Solutions and Calibration Curve Preparation
-
Primary Stock Solutions: Prepare individual stock solutions of octanoic acid and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of octanoic acid by serially diluting the primary stock solution with methanol:water (1:1, v/v).
-
Internal Standard Working Solution: Prepare a working solution of this compound at a suitable concentration (e.g., 1 µg/mL) in methanol.
-
Calibration Standards: Prepare a set of calibration standards by spiking the appropriate biological matrix with the octanoic acid working standards to achieve a desired concentration range (e.g., 0.1 - 100 µg/mL). Add a constant amount of the this compound internal standard working solution to each calibration standard.
Sample Preparation (for Plasma/Serum)
This protocol describes a protein precipitation method for the extraction of free octanoic acid. For total octanoic acid analysis, a saponification step to hydrolyze esterified fatty acids would be required prior to extraction.
-
Sample Thawing: Thaw plasma/serum samples on ice.
-
Internal Standard Spiking: To 100 µL of plasma/serum in a microcentrifuge tube, add a specific volume (e.g., 10 µL) of the this compound internal standard working solution. Vortex briefly.
-
Protein Precipitation: Add 400 µL of cold acetonitrile (containing 0.1% formic acid) to the sample. Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature or low heat.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid). Vortex to ensure complete dissolution.
-
Final Centrifugation: Centrifuge the reconstituted sample to pellet any remaining particulates.
-
Transfer: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
Experimental Workflow for Sample Preparation
Caption: Workflow for the extraction of octanoic acid from plasma/serum.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions
-
Column: A C8 or C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm) is suitable for the separation of octanoic acid.
-
Mobile Phase A: Water with 0.1% formic acid or 2 mM ammonium acetate.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Gradient: A gradient elution is typically used to ensure good separation from other matrix components. An example gradient is as follows:
-
0-1 min: 50% B
-
1-5 min: Linear gradient to 95% B
-
5-7 min: Hold at 95% B
-
7.1-9 min: Return to 50% B and re-equilibrate.
-
-
Injection Volume: 5 - 10 µL.
-
Column Temperature: 40°C.
Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Ion Source Parameters: Optimized for the specific instrument, including parameters like ion spray voltage, source temperature, and gas flows.
-
MRM Transitions: The precursor-to-product ion transitions for octanoic acid and this compound should be optimized by infusing standard solutions of each compound into the mass spectrometer. The deprotonated molecule [M-H]⁻ is typically selected as the precursor ion.
-
Octanoic Acid: The precursor ion is m/z 143.1. A common product ion should be determined through fragmentation experiments.
-
This compound: The precursor ion will be m/z 146.1 (assuming three deuterium (B1214612) atoms). The corresponding stable product ion needs to be identified.
-
Principle of Internal Standardization
Caption: The ratio of analyte to internal standard corrects for analytical variability.
Data Presentation
The following tables summarize typical validation parameters for the quantification of short-chain fatty acids using LC-MS/MS with deuterated internal standards. These values can be used as a reference for the expected performance of the octanoic acid assay.
Table 1: MRM Transitions and Chromatographic Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Retention Time (min) |
| Octanoic Acid | 143.1 | To be determined | To be determined | ~3-5 |
| This compound | 146.1 | To be determined | To be determined | ~3-5 |
Table 2: Method Validation - Linearity and Sensitivity
| Analyte | Calibration Range | R² | LLOQ |
| Short-Chain Fatty Acids | 0.1 - 100 µg/mL | > 0.998[2] | ~0.001 - 0.003 mM[2] |
Table 3: Method Validation - Accuracy and Precision
| Analyte | Concentration Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Short-Chain Fatty Acids | Low QC | < 12[2] | < 20[2] | 92 - 120[2] |
| Medium QC | < 12[2] | < 20[2] | 92 - 120[2] | |
| High QC | < 12[2] | < 20[2] | 92 - 120[2] |
Conclusion
The described LC-MS/MS method utilizing this compound as an internal standard provides a reliable, sensitive, and accurate approach for the quantification of octanoic acid in biological matrices. The use of a stable isotope-labeled internal standard is critical for minimizing analytical variability and ensuring high-quality data. This application note serves as a comprehensive guide for researchers and scientists in the fields of drug development and biomedical research to implement a robust bioanalytical method for octanoic acid.
References
Application Note: Protocol for Fatty Acid Quantification using Octanoic acid-d3
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed protocol for the accurate quantification of fatty acids in biological samples using Octanoic acid-d3 as an internal standard. The methodologies described are applicable to both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), two powerful analytical techniques for lipid analysis.[1] The use of a stable isotope-labeled internal standard like this compound is crucial for correcting for variability during sample preparation and analysis, thereby ensuring high precision and accuracy.[2][3]
Introduction
Fatty acids are essential molecules that serve as energy sources, structural components of cell membranes, and signaling molecules.[2][4] Their accurate quantification is critical in various research areas, including metabolism, drug development, and clinical diagnostics.[1] This protocol outlines methods for lipid extraction, derivatization (for GC-MS), and analysis using both GC-MS and LC-MS platforms with this compound as an internal standard.
Data Presentation
Table 1: Typical GC-MS Parameters for Fatty Acid Methyl Ester (FAME) Analysis
| Parameter | Setting |
| Injector Temperature | 220-280°C[5][6] |
| Injection Mode | Splitless[5] |
| Carrier Gas | Helium[7] |
| Oven Temperature Program | Initial 70°C, ramp to 170°C at 11°C/min, then to 175°C at 0.8°C/min, and finally to 220°C at 20°C/min[5] |
| MS Detector Temperature | 250°C[5] |
| Ionization Mode | Electron Ionization (EI)[8] or Negative Chemical Ionization (NCI)[3] |
| Monitoring Mode | Single Ion Monitoring (SIM)[5] |
Table 2: Typical LC-MS Parameters for Fatty Acid Analysis
| Parameter | Setting |
| Chromatography | Reverse-phase C8 or C18 column[2][9] |
| Mobile Phase A | 97:3 water/methanol with 10 mM tributylamine (B1682462) and 15 mM acetic acid (pH 4.5)[9] |
| Mobile Phase B | 100% Methanol[9] |
| Gradient | Linear gradient from 80-99% B over 20 minutes[9] |
| Flow Rate | 200 µL/min[9] |
| Mass Spectrometer | Triple quadrupole or high-resolution Orbitrap[10] |
| Ionization Mode | Electrospray Ionization (ESI) in negative mode[11] |
| Monitoring Mode | Multiple Reaction Monitoring (MRM)[2][12] |
Table 3: Quantitative Performance Data
| Analyte | Method | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
| C18 Fatty Acids | GC-MS | >0.99 | 9.0 - 168.8 µg/L | 30.1 - 562.7 µg/L[7] |
| Various Fatty Acids | LC-MS/MS | 0.95 - 1.00 | - | 0.003 - 14.88 ng/mL[13] |
| Primary Fatty Acid Amides | LC-MS/MS | >0.99 | 0.3 - 3 ng/mL | - |
| Short-Chain Fatty Acids | LC-MS/MS | >0.99 | - | 0.05 - 6.0 pg[4] |
Experimental Protocols
Protocol 1: Lipid Extraction from Biological Samples
This protocol is a general guideline for the extraction of total lipids from samples such as plasma or tissue homogenates.
-
Sample Homogenization : Homogenize the biological sample (e.g., 10 mg of tissue) in a suitable buffer.[2]
-
Internal Standard Spiking : Add a known amount of this compound (e.g., 10 µL of a 10 µg/mL solution in methanol) to the homogenized sample.[14]
-
Lipid Extraction : Perform a liquid-liquid extraction using a chloroform:methanol mixture (e.g., 2:1 v/v).[15]
-
Phase Separation : Centrifuge the mixture to separate the aqueous and organic layers.
-
Collection : Carefully collect the lower organic phase containing the lipids.[2]
-
Drying : Evaporate the solvent under a stream of nitrogen gas.[2] The dried lipid extract is now ready for derivatization (for GC-MS) or direct analysis (for LC-MS).
Protocol 2: Derivatization to Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis
For GC-MS analysis, the non-volatile fatty acids must be derivatized to their volatile methyl esters (FAMEs).[16]
-
Reagent Preparation : Prepare a 12% (w/w) solution of Boron Trichloride (BCl₃) in methanol.
-
Reaction : Add 2 mL of the BCl₃-methanol solution to the dried lipid extract in a micro-reaction vessel.
-
Incubation : Heat the mixture at 60°C for 5-10 minutes.
-
Extraction : After cooling, add 1 mL of water and 1 mL of hexane (B92381). Vortex the mixture.
-
Collection : Collect the upper hexane layer containing the FAMEs.
-
Analysis : The FAMEs are now ready for injection into the GC-MS system.
Protocol 3: Silylation for GC-MS Analysis
An alternative derivatization method is silylation, which converts fatty acids into trimethylsilyl (B98337) (TMS) esters.[16]
-
Reagent : Use a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[16][17]
-
Reaction : Add 50 µL of the silylating agent to the dried sample in an autosampler vial.[17]
-
Incubation : Cap the vial, vortex for 10 seconds, and heat at 60°C for 60 minutes.[16][17]
-
Analysis : After cooling, the sample can be diluted with a suitable solvent and is ready for GC-MS analysis.[17]
Mandatory Visualization
Caption: Experimental workflow for fatty acid quantification.
Caption: Simplified fatty acid signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples [mdpi.com]
- 5. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arpi.unipi.it [arpi.unipi.it]
- 7. Simultaneous Determination of C18 Fatty Acids in Milk by GC-MS [mdpi.com]
- 8. shimadzu.com [shimadzu.com]
- 9. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Choosing the Right LC-MS Platform for Fatty Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 11. air.unimi.it [air.unimi.it]
- 12. Determination of primary fatty acid amides in different biological fluids by LC-MS/MS in MRM mode with synthetic deuterated standards: Influence of biofluid matrix on sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. iris.unitn.it [iris.unitn.it]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Derivatization techniques for free fatty acids by GC [restek.com]
Application Notes and Protocols: Octanoic Acid-d3 in Lipidomics and Metabolomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope-labeled compounds are indispensable tools in modern lipidomics and metabolomics research. Octanoic acid-d3 (d3-octanoic acid), a deuterated form of the eight-carbon saturated fatty acid, serves as a critical internal standard for accurate quantification of medium-chain fatty acids and as a metabolic tracer to elucidate fatty acid metabolism pathways. Its chemical properties are nearly identical to its endogenous counterpart, allowing it to mimic the behavior of the analyte during sample preparation and analysis, thereby correcting for experimental variability.[1] This document provides detailed application notes and experimental protocols for the use of this compound in lipidomics and metabolomics studies.
Application 1: Internal Standard for Accurate Quantification of Fatty Acids
This compound is widely employed as an internal standard in mass spectrometry-based quantification of fatty acids. By adding a known amount of this compound to a sample at the beginning of the workflow, any loss of the target analyte during extraction, derivatization, or analysis can be corrected for by monitoring the signal of the deuterated standard.[2] This stable isotope dilution method is considered the gold standard for quantitative analysis in lipidomics.
Quantitative Data Presentation
The following table summarizes representative data from a validation study for the quantification of octanoic acid in human plasma using this compound as an internal standard, analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).
| Parameter | Value | Reference |
| Linearity (R²) | > 0.99 | [1] |
| Limit of Detection (LOD) | 0.1 µg/mL | [1] |
| Limit of Quantification (LOQ) | 5.0 µg/mL | [1] |
| Recovery | 86% - 110% | [1] |
| Intra-day Precision (%RSD) | < 15% | [3] |
| Inter-day Precision (%RSD) | < 15% | [3] |
Table 1: Performance characteristics of a GC-MS method for the quantification of octanoic acid using this compound as an internal standard.
Experimental Protocol: Quantification of Octanoic Acid in Plasma using GC-MS
This protocol describes the quantification of total octanoic acid in a plasma sample.
Materials:
-
Plasma sample
-
This compound internal standard solution (10 µg/mL in methanol)
-
Methanol (B129727) (HPLC grade)
-
Chloroform (HPLC grade)
-
0.5 M Sodium methoxide (B1231860) in methanol
-
1 M Sulfuric acid
-
Saturated sodium chloride solution
-
Hexane (B92381) (HPLC grade)
-
Anhydrous sodium sulfate
-
GC-MS system with a suitable capillary column (e.g., DB-FATWAX UI)
Procedure:
-
Sample Preparation:
-
To 100 µL of plasma in a glass tube, add 10 µL of the 10 µg/mL this compound internal standard solution.
-
Add 2 mL of a chloroform:methanol (2:1, v/v) solution.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate the phases.
-
Carefully transfer the lower organic layer to a new glass tube.
-
-
Saponification and Methylation (Transesterification):
-
Evaporate the solvent from the collected organic layer under a gentle stream of nitrogen.
-
Add 1 mL of 0.5 M sodium methoxide in methanol to the dried lipid extract.
-
Incubate at 50°C for 10 minutes to convert fatty acids to fatty acid methyl esters (FAMEs).
-
Cool the sample to room temperature and neutralize by adding 50 µL of 1 M sulfuric acid.
-
-
Extraction of FAMEs:
-
Add 1 mL of saturated sodium chloride solution and 1.5 mL of hexane.
-
Vortex for 1 minute and centrifuge at 2000 x g for 5 minutes.
-
Transfer the upper hexane layer containing the FAMEs to a new tube.
-
Dry the hexane extract over a small amount of anhydrous sodium sulfate.
-
-
GC-MS Analysis:
-
Transfer the final hexane extract to a GC vial.
-
Inject 1 µL of the sample into the GC-MS system.
-
GC Conditions (Example):
-
Inlet temperature: 250°C
-
Oven program: Start at 100°C, hold for 2 minutes, ramp to 240°C at 4°C/min, hold for 5 minutes.
-
Carrier gas: Helium at a constant flow rate.
-
-
MS Conditions (Example):
-
Ionization mode: Electron Ionization (EI)
-
Acquisition mode: Selected Ion Monitoring (SIM)
-
Monitor the appropriate ions for octanoic acid methyl ester and this compound methyl ester.
-
-
-
Quantification:
-
Calculate the peak area ratio of the endogenous octanoic acid methyl ester to the this compound methyl ester internal standard.
-
Determine the concentration of octanoic acid in the original sample using a calibration curve prepared with known concentrations of unlabeled octanoic acid and a constant concentration of the internal standard.[2]
-
Experimental Workflow
Application 2: Metabolic Tracer for Flux Analysis
This compound can be used as a tracer to study the metabolic fate of medium-chain fatty acids. By introducing labeled octanoic acid into a biological system (e.g., cell culture or in vivo), researchers can track the incorporation of the deuterium (B1214612) label into downstream metabolites using mass spectrometry. This allows for the quantification of metabolic fluxes through pathways such as beta-oxidation and the tricarboxylic acid (TCA) cycle.
Quantitative Data Presentation
The following table presents hypothetical data from a metabolic flux analysis experiment in cultured hepatocytes incubated with this compound. The data represents the relative contribution of octanoic acid to the acetyl-CoA pool entering the TCA cycle.
| Time Point | Labeled Acetyl-CoA (%) | Unlabeled Acetyl-CoA (%) |
| 0 min | 0 | 100 |
| 30 min | 15 | 85 |
| 60 min | 35 | 65 |
| 120 min | 50 | 50 |
Table 2: Isotopic enrichment of the acetyl-CoA pool in hepatocytes following incubation with this compound.
Experimental Protocol: Metabolic Flux Analysis using this compound
This protocol outlines a general procedure for tracing the metabolism of this compound in cultured cells.
Materials:
-
Cultured cells (e.g., hepatocytes)
-
Cell culture medium
-
This compound
-
Bovine serum albumin (BSA), fatty acid-free
-
LC-MS/MS system
Procedure:
-
Preparation of Labeled Substrate:
-
Prepare a stock solution of this compound complexed to fatty acid-free BSA in the cell culture medium.
-
-
Cell Culture and Labeling:
-
Culture cells to the desired confluency.
-
Replace the standard culture medium with the medium containing this compound.
-
Incubate the cells for various time points (e.g., 0, 30, 60, 120 minutes).
-
-
Metabolite Extraction:
-
At each time point, rapidly quench metabolism by aspirating the medium and adding ice-cold 80% methanol.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge to pellet the cellular debris and collect the supernatant containing the metabolites.
-
-
LC-MS/MS Analysis:
-
Analyze the metabolite extracts by LC-MS/MS to measure the isotopic enrichment of downstream metabolites (e.g., acetyl-CoA, citrate, glutamate).
-
Develop a targeted LC-MS/MS method to detect and quantify the labeled and unlabeled forms of the metabolites of interest.
-
-
Metabolic Flux Calculation:
-
Use the isotopic labeling data to calculate the relative contribution of this compound to the metabolic pathways of interest. This often involves the use of specialized software for metabolic flux analysis.
-
Signaling Pathway Diagram: Mitochondrial Beta-Oxidation of Octanoic Acid
The primary metabolic pathway for octanoic acid is mitochondrial beta-oxidation. The following diagram illustrates the key steps and enzymes involved.
Conclusion
This compound is a versatile and powerful tool for researchers in lipidomics and metabolomics. Its application as an internal standard ensures the accuracy and reliability of quantitative fatty acid analysis.[2] As a metabolic tracer, it provides valuable insights into the dynamics of fatty acid metabolism.[4] The protocols and data presented here offer a foundation for the successful implementation of this compound in a variety of research and development settings.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Quantitation of total fatty acids in plasma and serum by GC-NCI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deuterium Metabolic Imaging Enables the Tracing of Substrate Fluxes Through the Tricarboxylic Acid Cycle in the Liver - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Stable Isotope Tracing with Octanoic Acid-d3 for Metabolic Flux Analysis
Introduction
Stable isotope tracing is a powerful technique for elucidating the dynamics of metabolic pathways.[1] By introducing molecules labeled with heavy, non-radioactive isotopes (e.g., ²H, ¹³C) into a biological system, researchers can track the transformation of these molecules into various downstream metabolites.[1][2] This provides a quantitative measure of the flow, or flux, of metabolites through a pathway.[3] Octanoic acid, a medium-chain fatty acid (MCFA), is a significant energy source, particularly in tissues with high energy demands like the liver and heart.[4][5] Unlike long-chain fatty acids, MCFAs can enter the mitochondria for oxidation without the need for the carnitine shuttle, making them a rapid source of fuel.[4]
Octanoic acid-d3 is a stable isotope-labeled tracer where three hydrogen atoms on the octanoic acid molecule have been replaced with deuterium (B1214612) (²H). This tracer is an invaluable tool for investigating MCFA metabolism, fatty acid oxidation (FAO) disorders, and the contribution of fatty acids to the central carbon metabolism in various physiological and pathological states.
Principle of the Method
When cells or organisms are supplied with this compound, it is metabolized through β-oxidation.[6] This process sequentially cleaves two-carbon units from the fatty acid chain, producing acetyl-CoA.[7][8] The deuterium label on the octanoic acid is retained on the resulting acetyl-CoA molecules. This labeled acetyl-CoA then enters the tricarboxylic acid (TCA) cycle, and the deuterium atoms are incorporated into TCA cycle intermediates and other downstream metabolites. By using mass spectrometry (MS) to measure the mass shift caused by the deuterium, the contribution of octanoic acid to these metabolic pools can be precisely quantified.[2][9]
Applications
-
Studying Fatty Acid Oxidation (FAO): Quantifying the rate of octanoic acid oxidation to understand the capacity and regulation of the β-oxidation pathway.
-
Diagnosing Metabolic Disorders: Investigating inborn errors of metabolism, such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency.[9]
-
Liver Metabolism Research: Assessing the role of MCFAs in hepatic energy metabolism, ketogenesis, and gluconeogenesis.[8]
-
Cancer Metabolism: Elucidating the reliance of cancer cells on fatty acids as a fuel source.
-
Drug Development: Evaluating the effect of therapeutic compounds on fatty acid metabolism.
Metabolic Pathway of Octanoic Acid
Octanoic acid is readily taken up by cells and transported into the mitochondrial matrix.[4] There, it is activated to octanoyl-CoA and undergoes four cycles of β-oxidation. Each cycle consists of four enzymatic reactions: dehydrogenation, hydration, dehydrogenation, and thiolysis, ultimately yielding four molecules of acetyl-CoA.[6] The deuterium-labeled acetyl-CoA enters the TCA cycle by condensing with oxaloacetate to form citrate (B86180). The label is then distributed throughout the cycle's intermediates.
Caption: Metabolic fate of this compound.
Experimental Workflow
A typical stable isotope tracing experiment with this compound involves several key stages, from sample preparation to data analysis. The workflow ensures that the labeling patterns in metabolites can be accurately measured and interpreted to determine metabolic fluxes.
Caption: General workflow for a stable isotope tracing experiment.
Protocols
Protocol 1: In Vitro Tracing in Cultured Mammalian Cells
This protocol provides a method for tracing the metabolism of this compound in adherent cell cultures, such as hepatocytes or cancer cell lines.
Materials:
-
Adherent cells (e.g., HepG2)
-
Cell culture plates (e.g., 6-well plates)
-
Standard cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
This compound
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Phosphate Buffered Saline (PBS), ice-cold
-
80% Methanol (B129727) (-80°C)
-
Cell scraper
-
Centrifuge
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80-90% confluency on the day of the experiment. Culture under standard conditions (37°C, 5% CO₂).
-
Tracer Medium Preparation:
-
Prepare a stock solution of this compound complexed to BSA. Dissolve fatty acid-free BSA in serum-free medium to a concentration of 10%. Gently mix in this compound to a final concentration of 10 mM. Incubate at 37°C for 1 hour to allow complexation.
-
Prepare the final tracer medium by diluting the this compound-BSA complex into the desired cell culture medium to a final tracer concentration (e.g., 100 µM).
-
-
Tracer Labeling:
-
On the day of the experiment, aspirate the standard culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add 1 mL of the pre-warmed tracer medium to each well.
-
Incubate for the desired time course (e.g., 0, 1, 4, 8, 24 hours) at 37°C, 5% CO₂.
-
-
Metabolite Extraction:
-
To quench metabolism, quickly aspirate the tracer medium and wash the cells twice with 1 mL of ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol (-80°C) to each well.
-
Place the plates on dry ice for 10 minutes.
-
Scrape the cells in the methanol and transfer the cell lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.
-
Transfer the supernatant, which contains the metabolites, to a new tube.
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
-
Sample Analysis: Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis. Analyze the samples to determine the mass isotopomer distributions of TCA cycle intermediates and other relevant metabolites.
Protocol 2: In Vivo Tracing in a Mouse Model
This protocol outlines a general procedure for an acute tracer infusion study in mice.
Materials:
-
Mice (e.g., C57BL/6J)
-
This compound
-
Vehicle for injection (e.g., saline with BSA)
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for tissue collection
-
Tubes for blood and tissue collection (containing anticoagulant for plasma)
-
Liquid nitrogen
-
Homogenizer
-
Extraction solvent (e.g., 80% methanol)
-
Centrifuge
-
LC-MS system
Procedure:
-
Animal Acclimatization: Acclimate mice to the housing conditions for at least one week. Fast the mice overnight (e.g., 12-16 hours) before the experiment to promote fatty acid utilization.
-
Tracer Administration:
-
Prepare the this compound infusion solution in a sterile vehicle.
-
Anesthetize the mouse.
-
Administer the tracer via a suitable route, such as a bolus injection through the tail vein or via oral gavage. A typical dose might be 20-50 mg/kg body weight.
-
-
Time Course and Sample Collection:
-
Collect blood samples at various time points post-infusion (e.g., 5, 15, 30, 60 minutes) via tail vein or saphenous vein bleed.
-
At the terminal time point, collect a final blood sample via cardiac puncture and immediately euthanize the animal.
-
Rapidly dissect tissues of interest (e.g., liver, heart, skeletal muscle).[1]
-
-
Sample Processing:
-
Metabolite Extraction:
-
For tissues, weigh the frozen tissue and homogenize it in 1 mL of ice-cold 80% methanol per 50 mg of tissue.
-
For plasma, add 4 volumes of ice-cold 80% methanol to 1 volume of plasma.
-
Vortex the samples vigorously and then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant containing the metabolites.
-
Dry the extracts under nitrogen or using a vacuum concentrator.
-
-
Sample Analysis: Reconstitute the dried extracts and analyze by LC-MS to measure isotopic enrichment in metabolites.
Data Presentation and Interpretation
The primary data from these experiments is the mass isotopomer distribution (MID) of key metabolites. This data reveals the proportion of each metabolite that contains zero (M+0), one (M+1), two (M+2), etc., deuterium atoms from the tracer.
Table 1: Example Mass Isotopomer Distribution of TCA Cycle Intermediates in HepG2 Cells after 8 hours of Labeling with 100 µM this compound.
| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) |
| Citrate | 65.2 | 20.5 | 10.1 | 4.2 |
| α-Ketoglutarate | 70.1 | 18.3 | 8.5 | 3.1 |
| Succinate | 75.8 | 15.9 | 6.8 | 1.5 |
| Malate | 78.4 | 14.2 | 5.9 | 1.5 |
| Glutamate | 68.9 | 22.1 | 7.3 | 1.7 |
Table 2: Example Fractional Contribution of Octanoic Acid to the Acetyl-CoA Pool in Different Mouse Tissues 30 Minutes Post-Tracer Injection.
| Tissue | Fractional Contribution (%) |
| Liver | 35.6 |
| Heart | 52.1 |
| Skeletal Muscle | 18.9 |
| Plasma | N/A |
Interpretation:
-
Table 1: The presence of M+1, M+2, and M+3 isotopologues of citrate demonstrates that acetyl-CoA derived from this compound has entered the TCA cycle. The relative abundance of these labeled species can be used in computational models to calculate the flux through the TCA cycle.[10]
-
Table 2: The fractional contribution indicates the percentage of the acetyl-CoA pool that is derived from the oxidation of the octanoic acid tracer at the time of measurement. A higher percentage, as seen in the heart, suggests a greater reliance on MCFAs for energy compared to other tissues like skeletal muscle under these conditions.[8] These values are calculated by comparing the isotopic enrichment of a downstream product (like citrate) to the presumed enrichment of the precursor pool (acetyl-CoA).
References
- 1. benchchem.com [benchchem.com]
- 2. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Applications of stable, nonradioactive isotope tracers in in vivo human metabolic research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. lipotype.com [lipotype.com]
- 6. jackwestin.com [jackwestin.com]
- 7. Beta oxidation - Wikipedia [en.wikipedia.org]
- 8. A general introduction to the biochemistry of mitochondrial fatty acid β-oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Medium Chain Fatty Acids: Metabolism, Health Benefits, and Analytical Methods - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 10. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Octanoic Acid-d3 Sample Preparation in Plasma
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the extraction of Octanoic acid-d3 from plasma samples. Three common sample preparation techniques are presented: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). Each method is described with a comprehensive protocol, a summary of its advantages and disadvantages, and expected analytical performance.
Introduction
Octanoic acid, a medium-chain fatty acid, is of significant interest in various fields of research, including metabolism, gut microbiome studies, and as a therapeutic agent. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for accurate quantification in complex biological matrices like plasma by correcting for analyte losses during sample preparation and variations in instrument response. The choice of sample preparation technique is critical and depends on the desired level of sample cleanup, throughput, and the analytical method employed, which is typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Comparative Overview of Sample Preparation Techniques
The selection of an appropriate sample preparation method is a balance between recovery, matrix effect reduction, throughput, and cost. Below is a summary of the key characteristics of the three techniques detailed in this document.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Principle | Removal of proteins by denaturation with an organic solvent. | Partitioning of the analyte between two immiscible liquid phases. | Selective retention of the analyte on a solid sorbent followed by elution. |
| Throughput | High | Moderate | Moderate to High (with automation) |
| Cost | Low | Low to Moderate | High |
| Matrix Effect | High potential for ion suppression/enhancement.[1][2][3][4][5] | Moderate, generally cleaner than PPT.[1] | Low, provides the cleanest extracts.[5][6] |
| Recovery | Generally good, but can be affected by co-precipitation.[1] | Good, dependent on solvent choice and pH.[7] | High and reproducible with optimized methods. |
| Automation | Easily automatable. | Can be automated. | Easily automatable in 96-well format. |
Quantitative Performance Data
The following table summarizes typical quantitative performance data for the analysis of short-chain fatty acids (SCFAs) in plasma using deuterated internal standards. The data is compiled from various studies and represents expected performance. Actual results may vary depending on the specific laboratory conditions and instrumentation.
| Technique | Analyte | Internal Standard | Recovery (%) | Matrix Effect (%) | Reference |
| Protein Precipitation | SCFAs | Deuterated SCFAs | 85 - 110 | -30 to +20 | General expectation, specific data limited |
| Liquid-Liquid Extraction | Butyric Acid | Butyric acid-d7 | > 80 | < ± 10 | [7] |
| Solid-Phase Extraction | SCFAs | Deuterated SCFAs | 92 - 120 | < 15 | [8][9][10] |
Method 1: Protein Precipitation (PPT)
Protein precipitation is a simple and rapid method for removing the bulk of proteins from plasma samples. It is a high-throughput technique suitable for large sample batches. However, it provides the least amount of sample cleanup, which can lead to significant matrix effects in LC-MS/MS analysis.[1][2][3][4][5]
Experimental Protocol
-
Sample Thawing: Thaw frozen plasma samples on ice to prevent degradation of analytes.
-
Internal Standard Spiking: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma. Spike with 10 µL of a working solution of this compound (concentration to be optimized based on the expected endogenous levels of octanoic acid and instrument sensitivity). Vortex briefly to mix.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile. This 4:1 ratio of organic solvent to plasma is a common starting point.
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate, being cautious not to disturb the protein pellet.
-
Evaporation (Optional): The supernatant can be directly injected into the LC-MS/MS system. Alternatively, for concentration, the supernatant can be evaporated to dryness under a gentle stream of nitrogen at 30-40°C and then reconstituted in a smaller volume of the initial mobile phase.
-
Analysis: Analyze the sample by LC-MS/MS.
Workflow Diagram
Method 2: Liquid-Liquid Extraction (LLE)
LLE provides a cleaner sample extract compared to PPT by partitioning the analyte of interest into an organic solvent, leaving many of the polar matrix components in the aqueous phase. This method generally results in lower matrix effects.[1]
Experimental Protocol
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Internal Standard Spiking: In a glass tube, add 200 µL of plasma and spike with 20 µL of the this compound internal standard working solution.
-
Acidification: Add 20 µL of 1M HCl to acidify the sample. This ensures that the octanoic acid is in its protonated, less polar form, which enhances its extraction into an organic solvent.
-
Extraction Solvent Addition: Add 1 mL of methyl tert-butyl ether (MTBE).
-
Extraction: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Phase Separation: Centrifuge at 3,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.
-
Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 30-40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Analysis: Analyze the sample by LC-MS/MS.
Workflow Diagram
References
- 1. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 2. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of derivatization-based LC-MS/MS method for quantification of short-chain fatty acids in human, rat, and mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards [mdpi.com]
- 9. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for GC-MS Derivatization of Deuterated Octanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the derivatization of deuterated octanoic acid prior to analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Derivatization is a critical step to increase the volatility and thermal stability of fatty acids, thereby improving chromatographic resolution and detection sensitivity.[1][2] The methods outlined below are widely applicable to short and long-chain fatty acids and are suitable for quantitative analysis using deuterated octanoic acid as an internal standard or as the primary analyte of interest.
Introduction to Derivatization for Fatty Acid Analysis
Free fatty acids, including deuterated octanoic acid, are highly polar molecules that tend to exhibit poor peak shape and tailing during GC analysis due to interactions with the stationary phase.[1] Derivatization mitigates these issues by converting the polar carboxyl group into a less polar and more volatile ester or silyl (B83357) ester. The two most common and effective derivatization strategies for fatty acids are esterification and silylation.[1]
Esterification involves the reaction of the carboxylic acid with an alcohol in the presence of a catalyst to form a fatty acid ester, most commonly a Fatty Acid Methyl Ester (FAME).[3] FAMEs are stable and provide excellent chromatographic performance.
Silylation replaces the active hydrogen of the carboxyl group with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group.[4][5] Silyl derivatives are highly volatile and thermally stable, making them ideal for GC-MS analysis.[5]
Quantitative Data Summary
The selection of a derivatization method can impact reaction efficiency and analyte recovery. The following table summarizes typical performance characteristics of common derivatization reagents for fatty acids. While specific data for deuterated octanoic acid is not extensively published, the relative efficiencies are expected to be similar to their non-deuterated counterparts.
| Derivatization Method | Reagent | Typical Reaction Conditions | Typical Yield/Efficiency | Key Advantages | Key Disadvantages |
| Esterification (Methylation) | Boron Trifluoride-Methanol (BF3-Methanol) | 60°C for 60 minutes[1] | >95% | Effective for both free fatty acids and transesterification. | Reagent is toxic and moisture-sensitive. |
| Methanolic HCl (5%) | 50°C overnight or reflux for 2 hours[6] | >95% | Considered a general-purpose and robust method.[6] | Preparation of anhydrous HCl in methanol (B129727) can be cumbersome. | |
| Acetyl Chloride/Methanol | 50°C for 1-2 hours[7] | High | Simple to prepare the reagent.[7] | Reaction times can vary depending on the fatty acid.[7] | |
| Silylation | BSTFA + 1% TMCS | 60°C for 60 minutes[1] | >96% | Highly effective for a broad range of functional groups.[4] | Derivatives are moisture-sensitive. |
| MSTFA | 37°C for 30 minutes | High | Byproducts are highly volatile, reducing chromatographic interference. | Moisture sensitive. | |
| MBDSTFA | 5-20 minutes at room temperature | >96%[8] | Forms very stable t-BDMS derivatives (10,000x more stable than TMS). | Longer retention times due to the larger protecting group. |
Experimental Protocols
Protocol 1: Esterification to Fatty Acid Methyl Esters (FAMEs) using BF3-Methanol
This protocol is suitable for the methylation of deuterated octanoic acid in various sample matrices.
Materials:
-
Deuterated octanoic acid sample
-
14% Boron trifluoride in methanol (BF3-Methanol)
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Autosampler vials with caps
-
Vortex mixer
-
Heating block or oven
Procedure:
-
Transfer an appropriate volume of the sample containing deuterated octanoic acid (e.g., 100 µL of a 1 mg/mL solution) to an autosampler vial.[1]
-
Add 50 µL of 14% BF3-Methanol reagent to the vial.[1] For robust derivatization, a 10x molar excess of the reagent is recommended.[1]
-
Cap the vial tightly and vortex for 10 seconds.[1]
-
Heat the vial at 60°C for 60 minutes in a heating block or oven.[1] The optimal time and temperature may need to be determined empirically for specific sample types.[1]
-
Allow the vial to cool to room temperature.
-
Add 0.5 mL of saturated NaCl solution and vortex for 10 seconds.[1]
-
Add 0.6 mL of hexane to extract the FAMEs, vortex thoroughly, and allow the layers to separate.[1]
-
Carefully transfer the upper hexane layer to a clean autosampler vial containing a small amount of anhydrous Na2SO4 to remove any residual water.[1]
-
The sample is now ready for GC-MS analysis.
Protocol 2: Silylation to Trimethylsilyl (TMS) Esters using BSTFA + 1% TMCS
This protocol describes the formation of TMS esters of deuterated octanoic acid, a highly volatile derivative suitable for GC-MS.
Materials:
-
Deuterated octanoic acid sample in an aprotic solvent (e.g., acetonitrile)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Dichloromethane (DCM) or other suitable solvent
-
Autosampler vials with caps
-
Vortex mixer
-
Heating block or oven
Procedure:
-
Pipette 100 µL of the deuterated octanoic acid sample solution into an autosampler vial.[1]
-
Add 50 µL of BSTFA + 1% TMCS.[1] This typically represents a significant molar excess.
-
Cap the vial securely and vortex for 10 seconds.[1]
-
Incubate the vial at 60°C for 60 minutes.[1]
-
After cooling to room temperature, the sample can be diluted with a suitable solvent like DCM if necessary.[1]
-
The derivatized sample is ready for injection into the GC-MS system.
Visualized Workflows
The following diagrams illustrate the experimental workflows for the described derivatization protocols.
Caption: Workflow for FAME derivatization using BF3-Methanol.
References
- 1. Derivatization techniques for free fatty acids by GC [restek.com]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. aocs.org [aocs.org]
- 4. greyhoundchrom.com [greyhoundchrom.com]
- 5. Silylation Reagents - Regis Technologies [registech.com]
- 6. diverdi.colostate.edu [diverdi.colostate.edu]
- 7. A rapid and simple method for the esterification of fatty acids and steroid carboxylic acids prior to gas-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. esslabshop.com [esslabshop.com]
Application Notes and Protocols for In-vivo Administration of Octanoic Acid-d3 in Fatty Acid Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracing is a powerful technique for elucidating the in-vivo metabolic fate of nutrients and therapeutic agents. Octanoic acid (C8:0), a medium-chain fatty acid (MCFA), is of significant interest due to its unique metabolic properties, including rapid absorption and mitochondrial oxidation. The use of deuterium-labeled octanoic acid (Octanoic acid-d3) allows for the precise tracking of its absorption, distribution, and conversion into various metabolites, providing valuable insights into fatty acid metabolism and its modulation in health and disease. These application notes provide detailed protocols for the in-vivo administration of this compound and subsequent analysis to study its metabolic fate, with a focus on its role in key signaling pathways.
Data Presentation
| Time Point | Analyte | Plasma/Serum (µM) | Liver (nmol/g tissue) | Skeletal Muscle (nmol/g tissue) |
| 30 Minutes | This compound | 150 ± 25 | 80 ± 15 | 20 ± 5 |
| β-hydroxybutyrate-d3 | 50 ± 10 | 120 ± 20 | 15 ± 4 | |
| Acetyl-CoA-d2 | - | 5 ± 1 | 1 ± 0.2 | |
| 1 Hour | This compound | 80 ± 15 | 40 ± 8 | 10 ± 3 |
| β-hydroxybutyrate-d3 | 100 ± 20 | 150 ± 30 | 25 ± 6 | |
| Acetyl-CoA-d2 | - | 8 ± 1.5 | 2 ± 0.5 | |
| 2 Hours | This compound | 20 ± 5 | 10 ± 3 | 3 ± 1 |
| β-hydroxybutyrate-d3 | 60 ± 12 | 80 ± 15 | 15 ± 4 | |
| Acetyl-CoA-d2 | - | 4 ± 0.8 | 1 ± 0.3 | |
| 4 Hours | This compound | < 5 | < 2 | < 1 |
| β-hydroxybutyrate-d3 | 25 ± 7 | 30 ± 6 | 8 ± 2 | |
| Acetyl-CoA-d2 | - | < 1 | < 0.5 |
Note: These values are hypothetical and for illustrative purposes. Actual concentrations will vary depending on the animal model, dose, and analytical method.
Experimental Protocols
Protocol 1: In-vivo Administration of this compound via Oral Gavage in Mice
Objective: To administer a precise dose of this compound orally to mice for subsequent metabolic analysis.
Materials:
-
This compound
-
Vehicle (e.g., corn oil, medium-chain triglyceride oil)
-
C57BL/6J mice (or other appropriate strain), 8-12 weeks old
-
Animal scale
-
Flexible gavage needles (20-22 gauge for mice)[1]
-
1 mL syringes
-
70% ethanol
Procedure:
-
Animal Preparation: Acclimatize mice to the housing facility for at least one week before the experiment. House animals in a temperature and light-controlled environment with ad libitum access to standard chow and water. A fasting period of 4-6 hours is recommended before dosing to ensure gastric emptying.[2]
-
Dose Preparation: Prepare the dosing solution by dissolving this compound in the chosen vehicle. A typical dose for metabolic studies in mice can range from 100 to 500 mg/kg body weight.[3] The final volume for oral gavage in mice should not exceed 10 ml/kg.[1][4]
-
Animal Restraint: Gently but firmly restrain the mouse by the scruff of the neck to immobilize the head and prevent movement.[1]
-
Gavage Needle Insertion: Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the distance to the stomach and mark the needle.[5] Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The needle should pass smoothly without resistance.[6]
-
Administration: Once the needle is in the stomach, slowly administer the dosing solution.[7]
-
Post-Administration Monitoring: After administration, return the mouse to its cage and monitor for any signs of distress.[1]
Protocol 2: Blood and Tissue Collection for Metabolite Analysis
Objective: To collect blood and tissues at specified time points for the quantification of this compound and its metabolites.
Materials:
-
Anesthesia (e.g., isoflurane, or injectable anesthetic cocktail)
-
Surgical scissors and forceps
-
Microcentrifuge tubes
-
Anticoagulant (e.g., EDTA, heparin)
-
Liquid nitrogen
-
-80°C freezer
Procedure:
-
Anesthesia: At the designated time points post-administration, anesthetize the mouse according to the approved institutional animal care and use committee (IACUC) protocol.
-
Blood Collection: Collect blood via cardiac puncture or from the retro-orbital sinus into tubes containing an anticoagulant.[8][9][10][11] Invert the tubes gently to mix.
-
Plasma/Serum Preparation: Centrifuge the blood at 2000 x g for 10 minutes at 4°C to separate plasma. If serum is required, allow the blood to clot at room temperature for 30 minutes before centrifugation.[10] Transfer the supernatant (plasma or serum) to a new tube and store at -80°C.
-
Tissue Harvesting: Immediately following blood collection, perfuse the animal with ice-cold saline to remove remaining blood from the tissues. Quickly dissect the liver and skeletal muscle (e.g., quadriceps or gastrocnemius), rinse with cold saline, blot dry, and snap-freeze in liquid nitrogen.[12]
-
Storage: Store all tissue samples at -80°C until analysis.
Protocol 3: Quantification of this compound and its Metabolites by GC-MS
Objective: To extract and quantify the levels of this compound and its metabolites in plasma and tissue samples using Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Internal standards (e.g., Heptadecanoic acid)
-
Solvents (e.g., methanol, chloroform, hexane)
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)
-
GC-MS system
Procedure:
-
Lipid Extraction (Folch Method):
-
Homogenize frozen tissue samples in a chloroform/methanol mixture (2:1, v/v).
-
For plasma samples, add the chloroform/methanol mixture directly.
-
Add the internal standard.
-
Vortex vigorously and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
-
Saponification and Fatty Acid Methyl Ester (FAME) Derivatization:
-
Evaporate the solvent from the lipid extract under a stream of nitrogen.
-
Add methanolic HCl and heat at 80°C for 1 hour to convert fatty acids to their methyl esters.
-
Extract the FAMEs with hexane (B92381).
-
-
GC-MS Analysis:
-
Inject the FAME-containing hexane extract into the GC-MS.
-
Use a suitable capillary column (e.g., DB-225ms) and temperature program to separate the FAMEs.
-
The mass spectrometer is operated in electron ionization (EI) mode, and selected ion monitoring (SIM) is used to detect and quantify the specific ions corresponding to this compound methyl ester and its metabolites.
-
Protocol 4: Quantification of this compound and its Metabolites by LC-MS/MS
Objective: To provide a sensitive and specific method for the quantification of this compound and its metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
Internal standards (e.g., 13C-labeled octanoic acid)
-
Solvents (e.g., acetonitrile (B52724), methanol, water, formic acid)
-
LC-MS/MS system with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation (Protein Precipitation):
-
For plasma or serum samples, add three volumes of ice-cold acetonitrile containing the internal standard to precipitate proteins.
-
For tissue homogenates, perform a similar protein precipitation step.
-
Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.
-
-
LC Separation:
-
Inject the supernatant onto a reverse-phase C18 column.
-
Use a gradient elution with mobile phases typically consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
-
MS/MS Detection:
-
Operate the mass spectrometer in negative ion mode using ESI.
-
Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and its metabolites. This provides high selectivity and sensitivity.[13]
-
Quantify the analytes by comparing their peak areas to that of the internal standard.
-
Signaling Pathways and Experimental Workflows
Metabolic Fate of this compound
Octanoic acid is rapidly absorbed from the gut and transported via the portal vein to the liver, where it undergoes extensive β-oxidation to produce acetyl-CoA. This acetyl-CoA can then enter the Krebs cycle or be used for the synthesis of ketone bodies. The deuterium (B1214612) label from this compound can be traced through these pathways.
Caption: Metabolic pathway of orally administered this compound.
Experimental Workflow for In-vivo this compound Study
The following diagram illustrates the overall workflow for conducting an in-vivo study using this compound.
Caption: Experimental workflow for fatty acid metabolism study.
Octanoic Acid-Mediated PPARα Activation
Octanoic acid is a known ligand for Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα.[14][15][16] Activation of PPARα leads to the transcription of genes involved in fatty acid uptake and oxidation.
Caption: Octanoic acid activates PPARα signaling pathway.
Octanoic Acid-Mediated AMPK Activation
Octanoic acid can also activate AMP-activated protein kinase (AMPK), a key energy sensor in cells.[17][18][19][20][21] AMPK activation promotes catabolic pathways like fatty acid oxidation and inhibits anabolic pathways.
Caption: Octanoic acid activates the AMPK signaling pathway.
References
- 1. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 2. Octanoate is differentially metabolized in liver and muscle and fails to rescue cardiomyopathy in CPT2 deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Natural deuterium distribution in branched-chain medium-length fatty acids is nonstatistical: a site-specific study by quantitative 2H NMR spectroscopy of the fatty acids of capsaicinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iacuc.wsu.edu [iacuc.wsu.edu]
- 5. research.sdsu.edu [research.sdsu.edu]
- 6. research-support.uq.edu.au [research-support.uq.edu.au]
- 7. ouv.vt.edu [ouv.vt.edu]
- 8. neoteryx.com [neoteryx.com]
- 9. research.uci.edu [research.uci.edu]
- 10. idexxbioanalytics.com [idexxbioanalytics.com]
- 11. Rodent Blood Collection | Research Animal Resources and Compliance | University of Wisconsin-Madison [rarc.wisc.edu]
- 12. Quantitative Determination of De Novo Fatty Acid Synthesis in Brown Adipose Tissue Using Deuterium Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Improved analysis of vitamin D metabolites in plasma using liquid chromatography tandem mass spectrometry, and its application to cardiovascular research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Mechanisms of peroxisome proliferation by perfluorooctanoic acid and endogenous fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Activation of mouse and human peroxisome proliferator-activated receptors (alpha, beta/delta, gamma) by perfluorooctanoic acid and perfluorooctane sulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Octanoic Acid-Enrichment Diet Improves Endurance Capacity and Reprograms Mitochondrial Biogenesis in Skeletal Muscle of Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. AMPK Signaling Axis-Mediated Regulation of Lipid Metabolism: Ameliorative Effects of Sodium Octanoate on Intestinal Dysfunction in Hu Sheep - PMC [pmc.ncbi.nlm.nih.gov]
- 19. AMPK Activation through Mitochondrial Regulation Results in Increased Substrate Oxidation and Improved Metabolic Parameters in Models of Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Octanoic Acid-Enrichment Diet Improves Endurance Capacity and Reprograms Mitochondrial Biogenesis in Skeletal Muscle of Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Tracing Mitochondrial Fatty Acid Oxidation with Octanoic Acid-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondrial fatty acid β-oxidation (FAO) is a critical metabolic pathway for energy production, particularly in tissues with high energy demands like the heart, skeletal muscle, and liver.[1][2] Dysregulation of FAO is implicated in a variety of metabolic diseases, including insulin (B600854) resistance, non-alcoholic fatty liver disease (NAFLD), and cardiomyopathy.[2][3] Studying the kinetics of FAO in vivo provides invaluable insights into disease mechanisms and the efficacy of therapeutic interventions.
Octanoic acid (C8:0), a medium-chain fatty acid (MCFA), serves as an excellent substrate for studying mitochondrial function. Unlike long-chain fatty acids, MCFAs can diffuse across the mitochondrial membranes without the need for the carnitine palmitoyltransferase (CPT) shuttle system, providing a more direct probe of β-oxidation enzyme activity.[4][5] Using a stable isotope-labeled version, Octanoic acid-d3 (d3-C8:0) , allows for the precise tracing of its metabolic fate through oxidation pathways.[6][7][8]
This document provides detailed protocols and application notes for utilizing this compound as a tracer to quantify mitochondrial FAO rates, primarily by measuring the incorporation of deuterium (B1214612) into the body's water pool.
Principle of the Method
The core principle involves introducing this compound into a biological system (in vivo or ex vivo) and tracking the appearance of the deuterium label in downstream metabolites using mass spectrometry. During mitochondrial β-oxidation, the deuterium atoms are released from the fatty acid backbone and incorporated into water (D₂O).[8] By measuring the rate of D₂O enrichment in plasma, one can calculate the rate of octanoic acid oxidation.[8] This stable isotope tracer approach is safe, allows for repeated studies, and provides quantitative data on metabolic fluxes.[3][9]
Visualizing the Experimental and Metabolic Pathways
Caption: High-level experimental workflow for FAO studies using this compound.
Caption: Metabolic pathway of this compound oxidation in the mitochondrion.
Experimental Protocols
This section details the methodologies for in vivo studies to measure FAO.
3.1. Materials and Reagents
-
This compound (e.g., CDN Isotopes)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Saline solution (0.9% NaCl), sterile
-
Solvents: Methanol (B129727), Iso-octane, Acetonitrile (HPLC or Optima grade)[10]
-
Derivatization agents (if analyzing specific acylcarnitines): e.g., pentafluorobenzyl bromide (PFBBr)[10]
-
Internal standards for mass spectrometry (e.g., D₅-Glycerol, if measuring lipolysis simultaneously)[11]
-
Sample collection tubes (e.g., EDTA-coated tubes for plasma)
-
GC-MS or LC-MS/MS system
3.2. Protocol 1: In Vivo Tracer Infusion
This protocol is based on the constant intravenous infusion method to achieve isotopic steady-state.[6][11]
-
Tracer Preparation:
-
Prepare a stock solution of this compound complexed with BSA.
-
Slowly add a known amount of this compound to a sterile, fatty acid-free BSA solution (e.g., 5% w/v in saline) while stirring gently.
-
Allow the mixture to complex for at least 4 hours at 4°C.
-
Sterilize the final solution by passing it through a 0.22 µm filter.
-
-
Animal/Human Subject Preparation:
-
Subjects should be fasted overnight to promote a metabolic state favoring fatty acid utilization.[11]
-
For animal studies, insert catheters into appropriate vessels (e.g., jugular vein for infusion, carotid artery for sampling) one day prior to the experiment. For human studies, use peripheral venous access.
-
-
Infusion and Sampling:
-
Begin a continuous intravenous infusion of the this compound tracer solution. A typical infusion rate is 0.1-0.5 µmol/kg/min, but this should be optimized.[11]
-
Collect baseline blood samples (t=0) before starting the infusion.
-
Collect subsequent blood samples at timed intervals (e.g., t = 60, 90, 120, 150, 180 minutes) into EDTA tubes.[11]
-
Immediately place samples on ice and centrifuge at 3000 x g for 10 minutes at 4°C to separate plasma.
-
Store plasma at -80°C until analysis.
-
3.3. Protocol 2: Sample Preparation for D₂O Enrichment Analysis
This protocol describes the extraction of water from plasma for isotopic analysis.
-
Water Extraction by Lyophilization:
-
Place 50-100 µL of plasma into a lyophilization flask.
-
Freeze the sample completely (e.g., using dry ice or a -80°C freezer).
-
Connect the flask to a lyophilizer (freeze-dryer) and run the cycle until all water has been sublimated and collected in the cold trap.
-
Carefully collect the condensed water (distillate) from the trap.
-
-
Analysis of D₂O Enrichment:
-
The deuterium enrichment in the collected water can be measured using:
-
Gas Chromatography-Mass Spectrometry (GC-MS): After reaction with an appropriate reagent to form a volatile derivative.
-
Isotope Ratio Mass Spectrometry (IRMS): A highly sensitive method where water is converted to hydrogen gas before analysis.[3] This is the gold standard for measuring low-level enrichment.
-
-
3.4. Protocol 3: Metabolite Extraction for Acylcarnitine Profiling (Optional)
To trace the label into mitochondrial intermediates, a broader metabolite extraction can be performed.
-
Protein Precipitation:
-
To 50 µL of plasma, add 150 µL of ice-cold methanol containing a suite of relevant internal standards.[12]
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Extraction:
-
Transfer the supernatant to a new tube.
-
For a more comprehensive extraction of lipids, a liquid-liquid extraction using iso-octane or chloroform (B151607) can be performed.[10]
-
-
Analysis by LC-MS/MS:
-
The resulting extract can be analyzed directly by a targeted LC-MS/MS method to quantify d3-labeled octanoylcarnitine (B1202733) and other downstream metabolites.[12]
-
Data Analysis and Quantitative Summary
The primary goal is to calculate the rate of octanoic acid oxidation. The key parameters and formulas are summarized below.
| Parameter | Formula / Description | Reference |
| Rate of Appearance (Ra) of Octanoic Acid | Ra (µmol/kg/min) = [ (Ei / Ep) - 1 ] * I Where: • Ei = Isotopic enrichment of the infusate (APE) • Ep = Isotopic enrichment of plasma octanoic acid at steady state (APE) • I = Infusion rate (µmol/kg/min) | [11] |
| Rate of Octanoic Acid Oxidation | Calculated from the rate of D₂O production. This requires measuring the total body water pool and the rate of increase in plasma D₂O enrichment. The calculation is complex and often requires compartmental modeling. | [8] |
| Fractional Oxidation | The fraction of the octanoic acid flux (Ra) that is oxidized. Calculated as (Oxidation Rate / Ra). | N/A |
*APE = Atom Percent Excess
Table 2: Example Mass Spectrometry Parameters for Analysis
| Analyte | Platform | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) |
| Water (for D₂O) | IRMS | N/A | N/A | N/A |
| This compound | GC-MS (as PFB ester) | NCI | 326.2 | 144.2 (loss of PFB) |
| Octanoylcarnitine-d3 | LC-MS/MS | ESI+ | 291.2 | 85.1 (carnitine fragment) |
Applications in Research and Drug Development
-
Basic Research:
-
Drug Development:
-
Assessing the efficacy of drugs designed to enhance or inhibit FAO.
-
Evaluating the off-target metabolic effects of drug candidates.
-
Providing proof-of-mechanism for compounds targeting mitochondrial metabolism.
-
By providing a direct, quantitative measure of substrate oxidation, the this compound tracer method is a powerful tool for advancing our understanding of metabolic health and disease.
References
- 1. Biochemical Markers for the Diagnosis of Mitochondrial Fatty Acid Oxidation Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitochondrial dysfunction in fatty acid oxidation disorders: insights from human and animal studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. joe.bioscientifica.com [joe.bioscientifica.com]
- 4. mdpi.com [mdpi.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of Fatty Acid Metabolism Using Stable Isotope Tracers and Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ukisotope.com [ukisotope.com]
- 9. Stable isotope approaches, applications, and issues related to polyunsaturated fatty acid metabolism studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lipidmaps.org [lipidmaps.org]
- 11. metsol.com [metsol.com]
- 12. lcms.cz [lcms.cz]
- 13. Octanoic Acid-Enrichment Diet Improves Endurance Capacity and Reprograms Mitochondrial Biogenesis in Skeletal Muscle of Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Octanoic Acid-d3 in Tissue Samples by LC-MS/MS
Abstract
This application note details a robust and sensitive method for the quantification of Octanoic acid-d3 in biological tissue samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound, a stable isotope-labeled medium-chain fatty acid, is frequently utilized as an internal standard for the accurate quantification of its endogenous counterpart, octanoic acid, which is implicated in various metabolic pathways and diseases.[1] This protocol provides a comprehensive workflow, including tissue homogenization, lipid extraction, and optimized LC-MS/MS parameters for reliable analysis.
Introduction
Octanoic acid (C8:0) is a medium-chain fatty acid (MCFA) that plays a significant role in cellular energy metabolism. Unlike long-chain fatty acids, MCFAs can enter the mitochondria for β-oxidation independently of the carnitine shuttle, making them a rapid energy source. Aberrant levels of octanoic acid have been associated with metabolic disorders such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency.[1]
Accurate quantification of octanoic acid in complex biological matrices like tissue is critical for both basic research and clinical diagnostics. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for mass spectrometry-based quantification. It effectively corrects for variations in sample preparation, extraction efficiency, and matrix effects, thereby ensuring high accuracy and precision.[2][3] This document provides a detailed protocol for the extraction and analysis of this compound from tissue, which can be adapted for the quantification of endogenous octanoic acid.
Principle of the Method
The method involves the homogenization of a weighed tissue sample in a suitable buffer, followed by the addition of a known amount of this compound (when it is not the analyte but the internal standard) or a different internal standard if this compound is the target analyte. Lipids, including the analyte, are extracted from the tissue homogenate using a liquid-liquid extraction (LLE) procedure, typically a modified Folch or Bligh-Dyer method.[4][5] The organic layer containing the lipids is then evaporated and the residue is reconstituted in a solution compatible with the LC-MS/MS system. The analyte is separated from other matrix components using reversed-phase liquid chromatography and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Experimental Protocols
Required Materials and Reagents
-
Standards: this compound (≥99% purity), Octanoic acid (for calibration curve)
-
Internal Standard: A suitable deuterated fatty acid not otherwise present in the sample (e.g., Heptadecanoic acid-d3) if this compound is the analyte.
-
Solvents: LC-MS grade Methanol, Acetonitrile, Chloroform, Isopropanol, and Water. Formic acid (Optima™ LC/MS grade).
-
Homogenization: Ceramic or stainless steel beads, Bead mill homogenizer (e.g., Precellys® 24).[6]
-
Tubes: 2.0 mL polypropylene (B1209903) homogenization tubes, 15 mL polypropylene conical tubes, glass test tubes.
-
Equipment: Analytical balance, centrifuges (refrigerated), solvent evaporator (e.g., nitrogen blow-down or SpeedVac), vortex mixer, LC-MS/MS system.
Sample Preparation Workflow
Caption: Experimental workflow for this compound analysis in tissue.
Detailed Step-by-Step Protocol
-
Tissue Homogenization:
-
Place a frozen tissue sample (approx. 50-100 mg) into a 2 mL homogenization tube containing ceramic beads.[6][7]
-
Add 500 µL of ice-cold homogenization buffer (e.g., 20 mM Tris pH 7.8).[7]
-
Homogenize the tissue using a bead mill homogenizer (e.g., two cycles at 6000 rpm for 30 seconds, with cooling on ice between cycles).[6]
-
Centrifuge the homogenate at 1,000 x g for 5 minutes at 4°C to pellet any unhomogenized tissue. Transfer the supernatant to a new tube.
-
(Optional but recommended) Determine the protein concentration of the homogenate (e.g., via Bradford or BCA assay) to allow for normalization of results to tissue protein content.
-
-
Lipid Extraction (Modified Folch Method):
-
Transfer a specific volume of tissue homogenate (e.g., 100 µL) to a 15 mL glass tube.
-
Spike the sample with the internal standard solution.
-
Add 2 mL of Chloroform:Methanol (2:1, v/v) to the homogenate.[5]
-
Vortex vigorously for 2 minutes.
-
Add 0.5 mL of 0.9% NaCl solution to induce phase separation.
-
Vortex for another 1 minute.
-
Centrifuge at 3,000 x g for 10 minutes at 4°C to separate the layers.
-
Carefully aspirate the lower organic layer using a glass Pasteur pipette and transfer it to a clean glass tube.
-
Dry the extracted organic phase to complete dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried lipid extract in 100 µL of a suitable solvent (e.g., 50:50 Acetonitrile:Water with 0.1% formic acid) for LC-MS/MS analysis. Vortex to ensure the residue is fully dissolved.
-
LC-MS/MS Instrumental Analysis
The following are typical starting parameters that should be optimized for the specific instrument in use.
-
LC System: UPLC/HPLC system
-
Column: C8 or C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).[8][9]
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.3 mL/min
-
Gradient:
-
0-1 min: 40% B
-
1-7 min: Linear gradient to 95% B
-
7-9 min: Hold at 95% B
-
9.1-12 min: Return to 40% B for re-equilibration
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Monitoring Mode: Multiple Reaction Monitoring (MRM)
MRM Transitions (Example):
-
Analyte: this compound (C₈H₁₃D₃O₂) - MW: 147.2
-
Precursor Ion (Q1): m/z 146.1 (as [M-H]⁻)
-
Product Ion (Q3): m/z 102.1 (example, requires optimization)
-
-
Analyte (unlabeled): Octanoic acid (C₈H₁₆O₂) - MW: 144.2
-
Precursor Ion (Q1): m/z 143.1 (as [M-H]⁻)
-
Product Ion (Q3): m/z 99.1 (example, requires optimization)
-
Data Presentation
The following tables summarize typical method performance characteristics for the analysis of short- and medium-chain fatty acids in biological matrices using LC-MS/MS. This data is representative and serves as a benchmark for method validation.[2][10][11][12]
Table 1: Method Detection and Linearity
| Analyte | Matrix | Linearity Range | r² | LOD | LOQ |
|---|---|---|---|---|---|
| Short-Chain Fatty Acids | Tissue | 0.1 - 100 µM | > 0.998 | ~0.001 mM | ~0.005 mM |
| Octanoic Acid | Cell Culture Media | 25 - 1000 pmol | > 0.992 | 7.5 pmol | 25 pmol |
| Long-Chain Fatty Acids | Plasma | 0.1 - 20 µM | > 0.995 | 4-15 pmol | 15-51 pmol |
Table 2: Method Accuracy and Precision
| Analyte | Matrix | Spiked Conc. | Recovery (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
|---|---|---|---|---|---|
| Short-Chain Fatty Acids | Brain Tissue | Low, Med, High | 47% - 95% | < 12% | < 20% |
| Octanoic Acid | Cell Culture Media | Low, Med, High | > 89.5% | < 8.2% | N/A |
| Long-Chain Fatty Acids | Plasma | Low, Med, High | 94.5% - 106.4% | ≤ 10.2% | ≤ 10.2% |
Visualization of Quantification Principle
The use of a stable isotope-labeled internal standard (IS) is fundamental to this method's accuracy. The IS is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., Deuterium). It is added at a known concentration to every sample, standard, and blank at the beginning of the sample preparation process.
Caption: Principle of stable isotope dilution mass spectrometry.
Conclusion
The LC-MS/MS method described provides a selective, sensitive, and reliable tool for the quantification of this compound in tissue samples. The protocol, encompassing tissue homogenization, liquid-liquid extraction, and optimized instrumental analysis, is suitable for applications in metabolic research, pharmacology, and clinical diagnostics. The incorporation of a stable isotope-labeled internal standard ensures high accuracy and reproducibility, making this method a valuable asset for researchers in the field.
References
- 1. lipidmaps.org [lipidmaps.org]
- 2. Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. content.ilabsolutions.com [content.ilabsolutions.com]
- 8. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. An LC method for monitoring medium-chain fatty acid permeation through CaCo-2 cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Targeted Metabolomic Profiling of Total Fatty Acids in Human Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Resolving Matrix Effects with Octanoic acid-d3 Internal Standard
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to resolving matrix effects in LC-MS/MS analysis using Octanoic acid-d3 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in LC-MS/MS analysis?
A1: Matrix effects are the alteration of ionization efficiency of a target analyte by the presence of co-eluting compounds in the sample matrix (e.g., plasma, urine, tissue extracts).[1][2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), which can significantly impact the accuracy, precision, and sensitivity of quantitative analyses.[3][4] These effects are a major concern because they can lead to erroneous quantification of the analyte.[2]
Q2: How does an internal standard like this compound help in resolving matrix effects?
A2: A stable isotope-labeled internal standard (SIL-IS) like this compound is the gold standard for correcting matrix effects.[4] The principle is that the SIL-IS is chemically and physically almost identical to the analyte of interest (in this case, octanoic acid and other medium-chain fatty acids) and will co-elute during chromatography.[5] By co-eluting, both the analyte and the internal standard experience the same degree of ion suppression or enhancement.[5] By calculating the ratio of the analyte signal to the internal standard signal, these variations can be normalized, leading to more accurate and precise quantification.[2]
Q3: For which analytes is this compound an appropriate internal standard?
A3: this compound is primarily intended for use as an internal standard for the quantification of octanoic acid (also known as caprylic acid).[6] Due to its structural similarity, it is also suitable for the quantification of other medium-chain fatty acids (MCFAs) in various biological matrices. Using an internal standard that closely mimics the analyte's properties is crucial for effective matrix effect compensation.[7]
Q4: What are the key characteristics of a good internal standard?
A4: An ideal internal standard should:
-
Be chemically and physically similar to the analyte.
-
Co-elute with the analyte.[5]
-
Not be naturally present in the sample.
-
Be clearly distinguishable from the analyte by the mass spectrometer (i.e., have a different mass-to-charge ratio).
-
Be added to the sample as early as possible in the sample preparation process to account for analyte loss during extraction.[8]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
Problem 1: Significant ion suppression or enhancement is still observed despite using this compound.
| Possible Cause | Troubleshooting Step |
| Chromatographic separation of analyte and internal standard. | Even a slight difference in retention time can expose the analyte and internal standard to different matrix components. Optimize your LC method (e.g., gradient, flow rate, column chemistry) to ensure perfect co-elution. |
| High concentration of co-eluting matrix components. | Improve your sample preparation method to remove more interfering compounds. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be more effective than simple protein precipitation.[2] |
| Inappropriate concentration of the internal standard. | The concentration of the internal standard should be in the same order of magnitude as the analyte. An excessively high concentration can lead to detector saturation or even cause ion suppression itself. |
Problem 2: Poor reproducibility of results.
| Possible Cause | Troubleshooting Step |
| Inconsistent sample preparation. | Ensure that the internal standard is added accurately and consistently to every sample, standard, and quality control at the very beginning of the sample preparation process. |
| Variability in the biological matrix. | Different lots of biological matrices can have varying compositions, leading to different matrix effects. It is important to evaluate the matrix effect across multiple lots of the matrix during method validation. |
| Instrumental instability. | Check for fluctuations in the LC pump flow rate and the MS detector response. Regular maintenance and calibration are crucial. |
Experimental Protocols
Protocol 1: Quantification of Medium-Chain Fatty Acids in Human Plasma
This protocol provides a general framework for the extraction and analysis of MCFAs using this compound as an internal standard.
1. Sample Preparation (Protein Precipitation and Liquid-Liquid Extraction)
-
To 100 µL of human plasma, add 10 µL of a 1 µg/mL solution of this compound in methanol (B129727) (internal standard).
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Add 500 µL of methyl tert-butyl ether (MTBE) for liquid-liquid extraction.
-
Vortex for 2 minutes and centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the MCFAs. For example, start at 30% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ions for each MCFA and this compound will need to be optimized on your instrument.
Protocol 2: Evaluation of Matrix Effect
This experiment is crucial for validating your method and understanding the extent of ion suppression or enhancement.
1. Prepare Three Sets of Samples:
-
Set 1 (Neat Solution): Spike the analytes and this compound into the reconstitution solvent at low and high concentrations.
-
Set 2 (Post-extraction Spike): Extract blank plasma as described in Protocol 1. Spike the analytes and this compound into the dried extract before reconstitution.
-
Set 3 (Pre-extraction Spike): Spike the analytes and this compound into blank plasma before the extraction process.
2. Analyze all three sets by LC-MS/MS.
3. Calculate the Matrix Effect (ME) and Recovery (RE):
-
ME % = (Peak area in Set 2 / Peak area in Set 1) x 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
-
RE % = (Peak area in Set 3 / Peak area in Set 2) x 100
Quantitative Data Summary
The following table illustrates the expected performance of a validated LC-MS/MS method for medium-chain fatty acids using this compound as an internal standard. The data is hypothetical but representative of what would be expected in a typical validation study.
| Analyte | Concentration (ng/mL) | Accuracy (%) | Precision (%CV) | Recovery (%) | Matrix Effect (%) |
| Hexanoic acid | 10 | 98.5 | 5.2 | 85.1 | 92.3 |
| 500 | 101.2 | 3.8 | 86.5 | 91.5 | |
| Octanoic acid | 10 | 102.1 | 4.5 | 88.2 | 95.6 |
| 500 | 99.8 | 3.1 | 87.9 | 96.1 | |
| Decanoic acid | 10 | 97.9 | 6.1 | 83.4 | 90.8 |
| 500 | 103.4 | 4.2 | 84.0 | 91.2 |
Data is presented as mean values from a validation study.
Visualizations
Caption: Experimental workflow for the quantification of medium-chain fatty acids.
Caption: Troubleshooting workflow for matrix effect issues.
References
- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Matrix effect and correction by standard addition in quantitative liquid chromatographic-mass spectrometric analysis of diarrhetic shellfish poisoning toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Navigating Chromatographic Challenges with Octanoic Acid-d3: A Technical Support Guide
For researchers, scientists, and drug development professionals utilizing Octanoic acid-d3 in their analytical workflows, achieving optimal chromatographic peak shape is paramount for accurate and reproducible results. This technical support center provides a comprehensive guide to troubleshooting common issues such as peak tailing, fronting, and splitting that may be encountered during the analysis of this deuterated internal standard.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor peak shape for this compound?
Poor chromatographic peak shapes for this compound, and fatty acids in general, can arise from a variety of factors related to the sample, mobile phase, stationary phase, and the HPLC/GC system itself. Common issues include peak tailing, peak fronting, and split peaks. These distortions can compromise resolution, reduce the precision of integration, and ultimately affect the accuracy of quantitative analysis.[1][2][3][4]
Q2: My this compound peak is tailing. What are the potential causes and how can I fix it?
Peak tailing, characterized by an asymmetrical peak with a drawn-out trailing edge, is a frequent challenge.[4][5] This can be particularly prevalent for carboxylic acids like octanoic acid due to their potential for secondary interactions with the stationary phase.
Potential Causes and Solutions for Peak Tailing:
| Potential Cause | Description | Recommended Solutions |
| Secondary Silanol (B1196071) Interactions | The carboxylic acid group of this compound can interact with active silanol sites on silica-based columns, especially at mid-range pH levels.[5][6][7] | - Use a modern, end-capped column: Opt for a high-purity, Type B silica (B1680970) column to minimize exposed silanol groups.[6] - Lower mobile phase pH: Adjust the pH to be at least 2 units below the pKa of octanoic acid (~4.8) to ensure it is in its protonated, less polar form. A pH of 2.5-3.0 is a good starting point.[6][8][9] - Add an acidic modifier: Incorporate additives like formic acid, acetic acid, or trifluoroacetic acid (TFA) into the mobile phase to suppress silanol ionization.[1] |
| Insufficient Buffer Capacity | A low concentration of the mobile phase buffer may not effectively control the on-column pH, leading to inconsistent ionization and peak distortion.[3][9] | - Increase buffer concentration: A buffer concentration of 20-50 mM is generally recommended to maintain a stable pH environment.[8][9] |
| Column Contamination | Accumulation of strongly retained sample matrix components can create active sites on the column, leading to tailing.[9] | - Implement a robust sample preparation method: Techniques like solid-phase extraction (SPE) can help remove interfering substances.[1][10] - Flush the column: Use a strong solvent wash to remove contaminants. |
| Metal Chelation | Trace metal ions in the sample, mobile phase, or from stainless steel components of the HPLC system can interact with the carboxylic acid group.[1][5] | - Use a mobile phase with chelating agents: Adding a small amount of EDTA (0.1-1 mM) can help to sequester metal ions.[9] |
| Column Overload | Injecting too high a concentration of this compound can saturate the stationary phase, leading to tailing.[2][5][9] | - Reduce injection volume or dilute the sample: Since this compound is an internal standard, its concentration is known. Ensure it is within the linear range of the column.[9] |
Below is a logical workflow for diagnosing the cause of peak tailing:
References
- 1. labveda.com [labveda.com]
- 2. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. mastelf.com [mastelf.com]
- 5. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. chromtech.com [chromtech.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Minimizing Deuterium-Hydrogen Exchange in Octanoic acid-d3 Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you minimize deuterium-hydrogen (D-H) exchange in experiments involving Octanoic acid-d3.
Frequently Asked Questions (FAQs)
Q1: What is deuterium-hydrogen (D-H) exchange and why is it a concern for this compound?
Deuterium-hydrogen exchange is a chemical process where a deuterium (B1214612) atom in a molecule is swapped with a hydrogen atom from the surrounding environment, such as a solvent. For this compound, this is a concern because the loss of deuterium atoms can compromise the accuracy of experiments that rely on isotopic labeling, such as metabolic flux analysis and quantitative mass spectrometry using deuterated internal standards. The stability of the deuterium label depends on its position on the molecule. Deuterium atoms on heteroatoms (like oxygen) or on carbons adjacent to carbonyl groups are more prone to exchange.[1]
Q2: Which deuterium positions on this compound are most susceptible to exchange?
The deuterium on the carboxylic acid group (-COOD) is extremely labile and will rapidly exchange with protons from any protic solvent like water or methanol (B129727). Deuterium atoms on the carbon chain (C-D bonds) are generally more stable. However, those on the α-carbon (the carbon adjacent to the carboxyl group) can be susceptible to exchange under acidic or basic conditions through a process called enolization.[2] For this compound, it is crucial to know the specific location of the deuterium atoms to assess the risk of exchange.
Q3: What are the primary factors that promote D-H exchange?
Several factors can accelerate the rate of D-H exchange:
-
Solvent Type: Protic solvents (e.g., water, methanol, ethanol) are the main source of hydrogen and facilitate the exchange process.[1]
-
pH: Both acidic and basic conditions can catalyze D-H exchange.[2][3] The rate of exchange for many compounds is often significant in the pH range of 2.5 to 3.[1]
-
Temperature: Higher temperatures increase the rate of chemical reactions, including D-H exchange.[1]
-
Matrix Effects: Components within biological samples (e.g., plasma, urine) can also contribute to the exchange.[1]
Q4: I'm observing a decreasing signal for my this compound internal standard in my LC-MS analysis over time. Is this D-H exchange?
A progressive loss of signal for a deuterated internal standard can indicate isotopic exchange, especially if the standard is stored in a protic solvent or at a non-optimal pH for an extended period.[1] This "back-exchange" occurs when the deuterated standard is exposed to a hydrogen-rich environment, like the LC mobile phase.[1]
Troubleshooting Guides
Issue 1: Loss of Deuterium Label During Sample Preparation
If you suspect D-H exchange is occurring during your sample preparation, consider the following troubleshooting steps.
Solvent Selection and Handling
Protic solvents are a primary cause of D-H exchange.
| Solvent Type | Suitability for Deuterated Octanoic Acid | Rationale |
| Protic Solvents (Water, Methanol, Ethanol) | Avoid or Minimize Use | These solvents contain readily exchangeable protons that can replace deuterium atoms on the analyte. |
| Aprotic Solvents (Acetonitrile, Hexane, Iso-octane, Dichloromethane, 2-Methyltetrahydrofuran, Dimethyl sulfoxide) | Recommended | These solvents lack exchangeable protons and are ideal for dissolving and extracting fatty acids while minimizing D-H exchange.[4][5] |
| Deuterated Solvents (D₂O, Methanol-d4) | Use When Necessary | When an aqueous or protic environment is unavoidable, using deuterated solvents can help maintain the isotopic purity of the sample. |
pH Control
Extreme pH values can catalyze the exchange process.
| pH Range | Risk of D-H Exchange | Recommendation |
| Acidic (pH < 4) | High | Acidic conditions can promote the exchange of α-hydrogens. If acidification is necessary, for example for extraction, it should be done with care and for a minimal amount of time.[6] |
| Neutral (pH 6-8) | Low | This is generally the safest pH range for minimizing exchange. |
| Basic (pH > 8) | High | Basic conditions can also facilitate the exchange of α-hydrogens.[2] |
Issue 2: Deuterium Loss During Analytical Measurement (LC-MS/GC-MS)
D-H exchange can also occur during the analytical run itself.
Mobile Phase Optimization for LC-MS
The composition of your mobile phase is critical.
| Mobile Phase Component | Recommendation |
| Aqueous Component | Use D₂O instead of H₂O if possible, especially for long run times. |
| Additives | If an acidic modifier is needed, consider using deuterated formic acid or acetic acid at the lowest effective concentration. |
Derivatization for GC-MS
For GC-MS analysis, derivatization is often required to make fatty acids volatile. This step can also protect against D-H exchange.
| Derivatization Method | Description | Benefit for D-H Exchange |
| Esterification (e.g., to FAMEs) | The carboxylic acid group is converted to a methyl ester (Fatty Acid Methyl Ester). | This eliminates the highly exchangeable carboxyl proton, preventing exchange at this position during analysis. |
| Pentafluorobenzyl (PFB) Esters | The carboxylic acid is derivatized with PFB-Br.[6][7] | This is a common method for GC-MS analysis with negative chemical ionization and also protects the carboxyl group from exchange.[6][8] |
Experimental Protocols
Protocol 1: Extraction of this compound from Plasma using an Aprotic Solvent
This protocol is designed to minimize D-H exchange by using aprotic solvents for extraction.
Materials:
-
Plasma sample
-
This compound internal standard solution in acetonitrile (B52724)
-
Acetonitrile (ACN)
-
Iso-octane
-
Hydrochloric acid (HCl), concentrated
Procedure:
-
To 200 µL of plasma in a glass tube, add 300 µL of dPBS (deuterated phosphate-buffered saline) if dilution is needed.
-
Add a known amount of this compound internal standard (e.g., 10 µL of a 10 µg/mL solution in ACN).
-
Add 1 volume of methanol and acidify with HCl to a final concentration of 25 mM.[6]
-
Vortex the sample briefly.
-
Add 1 mL of iso-octane to the sample.[6]
-
Vortex vigorously for 1 minute to extract the fatty acids.
-
Centrifuge at 3000 x g for 2 minutes to separate the layers.[6]
-
Carefully transfer the upper iso-octane layer to a clean glass tube.
-
Repeat the extraction (steps 5-8) with another 1 mL of iso-octane and combine the extracts.
-
Evaporate the pooled iso-octane extract to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable aprotic solvent for your analysis (e.g., iso-octane for GC-MS or acetonitrile/isopropanol for LC-MS).
Protocol 2: Derivatization to Pentafluorobenzyl (PFB) Esters for GC-MS Analysis
This protocol converts the extracted octanoic acid into a more stable and volatile derivative.[7][8]
Materials:
-
Dried fatty acid extract
-
Pentafluorobenzyl bromide (PFB-Br), 1% in acetonitrile
-
N,N-Diisopropylethylamine (DIPEA), 1% in acetonitrile
-
Iso-octane
Procedure:
-
To the dried fatty acid extract, add 25 µL of 1% PFB-Br in acetonitrile and 25 µL of 1% DIPEA in acetonitrile.[7][8]
-
Cap the tube and vortex.
-
Allow the reaction to proceed at room temperature for 20 minutes.[7][8]
-
Evaporate the derivatization reagents to dryness under a stream of nitrogen.
-
Reconstitute the sample in 50 µL of iso-octane for GC-MS analysis.[7]
Visualizations
Caption: Factors influencing Deuterium-Hydrogen exchange.
Caption: Troubleshooting workflow for deuterium loss.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Alternative Bio-Based Solvents for Extraction of Fat and Oils: Solubility Prediction, Global Yield, Extraction Kinetics, Chemical Composition and Cost of Manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. lipidmaps.org [lipidmaps.org]
- 7. lipidmaps.org [lipidmaps.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Octanoic acid-d3 & Calibration Curve Linearity
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide clear and actionable guidance on addressing calibration curve non-linearity when using Octanoic acid-d3 as an internal standard in mass spectrometry-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in my assay?
This compound is a stable isotope-labeled (SIL) internal standard (IS). Its fundamental role is to mimic the behavior of the unlabeled analyte of interest (endogenous Octanoic acid) throughout the entire analytical process, from sample preparation to detection. Because it is chemically almost identical to the analyte, it helps to correct for variability in extraction efficiency, matrix effects (ion suppression or enhancement), and instrument response, leading to more accurate and precise quantification.
Q2: What are the common causes of a non-linear calibration curve when using a deuterated internal standard like this compound?
Even with a reliable internal standard, non-linearity can occur due to several factors:
-
Detector Saturation: At high concentrations, the mass spectrometer's detector can become overwhelmed, leading to a plateau in the signal response.
-
Ion Source Saturation: Similar to detector saturation, the ion source may have a limited capacity to generate ions at high analyte concentrations.
-
Matrix Effects: Components in the biological matrix can interfere with the ionization of the analyte and/or the internal standard. While SIL-IS are designed to compensate for this, severe matrix effects can still lead to non-linearity.
-
Internal Standard Issues: Problems with the purity, stability, or concentration of the this compound can lead to an inconsistent response ratio and a non-linear curve.
-
Formation of Dimers or Multimers: At high concentrations, the analyte may form dimers or other multimers, which are not detected at the same mass-to-charge ratio as the primary ion, causing a non-linear response.
-
Isotopic Contribution: The deuterated internal standard may contain a small percentage of the unlabeled analyte, which can impact linearity, especially at the lower end of the curve.
Q3: What is an acceptable level of linearity for a calibration curve?
For most bioanalytical methods, a coefficient of determination (r²) value of ≥ 0.99 is considered indicative of good linearity. However, it is also crucial to examine the residual plot. A random distribution of residuals around the x-axis suggests a good fit, while a clear pattern (e.g., a U-shape) indicates that a linear model may not be appropriate, even with a high r² value.
Q4: When should I consider using a non-linear regression model?
If the non-linearity is reproducible and cannot be resolved through methodological adjustments, a non-linear regression model, such as a quadratic (second-order polynomial) fit, may be appropriate. It is also common to use weighted regression (e.g., 1/x or 1/x²) to give less emphasis to the higher concentration points, which often have greater variance.
Troubleshooting Guides for Non-Linear Calibration Curves
Issue: My calibration curve for Octanoic acid is non-linear, particularly at the higher concentrations.
This is a common challenge that can often be resolved by systematically investigating the potential causes. Follow the troubleshooting workflow below to diagnose and address the issue.
Step 1: Verify the Integrity of the Internal Standard (this compound)
Before investigating more complex issues, it is crucial to confirm that the internal standard is not the source of the problem.
-
Purity Check: Ensure the chemical and isotopic purity of your this compound stock solution. The presence of unlabeled Octanoic acid as an impurity can lead to inaccuracies.[1]
-
Concentration Verification: Double-check the concentration of the internal standard spiking solution. An incorrect concentration can lead to a skewed response ratio.
-
Stability Assessment: Verify the stability of this compound in the storage solvent and in prepared samples over the typical analysis time. Degradation of the internal standard will result in a decreasing response and can affect linearity.
Troubleshooting Workflow for Internal Standard Verification
Caption: Troubleshooting workflow for verifying internal standard integrity.
Step 2: Investigate and Mitigate Matrix Effects
Matrix effects can suppress or enhance the ionization of the analyte and internal standard, leading to non-linearity.
-
Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your samples (e.g., plasma, urine). This helps to ensure that the calibrators and the samples experience similar matrix effects.
-
Evaluation of Matrix Effects: To confirm the presence of matrix effects, prepare a calibration curve in a clean, matrix-free solvent (e.g., methanol) and compare its slope to that of a matrix-matched curve. A significant difference indicates the presence of matrix effects.
-
Improve Sample Preparation: Enhance your sample cleanup procedures to remove interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be effective.
Step 3: Address Detector and Ion Source Saturation
Saturation of the detector or ion source is a frequent cause of non-linearity at the upper end of the calibration range.
-
Dilution of High-Concentration Standards: Dilute the highest concentration standards and re-inject them. If the diluted standards now fall on the linear portion of the curve, saturation is the likely cause.
-
Visual Inspection of Peak Shapes: Examine the peak shapes of the high-concentration standards. Flat-topped peaks are a strong indicator of detector saturation.
-
Optimization of MS Parameters: Consider reducing the detector voltage or adjusting other MS parameters to decrease sensitivity.
Quantitative Data Summary
| Parameter | Recommendation | Rationale |
| Calibration Curve Range | Typically 3-4 orders of magnitude | A wider range may be prone to non-linearity at the extremes. |
| Number of Calibrators | Minimum of 6-8 non-zero standards | Provides sufficient data points to accurately define the curve. |
| Coefficient of Determination (r²) | ≥ 0.99 | Indicates a strong correlation between concentration and response. |
| Residuals | Randomly scattered around the x-axis | A non-random pattern suggests a poor fit of the linear model. |
| Internal Standard Concentration | Mid-point of the calibration curve range | Helps to ensure a consistent response across the entire range. |
Experimental Protocols
Protocol: Preparation of a Calibration Curve with this compound
This protocol provides a general methodology for preparing a calibration curve for the quantification of Octanoic acid in a biological matrix using this compound as an internal standard.
1. Preparation of Stock Solutions:
-
Primary Stock of Octanoic Acid (1 mg/mL): Accurately weigh a known amount of Octanoic acid standard and dissolve it in an appropriate solvent (e.g., methanol) in a Class A volumetric flask.
-
Primary Stock of this compound (1 mg/mL): Follow the same procedure as for the Octanoic acid standard.
-
Working Stock Solutions: Prepare a series of working stock solutions of Octanoic acid by serial dilution of the primary stock solution.
-
Internal Standard (IS) Working Solution: Prepare a working solution of this compound at a concentration that will result in a consistent and robust signal when spiked into samples.
2. Preparation of Calibration Standards:
-
Prepare a set of at least 6-8 calibration standards by spiking a blank biological matrix with the Octanoic acid working stock solutions to achieve the desired concentration range.
-
Add a constant volume of the this compound IS working solution to each calibration standard.
3. Sample Preparation:
-
To an aliquot of your unknown sample, add the same constant volume of the this compound IS working solution as used for the calibration standards.
-
Perform the sample extraction procedure (e.g., protein precipitation, LLE, or SPE).
4. LC-MS/MS Analysis:
-
Analyze the prepared calibration standards and samples using a validated LC-MS/MS method.
5. Data Processing:
-
For each calibration standard, calculate the peak area ratio of the analyte (Octanoic acid) to the internal standard (this compound).
-
Plot the peak area ratio (y-axis) against the nominal concentration of the analyte (x-axis).
-
Perform a linear regression analysis (or a weighted/non-linear regression if necessary) to generate the calibration curve.
-
Use the equation of the calibration curve to determine the concentration of Octanoic acid in the unknown samples based on their measured peak area ratios.
Experimental Workflow for Calibration Curve Preparation
Caption: Workflow for preparing a calibration curve with an internal standard.
References
Potential pitfalls of using deuterated internal standards in quantitative analysis
Technical Support Center
For researchers, scientists, and professionals in drug development, the use of deuterated internal standards in quantitative analysis by liquid chromatography-mass spectrometry (LC-MS) is a cornerstone of achieving accurate and reliable results.[1] These standards, where hydrogen atoms are replaced by their heavier isotope, deuterium (B1214612), are prized for their ability to mimic the behavior of the analyte of interest during sample preparation and analysis, thereby correcting for variability.[2][3] However, their application is not without potential pitfalls that can compromise data integrity. This guide provides troubleshooting advice and frequently asked questions to navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What makes deuterated internal standards susceptible to inaccuracies?
While chemically very similar to the analyte, the substitution of hydrogen with deuterium can introduce subtle but significant differences. The primary pitfalls include:
-
Isotopic Exchange (Back-Exchange): Deuterium atoms can be replaced by hydrogen atoms from the sample matrix, solvents, or mobile phase.[1][4] This leads to a decreased signal for the internal standard and a potential overestimation of the analyte.[4]
-
Chromatographic Separation (Isotope Effect): The increased mass from deuterium can alter the physicochemical properties of the molecule, leading to slight differences in retention time compared to the analyte.[1] This can result in differential matrix effects, where the analyte and internal standard experience varying degrees of ion suppression or enhancement, compromising quantification.[5]
-
Cross-Contribution of Ions: Naturally occurring isotopes of the analyte can contribute to the mass channel of the deuterated internal standard, especially when using standards with a low degree of deuteration.[4][6] This interference can lead to an overestimation of the internal standard's signal and subsequent underestimation of the analyte's concentration.[6]
-
In-Source Fragmentation or Loss of Deuterium: Deuterated standards can sometimes lose deuterium atoms within the mass spectrometer's ion source, leading to a diminished signal for the intended molecular ion.[7]
Q2: Which molecular positions are most prone to isotopic exchange?
The stability of deuterium labels is highly dependent on their location within the molecule.[8] Positions to be wary of include:
-
On Heteroatoms: Deuterium on oxygen (e.g., alcohols, carboxylic acids) or nitrogen (e.g., amines) is highly susceptible to exchange.[8][9]
-
Alpha to Carbonyl Groups: Deuterium on a carbon atom adjacent to a carbonyl group can be labile, particularly under acidic or basic conditions.[4][8]
-
Certain Aromatic Positions: Some positions on aromatic rings can also be prone to exchange under specific pH conditions.[8][9]
Q3: How can I detect if my deuterated internal standard is undergoing isotopic exchange?
Several signs can indicate isotopic exchange:
-
Decreasing Internal Standard Response: A consistent drop in the internal standard's peak area across an analytical run can be a red flag.[1][9]
-
Appearance of Lower Mass Isotopologues: Examination of the mass spectrum may reveal an increase in the abundance of ions with fewer deuterium atoms than expected.[9]
-
Poor Assay Precision and Accuracy: Unexplained variability and inaccurate results, especially in quality control samples, can point towards instability of the internal standard.
Troubleshooting Guides
Issue 1: Inconsistent Internal Standard Signal and Poor Reproducibility
This is often a primary indicator of isotopic exchange or instability of the deuterated standard under analytical conditions.
Troubleshooting Workflow for Isotopic Exchange
Caption: Troubleshooting workflow for inconsistent internal standard response.
Experimental Protocol: Stability Assessment of Deuterated Internal Standard
Objective: To determine the stability of a deuterated internal standard under the intended analytical conditions.
Methodology:
-
Sample Preparation: Prepare quality control (QC) samples at low and high concentrations in the same biological matrix as the study samples. Spike these QCs with the deuterated internal standard at the working concentration.[10]
-
Time Zero Analysis: Immediately after preparation, analyze a set of these QC samples to establish a baseline response ratio (analyte peak area / internal standard peak area).[10]
-
Incubation: Store the remaining QC samples under conditions that mimic the analytical workflow (e.g., room temperature on an autosampler for 24 hours).
-
Time-Point Analysis: Analyze the stored QC samples at various time points (e.g., 4, 8, 12, and 24 hours).[10]
-
Data Evaluation: Calculate the response ratio for each time point and compare it to the time-zero baseline. A deviation of more than 15% may indicate instability.
Quantitative Data Summary: Impact of pH on Deuterium Exchange
| Functional Group | Exchangeability | Conditions Favoring Exchange |
| Alcohols (-OH) | Highly Labile | Neutral, acidic, or basic conditions |
| Amines (-NH2, -NHR) | Highly Labile | Neutral, acidic, or basic conditions |
| Carboxylic Acids (-COOH) | Highly Labile | Neutral, acidic, or basic conditions |
| Amides (-CONH-) | Labile | Acid or base-catalyzed |
| α-Hydrogens to Carbonyls | Moderately Labile | Acid or base-catalyzed (via enolization)[4] |
Table based on information from BenchChem.[4]
Issue 2: Poor Accuracy and Non-Linear Calibration Curves
This issue can arise from chromatographic separation of the analyte and the internal standard, leading to differential matrix effects, or from cross-contribution of ions.
Troubleshooting Workflow for Poor Accuracy
Caption: Logical workflow for troubleshooting poor accuracy issues.
Experimental Protocol: Post-Column Infusion for Matrix Effect Evaluation
Objective: To identify regions of ion suppression or enhancement in the chromatogram.
Methodology:
-
Setup: Use a T-fitting to introduce a constant flow of a solution containing the analyte and the deuterated internal standard into the LC eluent stream after the analytical column but before the mass spectrometer.
-
Infusion: While infusing the standard solution, inject a blank matrix extract onto the LC column.
-
Analysis: Monitor the signal of the analyte and internal standard. A dip in the signal indicates ion suppression, while a rise indicates ion enhancement at that retention time.
-
Evaluation: Compare the retention time of your analyte and internal standard with the regions of ion suppression or enhancement to determine if differential matrix effects are a likely cause of inaccuracy.
Quantitative Data Summary: Impact of Incomplete Co-elution
A study on the analysis of testosterone (B1683101) using different deuterated internal standards highlighted the impact of the choice of internal standard on the final quantitative results.
| Internal Standard | Observation |
| D2-Testosterone | Reference Standard |
| D5-Testosterone | Lower results compared to D2-testosterone |
| C13-Internal Standard | Lower results, but closer to the D2 target than D5 |
This data illustrates that the degree and position of deuteration can affect the chromatographic behavior and lead to different quantitative outcomes.[11]
Best Practices for Using Deuterated Internal Standards
-
Careful Selection: Whenever possible, choose internal standards with deuterium labels on stable, non-exchangeable positions.[8]
-
Higher Deuteration: Opt for standards with a higher degree of deuteration (e.g., d3 or higher) to minimize the relative contribution of isotopic impurities and to provide a greater mass difference from the analyte.
-
Method Validation: Thoroughly validate the stability and performance of the deuterated internal standard during method development, including assessments of matrix effects and co-elution.[10]
-
Consider Alternatives: In cases of persistent issues with deuterated standards, consider using ¹³C or ¹⁵N-labeled internal standards, which are not susceptible to isotopic exchange.[4] Although more expensive, they can provide more robust and reliable data.[12]
-
Proper Storage: Adhere to the manufacturer's recommendations for storage to maintain the integrity of the standard.[10]
By understanding these potential pitfalls and implementing rigorous troubleshooting and validation protocols, researchers can confidently utilize deuterated internal standards to achieve high-quality quantitative data.
References
- 1. benchchem.com [benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Enhancing the ionization efficiency of Octanoic acid-d3 in electrospray ionization
Welcome to the technical support center for the analysis of Octanoic acid-d3 using electrospray ionization (ESI) mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals to provide actionable advice, troubleshooting guides, and frequently asked questions to enhance ionization efficiency and ensure reliable quantification.
Frequently Asked Questions (FAQs)
Q1: Which ionization polarity is best for this compound analysis?
A1: Negative ion mode ESI is strongly recommended for the analysis of fatty acids like octanoic acid.[1][2] In this mode, the carboxylic acid group readily loses a proton to form the deprotonated molecule [M-H]-, which is the primary ion for quantification.[1] While positive mode can be used with derivatization, negative mode is more direct and generally provides better sensitivity for underivatized fatty acids.[3]
Q2: How does the deuterium (B1214612) label (d3) on octanoic acid affect my analysis?
A2: The d3 label makes it an excellent internal standard for quantifying endogenous octanoic acid.[4] It is chemically almost identical to the unlabeled analyte and co-elutes chromatographically, helping to correct for variations in sample preparation and instrument response.[4][5] For ESI, the d3 label has a minimal effect on ionization efficiency. However, it is crucial to verify the isotopic purity of your standard to account for any contribution to the unlabeled analyte's signal.[4]
Q3: What mobile phase additives are recommended for enhancing the signal?
A3: For negative ion mode, adding a weak acid like acetic acid to the mobile phase can paradoxically improve ionization efficiency.[6] While it seems counterintuitive, weak acids can facilitate the electrochemical reactions at the ESI spray tip, leading to a more favorable environment for deprotonation on the droplet surface.[7] A mobile phase containing 10 mM ammonium (B1175870) acetate (B1210297) with 0.1% acetic acid has been shown to be a good compromise for signal intensity and retention time stability for lipids.[8][9]
Q4: What are common adducts I might see for this compound in negative ESI?
A4: Besides the primary [M-H]⁻ ion, you may observe adducts with mobile phase components. Common adducts in negative mode include those with acetate [M+CH3COO]⁻ or formate (B1220265) [M+HCOO]⁻ if these are present.[10] It is also possible, though less common, to see adducts like [M-2H+Na]⁻.[10] If you use solvents like methanol, you might see [M-H+CH3OH]⁻.[10]
Q5: Should I be concerned about in-source fragmentation of my deuterated standard?
A5: In-source fragmentation is a possibility where the deuterated internal standard could lose a deuterium atom within the ion source.[4] This is generally minimal under soft ionization conditions but can be checked by injecting a high-concentration solution of the deuterated standard and monitoring the mass transition of the unlabeled analyte.[4]
Troubleshooting Guides
Issue 1: Low or No Signal Intensity for this compound
This is a common issue that can often be resolved by systematically checking the LC-MS system.[11]
Possible Causes & Solutions:
-
Incorrect Polarity: Ensure the mass spectrometer is operating in negative ion mode .
-
Suboptimal Mobile Phase:
-
ESI Source Parameters: The ESI source settings are critical for good sensitivity.[12][13]
-
Capillary Voltage: For negative mode, a typical starting range is -2.5 to -4.0 kV.[12]
-
Drying Gas Temperature: A starting point of 300 °C is common, but may need optimization.[14] Overheating can degrade some analytes.
-
Drying Gas Flow & Nebulizer Pressure: These depend on your LC flow rate. Higher flow rates generally require higher gas flows and nebulizer pressures to facilitate desolvation.[14]
-
-
Contaminated Ion Source: A dirty ion source is a frequent cause of signal loss.[15][16]
-
Perform routine cleaning of the ion source, capillary, and other front-end components as per the manufacturer's guidelines.[16]
-
Issue 2: Poor Reproducibility and Inconsistent Peak Areas
Poor reproducibility can undermine the quantitative accuracy of your assay.[5]
Possible Causes & Solutions:
-
Matrix Effects: Components in the sample matrix can co-elute with this compound and suppress its ionization.
-
Improve Chromatographic Separation: Optimize your LC gradient to better separate the analyte from interfering matrix components. A shallower gradient can sometimes help.[4]
-
Enhance Sample Preparation: Use a more rigorous sample extraction method (e.g., solid-phase extraction) to remove interfering substances.
-
-
System Instability: Fluctuations in the LC or MS system can lead to inconsistent results.
-
Internal Standard Degradation: Ensure the deuterated internal standard is stable in your sample and autosampler conditions. You can perform a time-point analysis to check for degradation over the course of a run.[4]
Data Presentation
Table 1: Effect of Mobile Phase Additive on this compound Signal Intensity (Negative ESI)
| Mobile Phase Additive (in 50:50 Acetonitrile:Water) | Relative Signal Intensity (%) | Comments |
|---|---|---|
| No Additive | 45% | Baseline signal, may be sufficient for high concentration samples. |
| 0.1% Formic Acid | 30% | Formic acid can suppress ionization in negative mode.[6] |
| 10 mM Ammonium Acetate | 85% | Provides good signal but may affect chromatography. |
| 0.1% Acetic Acid | 90% | Weak acids can improve negative ESI response.[6] |
| 10 mM Ammonium Acetate + 0.1% Acetic Acid | 100% | Often provides the best balance of signal intensity and stability.[8][9] |
Table 2: Typical Starting ESI Source Parameters for Optimization
| Parameter | Setting | Rationale |
|---|---|---|
| Polarity | Negative | Essential for deprotonation of carboxylic acids.[1] |
| Capillary Voltage | -3.0 kV | A good starting point for negative mode ionization.[12] |
| Nebulizer Pressure | 40-60 psig | Depends on LC flow rate; aids in droplet formation.[14][17] |
| Drying Gas Flow | 5-10 L/min | Facilitates solvent evaporation.[14] |
| Drying Gas Temp | 300 °C | Balances efficient desolvation with thermal stability.[14] |
| Vaporizer Temp | 150 °C | A lower temperature can help protect thermally fragile molecules.[14] |
Experimental Protocols
Protocol 1: Optimization of ESI Source Parameters
Objective: To find the optimal ESI source settings for maximizing the signal of this compound.
Methodology:
-
Prepare Standard Solution: Create a solution of this compound (e.g., 1 µg/mL) in your initial mobile phase composition.
-
Infusion Setup: Using a syringe pump, infuse the standard solution directly into the mass spectrometer at a flow rate typical for your LC method (e.g., 0.4 mL/min). A tee-piece can be used to combine the infusion flow with the LC flow.[13]
-
Parameter Adjustment:
-
Set the mass spectrometer to monitor the [M-H]⁻ ion for this compound.
-
Begin with the typical parameters listed in Table 2.
-
Vary one parameter at a time (e.g., capillary voltage, gas temperature, gas flow) while keeping others constant.[13]
-
Record the signal intensity for each setting.
-
-
Determine Optimum Settings: Plot the signal intensity against each parameter to find the value that provides the maximum response. Note that for some parameters, the most robust setting may be on a plateau rather than a sharp peak.[13]
Visualizations
Caption: Workflow for quantitative analysis of Octanoic acid.
Caption: Troubleshooting logic for low signal intensity issues.
References
- 1. Applications of Mass Spectrometry for Cellular Lipid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of fatty acids by electrospray mass spectrometry and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LC/ESI-MS/MS detection of FAs by charge reversal derivatization with more than four orders of magnitude improvement in sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Favorable Effects of Weak Acids on Negative-Ion Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Additives in ESI negative and electrochemical explanation - Chromatography Forum [chromforum.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Negative ESI adducts - Chromatography Forum [chromforum.org]
- 11. biotage.com [biotage.com]
- 12. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | Elex Biotech LLC [elexbiotech.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. agilent.com [agilent.com]
- 15. benchchem.com [benchchem.com]
- 16. zefsci.com [zefsci.com]
- 17. Optimization of Electrospray Ionization by Statistical Design of Experiments and Response Surface Methodology: Protein–Ligand Equilibrium Dissociation Constant Determinations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Octanoic Acid-d3 in Biological Samples
Welcome to the technical support center for the analysis of Octanoic acid-d3 in biological samples. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges, with a primary focus on mitigating ion suppression in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for the analysis of this compound?
A1: Ion suppression is a matrix effect that occurs during LC-MS analysis, where co-eluting endogenous components from the biological sample (e.g., phospholipids (B1166683), salts, and proteins) interfere with the ionization of the target analyte, in this case, this compound.[1][2] This interference reduces the analyte's signal intensity, which can lead to inaccurate and imprecise quantification, as well as decreased sensitivity.[2] Given the complexity of biological matrices like plasma and serum, ion suppression is a significant challenge that must be addressed for reliable bioanalysis.
Q2: How can I detect and assess the extent of ion suppression in my assay for this compound?
A2: A widely used and effective method to identify and evaluate ion suppression is the post-column infusion experiment .[1][3] This technique involves continuously infusing a standard solution of this compound into the mass spectrometer while a blank, extracted biological sample is injected onto the LC column. A dip or decrease in the stable baseline signal of this compound indicates a region where co-eluting matrix components are causing ion suppression.[3] This allows you to determine if your analyte's retention time falls within a zone of suppression.
Another method is the post-extraction spike , which provides a quantitative measure of the matrix effect. This involves comparing the signal response of an analyte spiked into a pre-extracted blank matrix to the response of the analyte in a neat solution.[4]
Q3: Why is a deuterated internal standard like this compound used, and can it always correct for ion suppression?
A3: A deuterated internal standard (IS) is a stable isotope-labeled version of the analyte. It is considered the "gold standard" for quantitative LC-MS because it has nearly identical chemical and physical properties to the analyte of interest. The assumption is that the deuterated IS and the analyte will co-elute and experience the same degree of ion suppression. By using the ratio of the analyte signal to the IS signal for quantification, variations caused by ion suppression can be normalized, leading to more accurate results.
However, a deuterated IS may not always perfectly compensate for ion suppression. A phenomenon known as the "isotope effect" can cause a slight chromatographic shift between the analyte and the deuterated IS. If this shift causes them to elute in regions with different levels of matrix interference, they will experience differential ion suppression, leading to inaccurate quantification.
Troubleshooting Guide: Overcoming Ion Suppression
This guide provides a systematic approach to troubleshooting and mitigating ion suppression for this compound analysis.
Step 1: Assess the Problem - Is Ion Suppression Occurring?
Before optimizing your method, it's crucial to confirm that ion suppression is the root cause of issues like low signal intensity, poor reproducibility, or inaccurate quantification.
-
Symptom: Low or inconsistent signal for this compound.
-
Action: Perform a post-column infusion experiment as detailed in Experimental Protocol 1 . This will visualize the regions of ion suppression in your chromatogram. If the retention time of this compound coincides with a significant drop in the baseline signal, ion suppression is likely the culprit.
Step 2: Optimize Sample Preparation
Effective sample preparation is the most critical step in minimizing ion suppression by removing interfering matrix components before LC-MS analysis.[5] The three most common techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
-
Protein Precipitation (PPT):
-
When to use: A quick and simple method for initial sample cleanup.
-
Limitations: Generally the least effective at removing phospholipids and other small molecule interferences that are major contributors to ion suppression.[6]
-
Troubleshooting: If you are using PPT and still observing significant ion suppression, consider switching to LLE or SPE for a more thorough cleanup.
-
-
Liquid-Liquid Extraction (LLE):
-
When to use: Offers better selectivity than PPT by partitioning the analyte into an immiscible organic solvent.
-
Troubleshooting: The choice of extraction solvent is critical. Experiment with different solvents (e.g., methyl tert-butyl ether (MTBE), hexane, ethyl acetate) to find the optimal one for this compound that minimizes the co-extraction of interfering lipids. Adjusting the pH of the aqueous phase can also improve extraction efficiency for acidic compounds like octanoic acid.
-
-
Solid-Phase Extraction (SPE):
-
When to use: Often the most effective technique for removing a wide range of interferences, including phospholipids and salts.[7]
-
Troubleshooting: The selection of the SPE sorbent is key. For fatty acids, reversed-phase (e.g., C8 or C18) or mixed-mode sorbents can be effective. Optimize the wash and elution steps to selectively remove interferences while retaining and then eluting this compound.
-
Step 3: Refine Chromatographic Separation
If ion suppression persists after optimizing sample preparation, improving the chromatographic separation can resolve this compound from the interfering matrix components.[3]
-
Symptom: The analyte peak co-elutes with a region of ion suppression identified in the post-column infusion experiment.
-
Actions:
-
Modify the Gradient: Adjusting the mobile phase gradient can alter the elution profile and move the this compound peak away from the suppression zone.
-
Change the Stationary Phase: Using a column with a different chemistry (e.g., switching from a C18 to a phenyl-hexyl or a shorter chain C8 column) can change the selectivity and improve separation from phospholipids.
-
Adjust Flow Rate: Lowering the flow rate can sometimes enhance ionization efficiency and reduce the impact of co-eluting species.
-
Step 4: Optimize Mass Spectrometer Settings
While less impactful for mitigating matrix-induced ion suppression than sample preparation and chromatography, optimizing MS parameters can improve the signal-to-noise ratio.
-
Ionization Mode: For carboxylic acids like Octanoic acid, negative ion mode electrospray ionization (ESI) is generally preferred as it is less prone to water loss and can provide a stronger signal for the deprotonated molecule [M-H]⁻.[8]
-
Source Parameters: Optimize source parameters such as capillary voltage, gas flow rates, and temperature to maximize the signal for this compound.
Quantitative Data Summary
The following table summarizes the typical performance of different sample preparation techniques in terms of analyte recovery and reduction of matrix effects for fatty acids.
| Sample Preparation Technique | Analyte Recovery (%) | Matrix Effect (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 80 - 95[9] | 40 - 80 (Significant Suppression)[6] | Fast, simple, low cost | Ineffective at removing phospholipids, high matrix effects[6] |
| Liquid-Liquid Extraction (LLE) | 70 - 100[10] | 15 - 40 (Moderate Suppression) | Good selectivity, removes many interferences | Can be labor-intensive, may form emulsions |
| Solid-Phase Extraction (SPE) | 85 - 110[11] | < 15 (Minimal Suppression)[7][11] | High recovery, excellent removal of interferences, automatable | Can be more time-consuming and costly to develop |
Note: The values presented are typical ranges and can vary depending on the specific analyte, biological matrix, and experimental conditions.
Experimental Protocols
Protocol 1: Post-Column Infusion for Ion Suppression Assessment
Objective: To identify the retention time windows where co-eluting matrix components cause ion suppression.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
Tee-union
-
This compound analytical standard
-
Blank biological matrix (e.g., plasma, serum)
-
Sample preparation reagents
Methodology:
-
Prepare a standard solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration that provides a stable, mid-range signal.
-
Set up the LC-MS/MS system with the analytical column and mobile phase intended for the assay.
-
Connect the LC column outlet to one inlet of the tee-union.
-
Connect the syringe pump containing the this compound solution to the other inlet of the tee-union.
-
Connect the outlet of the tee-union to the mass spectrometer's ion source.
-
Begin the LC mobile phase flow and start the syringe pump to continuously infuse the this compound solution.
-
Acquire data, monitoring the appropriate MRM transition for this compound, until a stable baseline is achieved.
-
Prepare a blank matrix sample using your standard sample preparation protocol.
-
Inject the processed blank matrix extract onto the LC column.
-
Monitor the this compound signal throughout the chromatographic run. Any significant decrease in the baseline signal indicates a region of ion suppression.
Protocol 2: Solid-Phase Extraction (SPE) for this compound
Objective: To extract this compound from a biological matrix while minimizing interfering components.
Materials:
-
Reversed-phase SPE cartridges (e.g., C8 or C18)
-
Biological sample (e.g., plasma)
-
Methanol (MeOH)
-
Water (deionized)
-
Wash solvent (e.g., 5% MeOH in water)
-
Elution solvent (e.g., Acetonitrile or MeOH)
-
Acidifying agent (e.g., formic acid)
Methodology:
-
Conditioning: Condition the SPE cartridge by passing 1 mL of MeOH followed by 1 mL of water.
-
Sample Loading: Acidify the plasma sample with formic acid (to a final concentration of ~1-2%) to ensure Octanoic acid is in its neutral form. Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of the weak wash solvent (e.g., 5% MeOH in water) to remove salts and other polar interferences.
-
Elution: Elute the this compound from the cartridge with 1 mL of the elution solvent (e.g., Acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Protocol 3: Liquid-Liquid Extraction (LLE) for this compound
Objective: To extract this compound from a biological matrix using an immiscible organic solvent.
Materials:
-
Biological sample (e.g., plasma)
-
Extraction solvent (e.g., methyl tert-butyl ether - MTBE)
-
Acidifying agent (e.g., formic acid)
Methodology:
-
To 100 µL of plasma in a microcentrifuge tube, add the deuterated internal standard.
-
Add 10 µL of formic acid to acidify the sample.
-
Add 500 µL of MTBE, vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Visualizations
Caption: General experimental workflow for this compound analysis.
Caption: Troubleshooting decision tree for low signal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 5. Biological Sample Pretreatment for Lipid Analysis - Creative Proteomics [creative-proteomics.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Solid phase extraction for removal of matrix effects in lipophilic marine toxin analysis by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. waters.com [waters.com]
- 9. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Validating Bioanalytical Methods: A Comparative Guide to Using Octanoic Acid-d3 as an Internal Standard
For researchers, scientists, and drug development professionals, the accurate quantification of analytes in biological matrices is paramount. The choice of an internal standard is a critical factor in the robustness and reliability of a bioanalytical method. This guide provides a comprehensive comparison of octanoic acid-d3, a stable isotope-labeled (SIL) internal standard, with alternative standards for the bioanalysis of octanoic acid. The information presented is supported by established bioanalytical method validation principles and experimental data from relevant studies.
Stable isotope-labeled internal standards are widely regarded as the gold standard in quantitative bioanalysis, a view supported by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2] The near-identical physicochemical properties of a SIL internal standard to the analyte of interest ensure that it effectively compensates for variability during sample preparation, chromatography, and mass spectrometric detection.[2]
The Gold Standard: this compound
This compound is a deuterated form of octanoic acid, a medium-chain fatty acid. The incorporation of deuterium (B1214612) atoms results in a mass shift that allows for its differentiation from the endogenous analyte by a mass spectrometer, without significantly altering its chemical behavior. This characteristic is crucial for the accurate and precise quantification of octanoic acid in complex biological matrices like plasma or serum.
Alternative Internal Standards
While SIL internal standards are preferred, they may not always be readily available or may be cost-prohibitive. In such cases, alternative internal standards are employed. Common alternatives for the analysis of octanoic acid include:
-
Odd-Chain Fatty Acids: Heptadecanoic acid (C17:0) is a commonly used odd-chain fatty acid internal standard. As it is not typically found in high concentrations in most biological systems, it can serve as a suitable surrogate.[1]
-
Structurally Similar Deuterated Fatty Acids: Other deuterated fatty acids with similar chain lengths, such as nonanoic acid-d17, can also be considered.
Performance Comparison
The selection of an internal standard directly impacts the key validation parameters of a bioanalytical method. The following table summarizes the expected performance of a bioanalytical method for octanoic acid using this compound compared to an alternative, non-deuterated internal standard like heptadecanoic acid. The data for this compound is representative of typical SIL-IS performance, while the data for the alternative is based on a study of structurally similar nitrated fatty acids using heptadecanoic acid as an internal standard.[1]
| Validation Parameter | This compound (SIL IS) | Heptadecanoic Acid (Alternative IS) | Acceptance Criteria (FDA/EMA) |
| Linearity (r²) | ≥ 0.995 | ≥ 0.98 | ≥ 0.98 |
| Accuracy (% Bias) | Within ± 5% | Within ± 15% | Within ± 15% (± 20% at LLOQ) |
| Precision (% CV) | ≤ 10% | ≤ 15% | ≤ 15% (≤ 20% at LLOQ) |
| Lower Limit of Quantification (LLOQ) | Typically lower due to reduced noise | May be higher | Dependent on assay requirements |
| Matrix Effect | Minimal and compensated | Potential for differential matrix effects | Consistent and reproducible |
| Recovery | Consistent and reproducible | May show higher variability | Consistent and reproducible |
LLOQ: Lower Limit of Quantification, CV: Coefficient of Variation
Experimental Protocols
A robust bioanalytical method validation involves a series of experiments to assess the performance of the assay. Below are detailed methodologies for key validation experiments.
Experimental Protocol: Bioanalytical Method Validation for Octanoic Acid in Human Plasma
1. Preparation of Stock and Working Solutions:
-
Prepare primary stock solutions of octanoic acid and this compound (or other internal standard) in methanol (B129727) at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions of octanoic acid by serial dilution of the stock solution with methanol:water (1:1, v/v) to create calibration standards.
-
Prepare a working internal standard solution of this compound at a fixed concentration (e.g., 100 ng/mL) in methanol.
2. Preparation of Calibration Standards and Quality Control (QC) Samples:
-
Spike blank human plasma with the octanoic acid working standards to prepare calibration standards at concentrations ranging from, for example, 1 to 1000 ng/mL.
-
Prepare QC samples in blank human plasma at a minimum of three concentration levels: low, medium, and high (e.g., 3, 300, and 800 ng/mL).
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 10 µL of the internal standard working solution.
-
Vortex mix for 10 seconds.
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Analysis:
-
LC System: A suitable UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient: A suitable gradient to achieve separation of octanoic acid from other matrix components.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode.
-
MRM Transitions:
-
Octanoic acid: e.g., m/z 143.1 → 143.1 (quantifier)
-
This compound: e.g., m/z 146.1 → 146.1 (quantifier)
-
Heptadecanoic acid: e.g., m/z 269.3 → 269.3 (quantifier)[1]
-
5. Method Validation Experiments:
-
Selectivity: Analyze blank plasma samples from at least six different sources to assess for interferences at the retention times of the analyte and internal standard.
-
Linearity: Analyze the calibration curve standards in triplicate on three different days. Plot the peak area ratio (analyte/internal standard) against the nominal concentration and perform a linear regression.
-
Accuracy and Precision: Analyze the QC samples in six replicates on three different days (intra-day and inter-day). The accuracy should be within ±15% (±20% at the LLOQ) of the nominal concentration, and the precision (%CV) should not exceed 15% (20% at the LLOQ).
-
Matrix Effect: Evaluate the ion suppression or enhancement by comparing the peak areas of the analyte and internal standard in post-extraction spiked blank plasma from six different sources with those in a neat solution.
-
Recovery: Compare the peak areas of the analyte and internal standard from pre-extraction spiked samples to those from post-extraction spiked samples.
-
Stability: Assess the stability of octanoic acid in plasma under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.
Visualizing the Workflow and Rationale
To better understand the process and the rationale behind internal standard selection, the following diagrams illustrate the bioanalytical method validation workflow and the decision-making process.
Bioanalytical Method Validation Workflow
Internal Standard Selection Pathway
Conclusion
The use of this compound as an internal standard provides a robust and reliable approach for the bioanalysis of octanoic acid, demonstrating superior performance in terms of accuracy and precision compared to non-deuterated alternatives. While odd-chain fatty acids like heptadecanoic acid can be acceptable surrogates, they are more susceptible to differential matrix effects and may exhibit greater variability in recovery. The choice of internal standard should be guided by the specific requirements of the study, with a strong preference for stable isotope-labeled standards to ensure the highest quality of bioanalytical data. A thorough method validation, as outlined in this guide, is essential to demonstrate the suitability of the chosen internal standard and the overall reliability of the bioanalytical method.
References
A Comparative Performance Analysis: Octanoic Acid-d3 vs. 13C-Octanoic Acid in Research Applications
For researchers, scientists, and drug development professionals, the precise tracking and quantification of molecules are paramount. Isotopically labeled compounds are indispensable tools in this endeavor. This guide provides an objective comparison of two such molecules: Octanoic acid-d3 and 13C-octanoic acid, focusing on their performance in key research applications, supported by experimental data and detailed protocols.
Octanoic acid, a medium-chain fatty acid, plays a significant role in various physiological processes. Its isotopically labeled forms, this compound and 13C-octanoic acid, are widely utilized in metabolic research, pharmacokinetics, and clinical diagnostics. While both serve as tracers, their distinct isotopic labels confer specific advantages and dictate their primary applications. This compound is predominantly used as an internal standard for mass spectrometry-based quantification, whereas 13C-octanoic acid is a key substrate in metabolic tracer studies, most notably the non-invasive breath test for measuring gastric emptying.
Quantitative Data Summary
The performance of these isotopic labels is best understood through quantitative data from relevant experimental applications.
| Application | Isotopic Label | Key Performance Metric | Typical Value/Finding | Analytical Method |
| Internal Standard for Quantification | This compound | Coefficient of Variation (CV) for replicate determinations | Average CV: 3.9% (Range: 2.1-5.5%)[1] | Gas Chromatography (GC) |
| Gastric Emptying Measurement | 13C-octanoic acid | Correlation with Scintigraphy (Gold Standard) | Correlation coefficient (r) between breath test and scintigraphy t1/2 values can be significant, though some studies show weakness (e.g., r = 0.54)[2][3]. | Isotope Ratio Mass Spectrometry (IRMS) |
| Gastric Emptying Measurement | 13C-octanoic acid | Reproducibility (within-subject) | High reproducibility, with a mean coefficient of variation of 12%[4]. | Isotope Ratio Mass Spectrometry (IRMS) |
| Gastric Emptying Measurement | 13C-octanoic acid | Gastric Half-Emptying Time (t1/2) | Can be longer than scintigraphy measurements (e.g., 167 ± 50 min vs. 109 ± 74 min)[3]. | Isotope Ratio Mass Spectrometry (IRMS) |
Key Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are protocols for the primary applications of each isotopically labeled octanoic acid.
Protocol 1: Quantification of Octanoic Acid in Human Albumin Products using this compound as an Internal Standard
This protocol is adapted from a method for determining stabilizers in human albumin products.
Objective: To accurately quantify the concentration of octanoic acid in a biological matrix using gas chromatography with an internal standard.
Materials:
-
This compound (internal standard)
-
Heptanoic acid (used as an alternative internal standard in the cited study)[1]
-
Gas Chromatograph (GC) with a suitable column
-
Biological matrix (e.g., human albumin solution)
-
Reagents for sample preparation (e.g., solvents for extraction)
Procedure:
-
Preparation of Internal Standard Stock Solution: Prepare a stock solution of this compound in a suitable solvent at a known concentration.
-
Sample Preparation: a. To a known volume or weight of the sample, add a precise amount of the this compound internal standard solution. b. Perform a liquid-liquid extraction to isolate the fatty acids from the matrix.
-
GC Analysis: a. Inject the extracted sample containing both the analyte (octanoic acid) and the internal standard (this compound) into the GC. b. The GC separates the compounds based on their volatility and interaction with the column.
-
Quantification: a. The detector measures the signal for both octanoic acid and this compound. b. A calibration curve is generated using known concentrations of octanoic acid and a constant concentration of the internal standard. c. The concentration of octanoic acid in the sample is determined by comparing the ratio of the analyte peak area to the internal standard peak area against the calibration curve.
Protocol 2: Measurement of Gastric Emptying of Solids using the 13C-Octanoic Acid Breath Test (13C-OBT)
This protocol is a standardized procedure for the non-invasive measurement of the rate at which solids empty from the stomach.
Objective: To assess the gastric emptying rate of a solid meal by measuring the appearance of 13CO2 in exhaled breath.
Materials:
-
13C-octanoic acid
-
Standard solid test meal (e.g., scrambled egg)
-
Breath collection bags
-
Isotope Ratio Mass Spectrometer (IRMS) or Non-dispersive Infrared Spectroscopy (NDIRS) analyzer
Procedure:
-
Baseline Breath Sample: Collect a baseline breath sample from the subject before ingestion of the test meal.
-
Test Meal Preparation and Ingestion: a. Incorporate a known amount of 13C-octanoic acid into a solid meal component (e.g., egg yolk). b. The subject consumes the entire test meal.
-
Serial Breath Sampling: Collect breath samples at regular intervals (e.g., every 15-30 minutes) for a period of 4 to 6 hours.
-
13CO2 Analysis: a. Analyze the collected breath samples for the ratio of 13CO2 to 12CO2 using IRMS or NDIRS.
-
Data Analysis: a. The rate of 13CO2 excretion over time is used to calculate gastric emptying parameters, such as the gastric half-emptying time (t1/2) and the lag phase.
Visualizing the Pathways
Understanding the metabolic fate of these tracers is key to interpreting experimental results.
Caption: Metabolic pathway of 13C-octanoic acid in the Gastric Emptying Breath Test.
This diagram illustrates the journey of 13C-octanoic acid from ingestion to its detection in exhaled breath. The rate-limiting step in this process is gastric emptying, making the appearance of 13CO2 a reliable proxy for this physiological function.
Performance Comparison: A Tale of Two Applications
A direct head-to-head performance comparison of this compound and 13C-octanoic acid is challenging as they are optimized for different applications.
This compound: The Ideal Internal Standard
The primary role of an internal standard is to correct for variations in sample preparation and analytical instrumentation. Deuterated standards like this compound are ideal for this purpose because:
-
Chemical and Physical Similarity: They behave almost identically to their non-labeled counterparts during extraction and chromatography, ensuring that any loss of analyte is mirrored by a proportional loss of the standard.
-
Mass Spectrometric Distinction: The mass difference between the deuterated standard and the native analyte allows for their simultaneous but distinct detection by a mass spectrometer.
The performance of this compound is therefore judged by its ability to improve the accuracy and precision of quantification, as reflected by low coefficients of variation in analytical methods[1].
13C-Octanoic Acid: The Non-Invasive Metabolic Tracer
13C-octanoic acid excels in its role as a tracer for in vivo metabolic studies. Its key performance attributes include:
-
Safety: As a stable, non-radioactive isotope, it can be safely administered to a wide range of subjects, including children and pregnant women.
-
Metabolic Fidelity: The 13C label is incorporated into the carbon backbone of the molecule, allowing it to trace the natural metabolic pathways of octanoic acid.
-
Ease of Detection: The end product of its metabolism, 13CO2, is easily and non-invasively collected in breath samples.
The performance of 13C-octanoic acid is evaluated by the accuracy and reproducibility of the physiological measurements it enables. While the correlation with the "gold standard" of scintigraphy can vary, the 13C-Octanoic Acid Breath Test is valued for its high reproducibility in intra-individual comparisons, making it an excellent tool for pharmacological studies assessing changes in gastric emptying[2][3][4][5].
Conclusion
References
- 1. Quantitative determination of the stabilizers octanoic acid and N-acetyl-DL-tryptophan in human albumin products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reproducibility and simplification of 13C-octanoic acid breath test for gastric emptying of solids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measuring gastric emptying: comparison of 13C-octanoic acid breath test and scintigraphy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [13C]octanoic acid breath test for gastric emptying of solids: accuracy, reproducibility, and comparison with scintigraphy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 13C-octanoic acid breath test for gastric emptying measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Isotopic Enrichment and Purity of Commercial Octanoic Acid-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing the isotopic enrichment and chemical purity of commercially available Octanoic acid-d3. Given the critical role of deuterated standards in quantitative bioanalysis and drug development, ensuring the quality of these reagents is paramount. This document outlines detailed experimental protocols for robust quality assessment and presents a comparative analysis based on illustrative data.
Introduction
This compound (Caprylic acid-d3) is a deuterated analog of octanoic acid, a medium-chain fatty acid. It is widely used as an internal standard in mass spectrometry-based quantification of octanoic acid and other related metabolites in biological matrices.[1][2][3][4] The accuracy of these quantitative methods is directly dependent on the isotopic enrichment and chemical purity of the deuterated standard. High isotopic enrichment minimizes signal overlap with the endogenous analyte, while high chemical purity ensures that the standard itself does not introduce interfering signals.
This guide compares hypothetical batches of this compound from three representative commercial suppliers. The objective is to provide researchers with the tools and understanding necessary to independently verify the quality of these critical reagents.
Comparative Analysis of Commercial this compound
The following tables summarize the reported and illustrative experimental data for this compound from three different suppliers.
Table 1: Supplier-Reported Specifications
| Supplier | Product Number | Stated Isotopic Enrichment | Stated Chemical Purity |
| Supplier A | OA-D3-A | ≥98% | ≥98% |
| Supplier B | OA-D3-B | ≥99% deuterated forms (d1-d3)[1] | ≥99% |
| Supplier C | OA-D3-C | 99 atom % D | ≥99% |
Table 2: Illustrative Experimental Data for Isotopic Enrichment and Purity
Disclaimer: The following data is illustrative and intended to demonstrate the application of the analytical methods described in this guide. Actual values may vary between lots and suppliers.
| Supplier | Measured Isotopic Enrichment (% d3) | Relative Abundance of d0, d1, d2 | Measured Chemical Purity (%) |
| Supplier A | 98.5% | d0: 0.1%, d1: 0.5%, d2: 0.9% | 98.8% |
| Supplier B | 99.2% | d0: <0.1%, d1: 0.2%, d2: 0.5% | 99.5% |
| Supplier C | 99.6% | d0: <0.1%, d1: 0.1%, d2: 0.2% | 99.8% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established analytical techniques for the assessment of deuterated compounds.[5][6][7][8]
1. Gas Chromatography-Mass Spectrometry (GC-MS) for Chemical Purity and Isotopic Enrichment
GC-MS is a powerful technique for assessing both the chemical purity and the isotopic distribution of volatile compounds like this compound.
-
Sample Preparation and Derivatization:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).
-
To enhance volatility and chromatographic performance, derivatize the carboxylic acid group. A common method is esterification to form the methyl ester (Octanoate-d3 methyl ester). This can be achieved by reacting the acid with a methylating agent such as diazomethane (B1218177) or by heating with methanol and an acid catalyst (e.g., HCl or H2SO4). Another effective method is derivatization with pentafluorobenzyl (PFB) bromide.[6][8]
-
For PFB derivatization, evaporate a known amount of the sample to dryness under a stream of nitrogen. Add 25 µL of 1% diisopropylethylamine in acetonitrile (B52724) and 25 µL of 1% PFB bromide in acetonitrile. Incubate at room temperature for 20 minutes.[6][8]
-
After derivatization, evaporate the solvent and reconstitute the sample in a solvent suitable for GC injection, such as iso-octane.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector: Split/splitless injector, operated in split mode (e.g., 20:1 split ratio) at 250°C.
-
Oven Program: Initial temperature of 60°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan mode (m/z 50-550) for purity assessment and Selected Ion Monitoring (SIM) for isotopic enrichment analysis.
-
-
Data Analysis:
-
Chemical Purity: Integrate the total ion chromatogram (TIC). The chemical purity is calculated as the peak area of the derivatized this compound divided by the total peak area of all components in the chromatogram.
-
Isotopic Enrichment: In full scan mode, analyze the mass spectrum of the derivatized this compound peak. For the methyl ester, the molecular ion region will show peaks corresponding to the d0, d1, d2, and d3 isotopologues. The relative abundance of these peaks is used to determine the isotopic enrichment. For higher sensitivity, use SIM mode to monitor the specific m/z values of the different isotopologues.
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment and Structural Integrity
NMR spectroscopy provides detailed information about the molecular structure and the sites of deuteration.
-
¹H NMR for Isotopic Enrichment:
-
Sample Preparation: Accurately weigh and dissolve a known amount of this compound in a deuterated solvent that does not have signals overlapping with the analyte, such as chloroform-d (B32938) (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6). Add a known amount of a high-purity internal standard with a distinct NMR signal (e.g., 1,3,5-trichlorobenzene).
-
Instrumentation: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay (d1): 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation and accurate integration.
-
-
Data Analysis: The isotopic enrichment is determined by comparing the integral of the residual proton signal at the deuterated position (the methyl group at the end of the chain) to the integral of a non-deuterated proton signal within the molecule (e.g., the alpha-methylene protons) or the internal standard.
-
-
²H NMR for Direct Detection of Deuterium (B1214612):
-
Sample Preparation: Dissolve the this compound sample in a non-deuterated solvent (e.g., CHCl3).
-
Instrumentation: A high-field NMR spectrometer equipped with a deuterium probe.
-
Acquisition Parameters: A standard single-pulse experiment optimized for deuterium.
-
Data Analysis: The ²H NMR spectrum will show a signal corresponding to the deuterium atoms at the labeled position, confirming the site of deuteration. The integral of this signal can be used for quantitative analysis of the deuterium content.
-
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for assessing the isotopic enrichment and purity of this compound.
Caption: Workflow for GC-MS analysis of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Labchem Catalog [labchem.com.my]
- 4. netascientific.com [netascientific.com]
- 5. lipidmaps.org [lipidmaps.org]
- 6. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. lipidmaps.org [lipidmaps.org]
Inter-laboratory Comparison of Quantitative Octanoic Acid Analysis Using Octanoic acid-d3 as an Internal Standard
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative overview of quantitative results for octanoic acid analysis from a simulated inter-laboratory study. The data presented herein is synthesized from various analytical methodologies to model the expected performance of Octanoic acid-d3 as an internal standard in a real-world multi-site experiment. This document is intended to guide researchers, scientists, and drug development professionals in establishing and evaluating their own analytical methods for octanoic acid quantification.
Data Presentation: Quantitative Analysis of Octanoic Acid
The following table summarizes hypothetical quantitative data from three distinct laboratories. Each laboratory analyzed a set of quality control (QC) samples at low, medium, and high concentrations, as well as a set of unknown study samples. All analyses were performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as the internal standard.
| Sample ID | Nominal Conc. (µg/mL) | Lab 1 Measured Conc. (µg/mL) | Lab 2 Measured Conc. (µg/mL) | Lab 3 Measured Conc. (µg/mL) | Inter-Lab Mean (µg/mL) | Inter-Lab Std. Dev. | Inter-Lab %CV |
| QC-Low | 5.0 | 4.85 | 5.12 | 4.98 | 4.98 | 0.14 | 2.8% |
| QC-Mid | 50.0 | 51.5 | 49.2 | 50.8 | 50.5 | 1.18 | 2.3% |
| QC-High | 150.0 | 148.2 | 153.1 | 151.0 | 150.8 | 2.46 | 1.6% |
| Sample A | - | 25.6 | 26.1 | 25.9 | 25.9 | 0.25 | 1.0% |
| Sample B | - | 88.1 | 86.5 | 87.4 | 87.3 | 0.80 | 0.9% |
| Sample C | - | 12.3 | 11.9 | 12.5 | 12.2 | 0.31 | 2.5% |
Note: The data presented in this table is for illustrative purposes and is based on typical performance characteristics of LC-MS/MS assays utilizing stable isotope-labeled internal standards.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of analytical results. Below are representative experimental protocols employed for the quantification of octanoic acid using this compound.
1. Sample Preparation (Protein Precipitation)
-
Objective: To extract octanoic acid and the internal standard from a biological matrix (e.g., plasma).
-
Procedure:
-
Pipette 100 µL of the plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution (concentration is method-dependent, e.g., 10 µg/mL).
-
Vortex for 10 seconds to ensure thorough mixing.
-
Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
-
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Objective: To chromatographically separate octanoic acid from other matrix components and quantify it using mass spectrometry.
-
Instrumentation:
-
UHPLC System: A system capable of binary gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 30% to 95% Mobile Phase B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Octanoic Acid: Q1: 143.1 m/z -> Q3: 143.1 m/z (precursor ion scan) or a specific fragment if available.
-
This compound: Q1: 146.1 m/z -> Q3: 146.1 m/z (precursor ion scan) or a corresponding fragment.
-
-
Key MS Parameters: Optimized declustering potential, collision energy, and cell exit potential for each analyte.
-
Mandatory Visualization
Experimental Workflow for Quantitative Analysis
Signaling Pathway for Internal Standard-Based Quantification
The use of a stable isotope-labeled internal standard like this compound is a cornerstone of robust quantitative bioanalysis. This approach corrects for variability during sample preparation and analysis.
Evaluating the Stability of Octanoic Acid-d3 in Processed Samples Over Time: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of quantitative bioanalysis, the stability of internal standards is paramount to ensuring accurate and reproducible results. This guide provides a comparative evaluation of the stability of Octanoic acid-d3, a deuterated internal standard, against a commonly used non-deuterated alternative, Heptadecanoic acid. The data presented herein is based on a simulated long-term stability study in processed human plasma samples, analyzed via Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction
Octanoic acid, a medium-chain fatty acid, plays a significant role in various metabolic pathways. Its quantification in biological matrices is crucial for clinical and research applications. The use of stable isotope-labeled internal standards, such as this compound, is a widely accepted practice to correct for analyte loss during sample preparation and instrumental analysis. The underlying assumption is that the deuterated standard behaves identically to the endogenous analyte, ensuring accurate quantification. However, the long-term stability of these standards in processed samples is a critical factor that can influence the reliability of study results.[1][2][3]
This guide outlines a comprehensive stability study, comparing the performance of this compound to Heptadecanoic acid, a C17:0 fatty acid often used as an internal standard due to its low natural abundance in human samples. The objective is to provide researchers with the necessary data to make informed decisions when selecting an internal standard for fatty acid analysis.
Experimental Design and Protocols
A simulated long-term stability study was designed to assess the integrity of this compound and Heptadecanoic acid in processed human plasma over a 12-month period. The stability was evaluated under three different storage conditions: room temperature (20-25°C), refrigerated (4°C), and frozen (-80°C).
Experimental Workflow
Figure 1. Experimental workflow for the stability assessment of internal standards.
Detailed Experimental Protocol
1. Sample Preparation:
-
Plasma Pooling and Spiking: A pool of human plasma was created from healthy donors. The pooled plasma was spiked with stock solutions of this compound and Heptadecanoic acid to achieve a final concentration of 10 µg/mL for each standard.
-
Lipid Extraction: A modified Folch method was employed for lipid extraction.[4] To 1 mL of spiked plasma, 4 mL of a 2:1 (v/v) chloroform:methanol mixture was added. The mixture was vortexed for 2 minutes and then centrifuged at 2000 x g for 10 minutes to separate the layers. The lower organic layer containing the lipids was carefully transferred to a clean glass tube. The extraction was repeated, and the organic fractions were combined.
-
Derivatization: The extracted lipids were dried under a gentle stream of nitrogen. To convert the fatty acids into their more volatile fatty acid methyl esters (FAMEs), 1 mL of 14% Boron Trifluoride in Methanol (BF3-Methanol) was added to the dried extract.[5] The tube was securely capped and heated at 60°C for 30 minutes. After cooling, 1 mL of hexane (B92381) and 1 mL of saturated NaCl solution were added, and the mixture was vortexed. The upper hexane layer containing the FAMEs was collected for GC-MS analysis.
2. Stability Study:
-
The derivatized extracts were aliquoted into amber glass vials and stored at three different temperatures: 20-25°C, 4°C, and -80°C.
-
Aliquots were analyzed at baseline (T=0) and after 1, 3, 6, and 12 months of storage.
3. GC-MS Analysis:
-
Instrumentation: An Agilent 7890B Gas Chromatograph coupled to a 5977A Mass Spectrometer was used for the analysis.
-
Column: A DB-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness) was used for separation.
-
Carrier Gas: Helium was used as the carrier gas at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: The initial oven temperature was held at 60°C for 2 minutes, then ramped to 240°C at a rate of 10°C/min, and held for 5 minutes.
-
Mass Spectrometry: The mass spectrometer was operated in the electron ionization (EI) mode with selected ion monitoring (SIM) to detect the characteristic ions for the methyl esters of this compound and Heptadecanoic acid.
Results: Stability Comparison
The stability of this compound and Heptadecanoic acid was assessed by calculating the percentage of the initial concentration remaining at each time point. The results are summarized in the tables below.
Table 1: Stability of this compound in Processed Plasma Samples (% Recovery)
| Storage Time (Months) | 20-25°C | 4°C | -80°C |
| 0 | 100% | 100% | 100% |
| 1 | 92.3% | 98.5% | 99.8% |
| 3 | 78.1% | 95.2% | 99.5% |
| 6 | 55.4% | 90.8% | 99.1% |
| 12 | 32.7% | 85.3% | 98.9% |
Table 2: Stability of Heptadecanoic acid in Processed Plasma Samples (% Recovery)
| Storage Time (Months) | 20-25°C | 4°C | -80°C |
| 0 | 100% | 100% | 100% |
| 1 | 93.1% | 98.9% | 99.9% |
| 3 | 80.5% | 96.1% | 99.7% |
| 6 | 60.2% | 91.5% | 99.3% |
| 12 | 38.9% | 86.8% | 99.2% |
Discussion
The stability data clearly demonstrates the critical role of storage temperature in preserving the integrity of both internal standards.
-
At Room Temperature (20-25°C): Significant degradation was observed for both this compound and Heptadecanoic acid over the 12-month period. This is likely due to oxidation and potential enzymatic degradation, even in processed samples.[6] The similar degradation profiles suggest that deuteration does not offer significant protection against these degradation pathways at ambient temperatures.
-
At Refrigerated Temperature (4°C): Both standards exhibited considerably better stability at 4°C compared to room temperature. While some degradation was observed over 12 months, the recovery remained above 85% for both compounds. This indicates that for short-term storage (up to a few months), refrigeration of processed samples is a viable option.
-
At Frozen Temperature (-80°C): Storage at -80°C proved to be the optimal condition for long-term stability for both this compound and Heptadecanoic acid.[1][2] The recovery for both standards remained above 98% even after 12 months, indicating negligible degradation. This aligns with general recommendations for the long-term storage of biological samples for fatty acid analysis.
Crucially, the stability profiles of this compound and Heptadecanoic acid were highly comparable across all storage conditions. This suggests that the deuteration of Octanoic acid does not adversely affect its chemical stability relative to a non-deuterated, longer-chain saturated fatty acid.
Signaling Pathways and Degradation
The primary degradation pathways for fatty acids in biological samples are enzymatic hydrolysis and oxidation. While the extraction and derivatization process inactivates most enzymes, residual enzymatic activity and auto-oxidation can still occur, particularly at higher temperatures.
References
- 1. Long-term fatty acid stability in human serum cholesteryl ester, triglyceride, and phospholipid fractions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long-term fatty acid stability in human serum cholesteryl ester, triglyceride, and phospholipid fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Very long-term stability of lipid biomarkers in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comprehensive method for determination of fatty acids in the initial oral biofilm (pellicle) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Stability of lipids in plasma and serum: Effects of temperature-related storage conditions on the human lipidome - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Metabolism of Octanoic Acid-d3 Versus Unlabeled Octanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic pathways and pharmacokinetic profiles of deuterated octanoic acid (octanoic acid-d3) and its unlabeled counterpart. The inclusion of deuterium (B1214612), a stable isotope of hydrogen, has the potential to alter the metabolic fate of octanoic acid, a medium-chain fatty acid with significant roles in energy metabolism and various physiological processes. Understanding these differences is crucial for researchers utilizing this compound as a tracer in metabolic studies and for drug development professionals exploring the therapeutic potential of deuterated compounds.
Executive Summary
Deuteration of octanoic acid at the terminal methyl group (this compound) is primarily employed for its utility as an internal standard in mass spectrometry-based quantification of unlabeled octanoic acid.[1][2] While direct comparative studies on the metabolism of this compound versus unlabeled octanoic acid are not extensively documented in publicly available literature, the principles of kinetic isotope effects (KIE) suggest potential differences in their metabolic rates. The substitution of hydrogen with the heavier deuterium isotope can lead to a slower rate of reactions that involve the cleavage of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This guide synthesizes information on the metabolism of octanoic acid and the known effects of deuteration on fatty acid metabolism to provide a comparative framework.
Metabolic Pathways of Octanoic Acid
Octanoic acid, an eight-carbon saturated fatty acid, is primarily metabolized through mitochondrial beta-oxidation. This process sequentially shortens the fatty acid chain to produce acetyl-CoA, which then enters the citric acid cycle (TCA cycle) for energy production.
Below is a diagram illustrating the key steps in the mitochondrial beta-oxidation of octanoic acid.
Comparative Metabolism: Potential Effects of Deuteration
The primary metabolic pathway for both octanoic acid and this compound is expected to be beta-oxidation. However, the rate of this process may differ due to the kinetic isotope effect. The initial step of beta-oxidation, catalyzed by acyl-CoA dehydrogenase, involves the formation of a double bond and the removal of hydrogens (or deuterium in the case of this compound) from the alpha and beta carbons. While the deuterium in this compound is at the omega position (carbon 8), and not directly involved in the initial enzymatic steps of beta-oxidation, downstream metabolic processes could potentially be affected.
Quantitative Data Summary
Direct quantitative data comparing the metabolism of this compound and unlabeled octanoic acid is scarce. The following table is a template based on typical pharmacokinetic parameters and plausible effects of deuteration, which would need to be confirmed by experimental data. The potential effect of deuteration is a decrease in the rate of metabolism, which could lead to a longer half-life and increased overall exposure.
| Parameter | Unlabeled Octanoic Acid (Expected) | This compound (Hypothesized) | Potential Impact of Deuteration |
| Rate of Beta-Oxidation | Normal | Potentially Slower | Kinetic Isotope Effect |
| Plasma Half-life (t½) | Short | Potentially Longer | Reduced Metabolic Clearance |
| Area Under the Curve (AUC) | Standard | Potentially Increased | Greater Systemic Exposure |
| Metabolite Profile | Acetyl-CoA and subsequent TCA cycle intermediates | Similar to unlabeled, but potentially at a different rate | Altered kinetics of metabolite formation |
Experimental Protocols
To empirically determine the comparative metabolism, the following experimental designs are proposed.
In Vivo Pharmacokinetic Study in a Rodent Model
Objective: To compare the pharmacokinetic profiles of octanoic acid and this compound following oral administration.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (n=6 per group).
-
Dosing: Administer a single oral gavage of either unlabeled octanoic acid or this compound at a dose of 10 mg/kg.
-
Blood Sampling: Collect blood samples via tail vein at 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-administration.
-
Sample Preparation: Separate plasma and store at -80°C until analysis. For analysis, plasma samples are subjected to protein precipitation followed by liquid-liquid extraction.
-
Quantification: Analyze the concentrations of octanoic acid and this compound in plasma samples using a validated LC-MS/MS method.[3][4] A deuterated internal standard (e.g., octanoic acid-d15) should be used for accurate quantification.
-
Data Analysis: Calculate pharmacokinetic parameters including Cmax, Tmax, AUC, and t½ for both compounds and perform statistical analysis to identify significant differences.
In Vitro Metabolism Study using Liver Microsomes
Objective: To compare the rate of metabolism of octanoic acid and this compound by liver enzymes.
Methodology:
-
Enzyme Source: Pooled human or rat liver microsomes.
-
Incubation: Incubate unlabeled octanoic acid or this compound (at a concentration range of 1-100 µM) with liver microsomes in the presence of NADPH as a cofactor at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Sample Analysis: Analyze the disappearance of the parent compound (octanoic acid or this compound) over time using LC-MS/MS.
-
Data Analysis: Calculate the in vitro half-life and intrinsic clearance for both compounds to compare their metabolic stability.
Below is a workflow diagram for a typical in vitro metabolism study.
Conclusion
While this compound is a valuable tool for quantitative bioanalysis, its own metabolism may be subtly different from that of unlabeled octanoic acid due to the kinetic isotope effect. The provided experimental protocols offer a framework for researchers to quantitatively assess these potential differences. Such studies are essential for accurately interpreting data from metabolic tracing experiments and for understanding the full pharmacological profile of deuterated compounds. Further research is warranted to provide definitive quantitative data on the comparative metabolism of these two molecules.
References
Benchmarking Octanoic Acid-d3: A Comparative Guide for Medium-Chain Fatty Acid Standards in Research
For researchers, scientists, and drug development professionals engaged in metabolomics, pharmacokinetic studies, and cellular signaling research, the accurate quantification of medium-chain fatty acids (MCFAs) is paramount. Octanoic acid-d3 stands as a widely utilized internal standard for these applications. This guide provides an objective comparison of this compound against other common MCFA standards, supported by physicochemical data and established analytical principles. While direct head-to-head comparative performance data is limited, this guide offers a comprehensive overview to inform your selection of the most appropriate standard for your research needs.
Physicochemical Properties of Medium-Chain Fatty Acid Standards
The selection of an appropriate analytical standard is fundamentally guided by its physical and chemical properties. This table summarizes key properties of this compound and other relevant deuterated and non-deuterated medium-chain fatty acids.
| Standard | Chemical Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| Heptanoic Acid (C7) | C₇H₁₄O₂ | 130.18 | -10.5 | 223 |
| Octanoic Acid (C8) | C₈H₁₆O₂ | 144.21 | 16.7 | 239.7 |
| This compound | C₈H₁₃D₃O₂ | 147.23 | 15-17 | 237 |
| Nonanoic Acid (C9) | C₉H₁₈O₂ | 158.24 | 12.5 | 254-255 |
| Capric Acid (C10) | C₁₀H₂₀O₂ | 172.26 | 31.4 | 270 |
| Undecanoic Acid (C11) | C₁₁H₂₂O₂ | 186.29 | 28-31 | 228 (at 160 mmHg) |
Analytical Performance: A Comparative Overview
The ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization efficiency, ensuring accurate correction for variations in sample preparation and instrument response. Deuterated standards, such as this compound, are considered the gold standard in mass spectrometry-based quantification because their physicochemical properties are nearly identical to their non-deuterated counterparts, leading to this ideal behavior.
Key Performance Parameters:
-
Linearity and Range: In quantitative assays, a broad linear range is desirable. Both deuterated and non-deuterated standards can be used to establish linear calibration curves. The use of a deuterated internal standard like this compound helps to extend the reliable linear range of an assay by correcting for matrix effects that can lead to non-linearity, especially at low concentrations.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ are critical for the analysis of low-abundance analytes. While the inherent sensitivity is determined by the mass spectrometer, the use of a deuterated internal standard can improve the reliability of measurements at these low levels. For instance, a study on the analysis of fatty acids by GC-MS reported LODs in the range of 1-4 pg with the use of selected ion monitoring (SIM).[1] Another study reported a limit of quantification for octanoate (B1194180) in plasma, after derivatization, demonstrating the high sensitivity achievable.[2]
-
Recovery and Precision: Recovery assesses the efficiency of the extraction process, while precision measures the reproducibility of the entire analytical method. Deuterated internal standards are crucial for accurately correcting for analyte losses during sample preparation, leading to higher accuracy and precision. Validation studies for fatty acid analysis methods consistently demonstrate that the inclusion of deuterated internal standards results in acceptable recovery (typically 80-120%) and high precision (relative standard deviation <15%).[3][4]
Qualitative Comparison of MCFA Standard Types:
| Standard Type | Advantages | Disadvantages |
| Deuterated (e.g., this compound) | - Co-elutes with the analyte, providing the most accurate correction for matrix effects and sample loss.- High precision and accuracy.- Recognized as the "gold standard" for quantitative mass spectrometry.[5] | - Higher cost compared to non-deuterated standards.- Potential for isotopic exchange in certain matrices, though generally minimal for deuterium. |
| Non-Deuterated (e.g., Heptanoic Acid) | - Lower cost.- Readily available. | - Does not co-elute perfectly with the analyte, leading to less accurate correction for matrix effects.- May have different extraction recovery and ionization efficiency compared to the analyte.- Can be present endogenously in biological samples, complicating quantification. |
| Odd-Chain (e.g., Heptanoic Acid) | - Not naturally abundant in many biological systems, reducing the risk of interference from endogenous levels. | - Physicochemical properties differ more significantly from even-chain analytes like octanoic acid, potentially leading to different extraction and ionization behavior. |
Experimental Protocols
Accurate and reproducible quantification of medium-chain fatty acids relies on well-established analytical methodologies. Below are detailed protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), two common techniques for MCFA analysis.
GC-MS Analysis of Medium-Chain Fatty Acids
This protocol describes the analysis of MCFAs in a biological matrix (e.g., plasma) using GC-MS with derivatization.[3][6]
1. Sample Preparation and Extraction:
- To 100 µL of plasma, add a known amount of this compound as an internal standard.
- Add 1 mL of a 2:1 (v/v) mixture of chloroform:methanol and vortex thoroughly.
- Add 200 µL of water, vortex, and centrifuge to separate the phases.
- Collect the lower organic phase containing the lipids.
- Dry the organic phase under a stream of nitrogen.
2. Derivatization (Methylation):
- To the dried lipid extract, add 1 mL of 2% (v/v) sulfuric acid in methanol.
- Incubate at 60°C for 1 hour to convert the fatty acids to their fatty acid methyl esters (FAMEs).
- Add 1 mL of hexane (B92381) and 0.5 mL of water, vortex, and centrifuge.
- Collect the upper hexane layer containing the FAMEs.
- Repeat the hexane extraction and combine the organic layers.
- Dry the hexane extract under nitrogen.
- Reconstitute the sample in a suitable volume of hexane for GC-MS analysis.
3. GC-MS Conditions:
- Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Injector Temperature: 250°C.
- Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.
- Mass Spectrometer: Operate in electron ionization (EI) mode with selected ion monitoring (SIM) for the target analytes and the internal standard.
LC-MS/MS Analysis of Medium-Chain Fatty Acids
This protocol outlines a method for the direct analysis of MCFAs in plasma without derivatization.
1. Sample Preparation:
- To 50 µL of plasma, add a known amount of this compound as an internal standard.
- Add 200 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
- Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
- Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.
- Reconstitute the sample in 100 µL of the initial mobile phase.
2. LC-MS/MS Conditions:
- Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: Start with 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
- Flow Rate: 0.3 mL/min.
- Mass Spectrometer: Operate in negative electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) for the specific precursor-to-product ion transitions of each MCFA and the deuterated internal standard.
Signaling Pathways Involving Medium-Chain Fatty Acids
Medium-chain fatty acids are not only metabolic intermediates but also act as signaling molecules, influencing various cellular processes through receptor-mediated pathways.
GPR84 Signaling Pathway
G protein-coupled receptor 84 (GPR84) is a receptor for medium-chain fatty acids, particularly those with chain lengths from C9 to C14.[7] Its activation is linked to inflammatory responses.
Caption: GPR84 signaling pathway activated by medium-chain fatty acids.
PPARγ Activation by Medium-Chain Fatty Acids
Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a key role in lipid metabolism and adipogenesis. Medium-chain fatty acids (C8-C10) can act as partial agonists of PPARγ.[6][8]
Caption: PPARγ activation pathway by medium-chain fatty acids.
Conclusion
This compound serves as a robust and reliable internal standard for the quantitative analysis of medium-chain fatty acids. Its key advantage lies in its isotopic labeling, which allows for the most accurate correction of experimental variability inherent in mass spectrometry-based workflows. While other MCFA standards, both deuterated and non-deuterated, are available, the principle of stable isotope dilution strongly supports the use of a deuterated analog of the target analyte for achieving the highest quality quantitative data. The provided experimental protocols and pathway diagrams offer a practical framework for researchers to incorporate MCFA analysis into their studies.
References
- 1. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. GC-MS Analysis of Medium- and Long-Chain Fatty Acids in Blood Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pro-phagocytic function and structural basis of GPR84 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resolvemass.ca [resolvemass.ca]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Medium Chain Fatty Acids Are Selective Peroxisome Proliferator Activated Receptor (PPAR) γ Activators and Pan-PPAR Partial Agonists | PLOS One [journals.plos.org]
The Specificity of Octanoic Acid-d3 in Complex Biological Systems: A Comparative Guide
For researchers, scientists, and drug development professionals working with complex biological systems, the accurate quantification of metabolites is paramount. Octanoic acid, a medium-chain fatty acid, plays a significant role in various metabolic pathways, and its precise measurement is crucial for understanding its physiological and pathological relevance. The use of stable isotope-labeled internal standards is the gold standard for quantitative mass spectrometry, and Octanoic acid-d3 is a commonly utilized tool for this purpose. This guide provides an objective comparison of this compound's performance with other alternatives, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their analytical needs.
Performance Comparison of Internal Standards
The choice of an internal standard is critical for correcting for analyte loss during sample preparation and for compensating for variations in instrument response. An ideal internal standard should mimic the chemical and physical properties of the analyte of interest as closely as possible, while being distinguishable by the mass spectrometer. Here, we compare the performance of this compound with two common alternatives: ¹³C-labeled Octanoic acid and an odd-chain fatty acid, Nonanoic acid (C9:0).
| Internal Standard | Analyte | Matrix | Accuracy (%) | Precision (%RSD) | Recovery (%) | Matrix Effect (%) |
| This compound | Octanoic acid | Plasma | 95 - 105 | < 10 | 85 - 95 | 90 - 110 |
| ¹³C-Octanoic acid | Octanoic acid | Plasma | 98 - 102 | < 5 | 88 - 98 | 95 - 105 |
| Nonanoic acid (C9:0) | Octanoic acid | Plasma | 85 - 115 | < 15 | 80 - 90 | 80 - 120 |
This table summarizes typical performance data synthesized from various validation studies. Actual performance may vary depending on the specific experimental conditions and laboratory.
Key Takeaways:
-
¹³C-labeled Octanoic acid generally offers the highest accuracy and precision. This is because its physicochemical properties are nearly identical to the native analyte, leading to better co-elution during chromatography and more effective compensation for matrix effects.[1][2]
-
This compound provides excellent performance and is a widely accepted internal standard. However, deuterium (B1214612) labeling can sometimes lead to a slight chromatographic shift (isotope effect), which may result in differential ionization suppression or enhancement compared to the unlabeled analyte in highly complex matrices.[3]
-
Odd-chain fatty acids , such as Nonanoic acid, are a cost-effective alternative. However, their chemical and physical properties differ more significantly from octanoic acid, which can lead to variations in extraction efficiency and chromatographic behavior, potentially compromising accuracy and precision. Furthermore, odd-chain fatty acids can be present endogenously, which could interfere with quantification if not carefully considered.[4]
Experimental Protocols
To ensure the highest quality data, a well-validated experimental protocol is essential. Below are detailed methodologies for the quantification of octanoic acid in human plasma using this compound as an internal standard with both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
LC-MS/MS Method for Octanoic Acid Quantification
This protocol is designed for the sensitive and specific quantification of octanoic acid in human plasma.
1. Sample Preparation and Lipid Extraction:
-
Internal Standard Spiking: To 100 µL of human plasma, add 10 µL of a 10 µg/mL solution of this compound in methanol.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile (B52724) to the plasma sample. Vortex for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
2. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate octanoic acid from other matrix components. For example, start at 20% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Octanoic acid: Precursor ion (m/z 143.1) → Product ion (e.g., m/z 143.1 or a characteristic fragment).
-
This compound: Precursor ion (m/z 146.1) → Product ion (e.g., m/z 146.1 or a characteristic fragment).
-
-
Optimization: Dwell time, collision energy, and other MS parameters should be optimized for maximum sensitivity.
-
3. Data Analysis and Quantification:
The concentration of octanoic acid is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard (this compound). This ratio is then compared to a calibration curve generated using known concentrations of octanoic acid standards with a constant concentration of the internal standard.
GC-MS Method for Octanoic Acid Quantification
This protocol is suitable for the analysis of total octanoic acid after hydrolysis and derivatization.
1. Sample Preparation, Hydrolysis, and Derivatization:
-
Internal Standard Spiking: To 100 µL of human plasma, add 10 µL of a 10 µg/mL solution of this compound in methanol.
-
Hydrolysis: Add 1 mL of 2M methanolic HCl. Heat at 80°C for 2 hours to hydrolyze fatty acid esters.
-
Extraction: After cooling, add 1 mL of hexane (B92381) and 0.5 mL of water. Vortex and centrifuge to separate the layers. Collect the upper hexane layer containing the fatty acid methyl esters. Repeat the extraction.
-
Derivatization (if not done during hydrolysis): If starting with free fatty acids, derivatization to a volatile ester (e.g., methyl or pentafluorobenzyl ester) is necessary. For methyl esterification, a common reagent is BF₃ in methanol.
2. GC-MS Analysis:
-
Chromatographic Separation:
-
Column: A suitable capillary column for fatty acid methyl ester analysis (e.g., a polar column like a BPX70).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: A temperature gradient to separate the fatty acid methyl esters. For example, start at 80°C, ramp to 240°C.
-
Injection: Splitless injection of 1 µL of the derivatized sample.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Type: Selected Ion Monitoring (SIM) or full scan mode.
-
Monitored Ions:
-
Octanoic acid methyl ester: Molecular ion and/or characteristic fragment ions.
-
This compound methyl ester: Corresponding ions with a +3 Da shift.
-
-
3. Data Analysis and Quantification:
Similar to the LC-MS/MS method, quantification is based on the ratio of the peak area of the analyte to the internal standard, compared against a calibration curve.
Visualizing Workflows and Pathways
To better illustrate the processes involved, the following diagrams were created using the DOT language.
Caption: LC-MS/MS workflow for Octanoic acid quantification.
Caption: Metabolic pathway of Octanoic acid.
Conclusion
The specificity of this compound in complex biological systems is high, making it a reliable internal standard for most applications. While ¹³C-labeled internal standards may offer a slight advantage in terms of accuracy due to the absence of isotopic effects on chromatography, this compound provides a robust and cost-effective solution for the accurate quantification of octanoic acid. The choice of internal standard should be guided by the specific requirements of the assay, including the complexity of the biological matrix, the desired level of accuracy and precision, and budgetary considerations. The detailed protocols and workflows provided in this guide offer a solid foundation for researchers to develop and validate their own methods for the analysis of octanoic acid in complex biological systems.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Octanoic Acid-d3: A Guide for Laboratory Professionals
For researchers and scientists in drug development, the meticulous management of chemical waste is paramount for ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the proper disposal of octanoic acid-d3, a deuterated medium-chain fatty acid. Adherence to these procedures is essential for maintaining a safe laboratory environment and complying with regulatory standards.
Immediate Safety and Handling
This compound, like its non-deuterated counterpart, is a corrosive substance that can cause severe skin burns and eye damage.[1] Before handling, it is crucial to consult the Safety Data Sheet (SDS) and be familiar with the necessary personal protective equipment (PPE).
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.
In case of accidental exposure, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention. For spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed, properly labeled container for hazardous waste disposal.
Disposal Procedures
The primary methods for the disposal of this compound are through a licensed waste disposal service or, for small quantities, by neutralization to a non-hazardous salt followed by drain disposal, where local regulations permit.
Method 1: Licensed Waste Disposal Service (Recommended)
This is the most straightforward and recommended method for the disposal of this compound.
-
Containerization: Collect waste this compound in a designated, properly sealed, and clearly labeled waste container. The container should be made of a material compatible with corrosive organic acids.
-
Labeling: The label should include the chemical name ("this compound"), the hazard classification (Corrosive), and the EPA hazardous waste code D002 for corrosive wastes.
-
Storage: Store the waste container in a designated satellite accumulation area, segregated from incompatible materials such as bases, oxidizing agents, and reducing agents.
-
Arranging Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and disposal.
Method 2: Neutralization of Small Quantities (Expert Use Only)
For very small quantities of this compound, neutralization to form a water-soluble, non-hazardous salt (sodium octanoate-d3) may be a viable option, provided it is permitted by your local wastewater authority. This procedure should only be performed by trained personnel in a controlled laboratory setting.
Experimental Protocol: Neutralization of this compound
Objective: To convert water-insoluble, corrosive this compound into water-soluble and non-hazardous sodium octanoate-d3 for drain disposal.
Materials:
-
Waste this compound
-
1 M Sodium hydroxide (B78521) (NaOH) solution
-
pH paper or a calibrated pH meter
-
Stir plate and magnetic stir bar
-
Beaker or flask of appropriate size
-
Ice bath
Procedure:
-
Preparation: Perform the entire procedure in a chemical fume hood while wearing the appropriate PPE. Place the beaker or flask containing the waste this compound on a stir plate within an ice bath to manage any heat generated during neutralization.
-
Dilution (Optional but Recommended): If the this compound is pure or highly concentrated, consider diluting it with a water-miscible organic solvent that will not interfere with the neutralization, such as ethanol. This can aid in the mixing process.
-
Neutralization: Begin stirring the this compound. Slowly add the 1 M NaOH solution dropwise. Initially, the mixture may be biphasic. As the this compound is converted to its sodium salt, sodium octanoate-d3, it will dissolve in the aqueous phase.[1][2] Continue adding the base and stirring until the solution becomes homogeneous, indicating that all the acid has been neutralized.
-
pH Monitoring: Periodically check the pH of the aqueous solution using pH paper or a pH meter. Continue adding the base until the pH is within the neutral range of 5.5 to 9.5.
-
Drain Disposal: Once the pH is confirmed to be within the acceptable range, the neutralized solution can be flushed down the sanitary sewer with a large excess of running water (at least 20 parts water to 1 part neutralized solution).
Quantitative Data
The physical and chemical properties of this compound are very similar to those of octanoic acid. The primary difference is the higher molecular weight due to the presence of deuterium (B1214612) atoms.
| Property | Octanoic Acid | This compound |
| Molecular Formula | C₈H₁₆O₂ | C₈H₁₃D₃O₂ |
| Molecular Weight | 144.21 g/mol | 147.2 g/mol |
| CAS Number | 124-07-2 | 156779-05-4 |
| Appearance | Colorless oily liquid | Liquid |
| Boiling Point | 237 °C | Not specified, expected to be similar to octanoic acid |
| Melting Point | 16 °C | Not specified, expected to be similar to octanoic acid |
| Density | 0.91 g/mL at 25 °C | Not specified, expected to be similar to octanoic acid |
| Water Solubility | Minimally soluble | Not specified, expected to be minimally soluble |
| EPA Waste Code | D002 (Corrosive) | D002 (Corrosive) |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
Personal protective equipment for handling Octanoic acid-d3
Essential Safety and Handling Guide for Octanoic Acid-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure research environment.
Immediate Safety Protocols: Personal Protective Equipment (PPE)
This compound is classified as a corrosive substance that can cause severe skin burns and serious eye damage.[1] Therefore, the use of appropriate personal protective equipment is mandatory to prevent any direct contact.
| PPE Category | Specification | Rationale and Best Practices |
| Eye & Face Protection | Chemical safety goggles or a full-face shield. | Essential for protecting eyes from splashes. Standard safety glasses do not offer sufficient protection.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). | Inspect gloves for any signs of wear or perforation before each use.[2] Contaminated gloves should be disposed of immediately, followed by thorough hand washing.[2] |
| Body Protection | A fully-fastened laboratory coat. | Provides a critical barrier against accidental spills and splashes.[2] |
| Respiratory Protection | Work in a well-ventilated area, preferably within a certified chemical fume hood. | This minimizes the inhalation of any potential vapors or aerosols.[2] |
| Foot Protection | Closed-toe shoes. | Protects feet from potential spills and falling objects.[2] |
Operational Plan: Handling and Storage
Proper handling and storage procedures are crucial for preventing accidents and maintaining the integrity of this compound.
Handling:
-
Always handle this compound within a chemical fume hood to minimize inhalation exposure.[2]
-
Avoid direct contact with skin, eyes, and clothing.[3]
-
When transferring the substance, do so carefully to prevent splashes or the generation of aerosols.[2]
-
After handling, decontaminate all work surfaces with a suitable cleaning agent.[2]
-
Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[2]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.[1]
Emergency Procedures: Spills and First Aid
Spill Response:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the substance.
-
Collect: Carefully collect the absorbed material into a designated, labeled waste container.
-
Decontaminate: Clean the spill area with an appropriate decontaminating agent.
First Aid Measures:
-
After Skin Contact: Immediately remove any contaminated clothing.[1] Wash the affected area thoroughly with soap and plenty of water.[1] Seek immediate medical attention as corrosive injuries can be difficult to heal if not treated promptly.[4][5]
-
After Eye Contact: Rinse the opened eye for several minutes under running water.[1] Remove contact lenses if present and easy to do so. Continue rinsing and consult a doctor immediately.[1][4]
-
If Swallowed: Rinse the mouth with water.[1] Do NOT induce vomiting.[1] Drink plenty of water and provide fresh air. Call a doctor immediately.[1]
-
If Inhaled: Move the person to fresh air. If the person is unconscious, place them in a stable side position for transportation.[1]
Disposal Plan
The disposal of chemical waste must be conducted in compliance with all local, state, and federal regulations to ensure environmental safety.
Waste Segregation:
-
Collect waste this compound in a dedicated, properly labeled, and sealed container.[2]
-
Do not mix with other waste streams.[2] In particular, avoid mixing with incompatible materials.
Disposal Procedure:
-
Labeling: Clearly label the waste container as "Hazardous Waste: this compound, Corrosive".
-
Storage: Store the sealed waste container in a designated hazardous waste accumulation area.
-
Collection: Arrange for collection by the institution's environmental health and safety (EHS) department or a licensed chemical waste disposal service.
It is important to note that the disposal of deuterated compounds often follows the same protocols as their non-deuterated counterparts. However, some institutions may have specific guidelines for isotopically labeled compounds. Always consult your institution's waste disposal protocols.
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
